molecular formula C18H38N2O B565499 N-Nitroso-N,N-dinonylamine CAS No. 84424-96-4

N-Nitroso-N,N-dinonylamine

Katalognummer: B565499
CAS-Nummer: 84424-96-4
Molekulargewicht: 298.515
InChI-Schlüssel: NSPXOAQLARIGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso-N,N-dinonylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H38N2O and its molecular weight is 298.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N,N-di(nonyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXOAQLARIGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696589
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84424-96-4
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Nitroso-N,N-dinonylamine in Modern Research

N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific community, primarily due to their classification as probable human carcinogens.[1] The presence of these impurities, even at trace levels, in pharmaceutical products has become a major concern for regulatory bodies and drug manufacturers alike.[1] this compound, a member of the long-chain dialkylnitrosamine family, serves as a critical reference standard in the development of analytical methods aimed at detecting and quantifying nitrosamine impurities in various matrices. Its synthesis and well-characterized properties are fundamental to ensuring the safety and quality of pharmaceutical products.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and safety considerations for this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, synthesize, and analyze this compound effectively and safely.

Core Synthesis Directive: A Mechanistic Approach to N-Nitrosation

The synthesis of this compound is achieved through the N-nitrosation of its secondary amine precursor, N,N-dinonylamine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the amine. The most common and well-established methods for N-nitrosation involve the use of a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions, or the use of organic nitrites like tert-butyl nitrite.[3][4]

The choice of nitrosating agent and reaction conditions is critical to achieving a high yield and purity of the desired N-nitrosamine while minimizing the formation of byproducts. The reaction mechanism hinges on the generation of the nitrosonium ion (NO+) or a related electrophilic species that is subsequently attacked by the nucleophilic nitrogen of the secondary amine.[4]

Experimental Protocol: Synthesis of this compound

This protocol details a robust and scalable method for the synthesis of this compound using sodium nitrite and an acid catalyst.

Materials:

  • N,N-Dinonylamine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or another suitable acid

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve N,N-dinonylamine in a suitable organic solvent such as dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of hydrochloric acid with stirring. The acidic environment is crucial for the formation of the nitrosating agent.

  • Nitrosation: While maintaining the low temperature, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Low Temperature: The nitrosation reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product and the formation of unwanted byproducts.

  • Acidic Conditions: The presence of a strong acid is essential to protonate the nitrite ion, leading to the formation of nitrous acid (HNO₂), which is in equilibrium with the highly reactive nitrosonium ion (NO⁺), the key electrophile in the reaction.[4]

  • Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the starting amine and its immiscibility with water, which simplifies the work-up procedure.

  • Neutralization: The use of sodium bicarbonate is critical to neutralize the acidic conditions, preventing potential degradation of the N-nitrosamine product during the work-up and isolation steps.

General synthesis workflow for this compound.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred based on its structure and the known characteristics of other long-chain N-nitrosamines.

PropertyEstimated Value/CharacteristicJustification
Molecular Formula C₁₈H₃₈N₂O[5]Based on the structure of N,N-dinonylamine with an added nitroso group.
Molecular Weight 298.51 g/mol [5]Calculated from the molecular formula.
Appearance Yellowish, oily liquid or low-melting solidLong-chain dialkylnitrosamines are typically liquids or low-melting solids with a characteristic yellow color.
Boiling Point > 200 °C (decomposes)High boiling point is expected due to the high molecular weight. N-nitrosamines can decompose at elevated temperatures.
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, methanol, acetone)The long non-polar alkyl chains dominate the molecule's properties, leading to poor water solubility and good solubility in non-polar organic solvents.[6]
Stability Generally stable under neutral and basic conditions; sensitive to strong acids and UV lightN-nitrosamines can undergo denitrosation in the presence of strong acids.[7] They are also known to be photolytically unstable.[8]

Analytical Methodologies: Detection and Quantification

The detection and quantification of N-nitrosamines, including this compound, at trace levels require highly sensitive and selective analytical techniques. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

Sample Preparation

Effective sample preparation is crucial for accurate analysis. For complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often used to isolate and concentrate the nitrosamine analytes prior to instrumental analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. Due to its high molecular weight, this compound would require a high-temperature GC column and appropriate temperature programming for elution. The mass spectrometer provides high selectivity and allows for unambiguous identification based on the mass spectrum and fragmentation pattern of the molecule. A common fragmentation pathway for N-nitrosamines is the loss of the nitroso group (NO), resulting in a characteristic M-30 fragment.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of a wide range of N-nitrosamines, including those that are less volatile or thermally labile.[1][9] Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. The high sensitivity and selectivity of tandem mass spectrometry allow for the detection and quantification of this compound at very low concentrations.

A typical analytical workflow for this compound.

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: All handling of the pure substance or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Work in a well-ventilated area, preferably a fume hood.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from strong oxidizing agents and strong acids.

Waste Disposal:

  • All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not as extensively studied as some of its lower molecular weight counterparts, plays a crucial role as a reference material in the ongoing efforts to ensure the safety of pharmaceutical products. A thorough understanding of its synthesis, properties, and analytical behavior is essential for researchers and professionals in the field. By following the guidelines and protocols outlined in this technical guide, scientists can safely and effectively work with this important compound, contributing to the broader goal of mitigating the risks associated with nitrosamine impurities.

References

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (URL not available)
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. (URL: [Link])

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). (URL: [Link])

  • An Organic Chemist's Guide to N -Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ResearchGate. (URL: [Link])

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA - Cardiff University. (URL: [Link])

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. (URL: [Link])

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC - NIH. (URL: [Link])

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Nitrosation and nitrosylation. Wikipedia. (URL: [Link])

  • A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Journal of Chemical Health Risks. (URL: [Link])

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. (URL: [Link])

  • Physicochemical properties of common N-nitrosamines. ResearchGate. (URL: [Link])

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. (URL: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. (URL: [Link])

  • Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. Chemos GmbH&Co.KG. (URL: [Link])

  • Method of n-nitrosodiphenylamine synthesis.
  • N-Nitrosodiphenylamine - Hazardous Substance Fact Sheet. (URL: [Link])

  • Integrated analytical tools for trace-level N-nitrosamine analysis: Journey to the no-effect level. ACS Fall 2025. (URL: [Link])

  • The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. (URL: [Link])

  • Safety data sheet. CPAChem. (URL: [Link])

  • N-Nitrosodiphenylamine. PubChem. (URL: [Link])

  • N-Nitrosamines Analysis An Overview. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Physico-chemical properties of the nitrosamines used in this study. ResearchGate. (URL: [Link])

  • N-NITROSODIPHENYLAMINE Method no.: 23. OSHA. (URL: [Link])

  • N-Nitrosodiphenylamine. NIST WebBook. (URL: [Link])

  • Physicochemical properties of eight N-Nitrosamines. ResearchGate. (URL: [Link])

  • Mass Spectra of N-Nitroso Compounds. OSTI.gov. (URL: [Link])

Sources

A Technical Guide to the Chemical Structure and Characterization of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-nitrosamines are a class of organic compounds that have garnered significant attention from the pharmaceutical and regulatory communities due to their classification as probable human carcinogens.[1][2] The inadvertent formation of these impurities in active pharmaceutical ingredients (APIs) and finished drug products has become a critical quality and safety concern.[3][4] This technical guide provides an in-depth exploration of N-Nitroso-N,N-dinonylamine, a representative long-chain aliphatic nitrosamine. While specific experimental data for this compound is not widely published, this document, leveraging established principles of organic chemistry and analytical science, outlines its core structural features and presents a robust, field-proven framework for its synthesis, purification, and comprehensive characterization. The methodologies described herein are designed to provide researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment, ensuring scientific integrity and regulatory compliance.

Introduction: The N-Nitrosamine Challenge

N-nitrosamines, characterized by the R₂N-N=O functional group, are potent mutagenic agents.[5] Their presence in pharmaceuticals, even at trace levels, poses a significant risk to patient safety.[6] The formation of these impurities can occur during the synthesis of APIs when secondary or tertiary amines react with nitrosating agents, such as nitrous acid derived from nitrites, under specific conditions.[2][7] The regulatory landscape, guided by agencies like the U.S. Food and Drug Administration (FDA), now mandates rigorous control and monitoring of N-nitrosamine impurities in all pharmaceutical products.[3][4]

This compound serves as a pertinent model for understanding the behavior of higher molecular weight, lipophilic nitrosamines that may arise from secondary amine precursors with long alkyl chains. Its comprehensive characterization is fundamental for developing reference standards, validating analytical methods, and conducting toxicological assessments.

Chemical Structure and Properties

This compound is a secondary nitrosamine derived from the nitrosation of dinonylamine. Its key identifiers and computed physical properties are summarized below.

Molecular Structure

The IUPAC name for the compound is N,N-di(nonyl)nitrous amide .[8] The structure consists of a central nitrogen atom bonded to a nitroso group (-N=O) and two nine-carbon alkyl chains (nonyl groups).

Sources

Spectroscopic Profile of N-Nitroso-N,N-dinonylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of N-Nitroso-N,N-dinonylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the identification and characterization of this N-nitrosamine. We will explore the theoretical underpinnings of the expected spectral features, grounded in the established principles of spectroscopic analysis for this class of compounds.

Molecular Structure and its Spectroscopic Implications

This compound is a member of the N-nitrosamine family, a class of compounds characterized by the N-N=O functional group. The presence of two nonyl chains attached to the amine nitrogen introduces specific spectroscopic signatures that are the focus of this guide. The molecular structure dictates the electronic and vibrational transitions, as well as the fragmentation patterns observed in various spectroscopic techniques.

Caption: Molecular Structure of this compound

A critical structural feature of many asymmetrical N-nitrosamines is the restricted rotation around the N-N bond due to the partial double bond character. This can lead to the existence of stable E/Z isomers, or rotamers, which can often be distinguished by techniques like NMR and chromatography.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the nonyl chains and the atoms in the vicinity of the nitroso group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show characteristic signals for the aliphatic nonyl chains. Due to the electronegativity of the nitroso group, the protons on the α-carbons (adjacent to the amine nitrogen) will be deshielded and appear at a lower field compared to the other methylene groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
α-CH₂3.5 - 4.0Triplet4H
β-CH₂1.5 - 1.7Multiplet4H
(CH₂)₆1.2 - 1.4Multiplet24H
CH₃0.8 - 0.9Triplet6H

Note: The presence of rotamers could lead to a doubling of the signals for the α-CH₂ groups.[1][2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
α-C45 - 55
β-C30 - 35
Internal CH₂22 - 32
CH₃~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for this compound are associated with the N-N=O group and the C-H bonds of the alkyl chains.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N=O stretch1430 - 1470Strong
N-N stretch1050 - 1150Medium
C-H stretch (aliphatic)2850 - 2960Strong
C-H bend (aliphatic)1375 - 1465Medium

The N=O stretching frequency is a particularly diagnostic feature for N-nitrosamines.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, N-nitrosamines undergo characteristic fragmentation patterns.[5] For this compound (Molecular Weight: 284.48 g/mol ), the following fragments are anticipated:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 284.

  • Loss of ·NO: A fragment at m/z 254, resulting from the cleavage of the N-N bond.

  • Loss of ·OH: A common fragmentation pathway for aliphatic nitrosamines, leading to a fragment at m/z 267.[5]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a prominent fragmentation pathway for amines and their derivatives.[5] This would result in the loss of an octyl radical (C₈H₁₇·), leading to a fragment at m/z 171.

Mass_Spec_Fragmentation M [C18H38N2O]+. m/z = 284 F1 [C18H38N]+. m/z = 254 M->F1 - .NO F2 [C18H37N2]+. m/z = 267 M->F2 - .OH F3 [C10H21N2O]+. m/z = 171 M->F3 - C8H17.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of N-nitrosamines in complex matrices, such as pharmaceutical products, LC-MS is a preferred technique due to its high sensitivity and selectivity.[6][7][8] Methods often employ ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer.[6][8]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of N-nitrosamines.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (GC-MS or LC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (for GC-MS) or a mobile phase-compatible solvent (for LC-MS).

  • Chromatographic Separation: Separate the sample components using a gas chromatograph or a liquid chromatograph.

  • Ionization: Ionize the analyte using an appropriate method (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and crucial pieces of structural information. While experimental data for this specific compound is not widely available in the public domain, this guide provides a robust framework for its anticipated spectroscopic profile based on the well-established principles of N-nitrosamine analysis. Researchers can leverage this information to guide their analytical method development and data interpretation for this and other related N-nitrosamine compounds.

References

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]

  • López-Ruiz, R., et al. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 12(31), 3937-3946. [Link]

  • Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4(10), 607-614. [Link]

  • PubChem. N-Nitrosodiphenylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. [Link]

  • Waters Corporation. Nitrosamine Analysis | For Control of N-Nitrosamines in Pharmaceuticals. [Link]

  • Oak Ridge National Laboratory. (1975). Mass Spectra of N-Nitroso Compounds. [Link]

  • Semantic Scholar. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

  • NIST. N-Nitrosodiphenylamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. IR Spectrum of N-Nitrosodiphenylamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Saffon-Merceron, N., Lherbet, C., & Hoffmann, P. (2020). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 25(17), 3959. [Link]

  • U.S. Army Research Laboratory. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. [Link]

  • Zhang, Q., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4812. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. [Link]

  • International Journal of Innovative Research in Technology. (2023). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor. [Link]

  • Veeprho. This compound. [Link]

  • ResearchGate. (2015). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Data. [Link]

Sources

The Molecular Sabotage: An In-Depth Technical Guide to the Biological Mechanism of Action of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Silent Threat of Nitrosamines

N-nitroso compounds (NOCs), a class of potent genotoxic carcinogens, represent a significant concern for human health due to their widespread presence in the environment, cured meats, tobacco products, and as contaminants in pharmaceutical preparations.[1][2] Their carcinogenicity is not an intrinsic property but rather the result of metabolic activation into highly reactive electrophiles that can inflict damage upon cellular macromolecules, most critically, DNA.[2][3] This guide provides a detailed examination of the mechanism of action of a specific long-chain nitrosamine, N-Nitroso-N,N-dinonylamine (NDNA). While direct research on NDNA is limited, this document will synthesize the well-established principles of nitrosamine toxicology, drawing parallels from structurally related long-chain nitrosamines like N-nitrosodibutylamine (NDBA), to construct a robust and scientifically grounded overview of its likely biological activity.

Section 1: The Journey from Inert Precursor to Genotoxic Agent - Metabolic Activation

The carcinogenic potential of N-nitrosamines is unlocked through a process of metabolic activation, primarily occurring in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] For N-nitrosodialkylamines, the critical initiating step is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[7]

While the specific CYP isozymes responsible for the metabolism of NDNA have not been definitively identified, studies on other long-chain nitrosamines suggest that various CYP enzymes could be involved. For shorter-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), CYP2E1 and CYP2A6 are major contributors to their activation.[8] It is plausible that these or other CYP isozymes with affinity for lipophilic substrates are involved in the metabolism of the highly lipophilic NDNA.

The α-hydroxylation of one of the nonyl chains of NDNA results in an unstable intermediate, α-hydroxy-N-nitroso-N,N-dinonylamine. This molecule spontaneously decomposes, yielding nonanal and a highly reactive nonyldiazonium ion. It is this diazonium ion that is the ultimate carcinogenic species, a potent electrophile poised to react with nucleophilic centers within the cell.

cluster_0 Cellular Environment NDNA This compound (NDNA) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) NDNA->CYP_Enzymes α-Hydroxylation Alpha_Hydroxy_NDNA α-Hydroxy-NDNA (Unstable Intermediate) CYP_Enzymes->Alpha_Hydroxy_NDNA Nonanal Nonanal Alpha_Hydroxy_NDNA->Nonanal Spontaneous Decomposition Nonyldiazonium_Ion Nonyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy_NDNA->Nonyldiazonium_Ion

Caption: Metabolic activation pathway of this compound (NDNA).

Section 2: The Molecular Scarring - DNA Adduct Formation and Mutagenesis

The electrophilic nonyldiazonium ion generated during metabolic activation readily attacks nucleophilic sites on DNA bases, forming covalent adducts.[3][9] While several positions on all four DNA bases can be alkylated, the formation of adducts at the O⁶-position of guanine and the O⁴-position of thymine are considered to be the most critical mutagenic lesions.[10] These adducts are prone to mispairing during DNA replication. For instance, an O⁶-nonylguanine adduct can incorrectly pair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.

If these DNA adducts are not repaired by the cell's DNA repair machinery, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), they can become fixed as permanent mutations.[10] The accumulation of such mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and proto-oncogenes (e.g., KRAS), can disrupt normal cellular processes like cell cycle control and apoptosis, ultimately leading to neoplastic transformation.

cluster_1 Molecular Pathogenesis Nonyldiazonium_Ion Nonyldiazonium Ion DNA Cellular DNA Nonyldiazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-nonylguanine) DNA->DNA_Adducts DNA_Replication DNA Replication DNA_Adducts->DNA_Replication DNA_Repair DNA Repair Mechanisms (e.g., AGT) DNA_Adducts->DNA_Repair Repair Mutation G:C to A:T Transition Mutation DNA_Replication->Mutation Mispairing Cancer Initiation of Carcinogenesis Mutation->Cancer DNA_Repair->DNA Restoration

Caption: Pathway from DNA adduct formation to carcinogenesis.

Section 3: Experimental Methodologies for Assessing the Genotoxicity of NDNA

A battery of in vitro and in vivo assays is employed to characterize the genotoxic and carcinogenic potential of N-nitrosamines. Given the necessity for metabolic activation, in vitro assays are typically conducted in the presence of an exogenous metabolic activation system, most commonly a liver post-mitochondrial supernatant (S9 fraction) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rodents.[11] Hamster liver S9 is often preferred for nitrosamine testing due to its higher metabolic competency for this class of compounds.[12]

In Vitro Genotoxicity Assays
AssayPrincipleEndpoint MeasuredRelevance to NDNA
Bacterial Reverse Mutation Assay (Ames Test) Detects mutations that restore the functional capability of a mutant gene in histidine-requiring strains of Salmonella typhimurium.Revertant coloniesA positive result, particularly with an enhanced protocol using high concentrations of hamster S9, would indicate that NDNA metabolites are mutagenic.[12]
In Vitro Micronucleus Test Measures the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.Frequency of micronucleated cellsA positive result in mammalian cells (e.g., TK6, HepaRG) would indicate that NDNA is clastogenic (induces chromosome breaks) and/or aneugenic (induces chromosome loss).[13][14]
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail".Length and intensity of the comet tailA positive result would provide direct evidence of NDNA-induced DNA damage.[15][16]
Detailed Protocol: Enhanced In Vitro Micronucleus Assay with S9 Activation

This protocol is adapted from established methods for testing nitrosamines in human TK6 cells.[14]

  • Cell Culture: Culture human TK6 lymphoblastoid cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of S9 Mix: Prepare a fresh S9 mix containing hamster liver S9 (30% v/v), a cofactor solution (e.g., NADP, glucose-6-phosphate), and an appropriate buffer (e.g., phosphate-buffered saline).[17]

  • Treatment: Seed TK6 cells at an appropriate density. Treat the cells with a range of concentrations of NDNA (dissolved in a suitable solvent like DMSO) in the presence of the S9 mix for a short exposure period (e.g., 4 hours). Include appropriate vehicle and positive controls (e.g., a known mutagen like cyclophosphamide).

  • Cell Harvest and Staining: After the exposure period, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycle lengths. Harvest the cells and stain with a DNA-specific dye (e.g., propidium iodide) and a cytoplasmic stain.

  • Analysis: Analyze the cells by flow cytometry or microscopy to determine the frequency of micronucleated cells. Assess cytotoxicity concurrently to ensure that the observed genotoxicity is not a result of excessive cell death.

cluster_2 In Vitro Micronucleus Assay Workflow Start Start Cell_Culture Culture TK6 Cells Start->Cell_Culture Treatment Treat Cells with NDNA + S9 (4 hours) Cell_Culture->Treatment Prepare_S9 Prepare Hamster Liver S9 Mix Prepare_S9->Treatment Wash_Culture Wash and Culture (1.5-2 Cell Cycles) Treatment->Wash_Culture Harvest_Stain Harvest and Stain Cells Wash_Culture->Harvest_Stain Analysis Analyze for Micronuclei (Flow Cytometry/Microscopy) Harvest_Stain->Analysis End End Analysis->End

Caption: Workflow for the in vitro micronucleus assay with S9 activation.

In Vivo Carcinogenicity Studies

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.[18]

  • Animal Model: Typically, two rodent species (e.g., Sprague-Dawley rats and C57BL/6 mice) are used.

  • Administration: NDNA would be administered to the animals for a significant portion of their lifespan (e.g., 2 years) via a relevant route of exposure, such as in the drinking water or by oral gavage.[1] A range of doses, including a maximum tolerated dose (MTD), and a control group are used.

  • Monitoring: Animals are monitored regularly for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.

Section 4: Analytical Detection of NDNA

The detection and quantification of NDNA in various matrices, such as pharmaceutical products or biological samples, require highly sensitive and specific analytical methods. The most common techniques involve chromatography coupled with mass spectrometry.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique that offers high sensitivity and selectivity. NDNA would be separated from the sample matrix by liquid chromatography and then detected and quantified by a tandem mass spectrometer.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is also suitable, particularly for volatile nitrosamines. Headspace GC-MS can be employed for analyzing samples where the nitrosamine can be partitioned into the gas phase.[19]

Conclusion and Future Directions

The mechanism of action of this compound in biological systems is predicated on its metabolic activation to a reactive nonyldiazonium ion, which subsequently forms mutagenic DNA adducts, leading to the initiation of carcinogenesis. While this pathway is well-established for the N-nitrosamine class, further research is imperative to delineate the specific nuances for NDNA. Key areas for future investigation include:

  • Identification of the primary human CYP450 enzymes responsible for NDNA's metabolic activation.

  • Characterization of the full spectrum of DNA adducts formed by NDNA in target tissues.

  • Determination of the carcinogenic potency of NDNA through long-term animal bioassays.

A comprehensive understanding of these factors is crucial for accurate risk assessment and the development of effective strategies to mitigate human exposure to this and other long-chain nitrosamines.

References

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. Retrieved from [Link][12]

  • Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments. (1988). PubMed. Retrieved from [Link][22]

  • Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. (1982). Oxford Academic. Retrieved from [Link][23]

  • Metabolism of N-Nitrosodialkylamines by Human Liver Microsomes. (1988). AACR Journals. Retrieved from [Link][4]

  • Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. (1982). PubMed. Retrieved from [Link][5]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). PMC. Retrieved from [Link][18]

  • Enzymatic Mechanisms in the Metabolic Activation of N-nitrosodialkylamines. (1988). PubMed. Retrieved from [Link][8]

  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (n.d.). NIH. Retrieved from [Link][13]

  • Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. (n.d.). FDA. Retrieved from [Link][2]

  • Toxicological Profile for N-Nitrosodiphenylamine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link][3]

  • New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025). Toxys. Retrieved from [Link][24]

  • Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link][15]

  • EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. (2014). OEHHA. Retrieved from [Link][25]

  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTISEL. Retrieved from [Link][26]

  • Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. (1991). PubMed. Retrieved from [Link][27]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link][19]

  • Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. (2023). Health and Environmental Sciences Institute. Retrieved from [Link][17]

  • DNA adduct formation from tobacco-specific N-nitrosamines. (1999). PubMed. Retrieved from [Link][28]

  • Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. (1990). PubMed. Retrieved from [Link][29]

  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). PubMed. Retrieved from [Link][14]

  • Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. (n.d.). ResearchGate. Retrieved from [Link][7]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). PMC. Retrieved from [Link][9]

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. (n.d.). FDA. Retrieved from [Link][30]

  • Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. (2024). PubMed. Retrieved from [Link][31]

  • Comet Assay Protocol. (2015). McGill Radiobiology. Retrieved from [Link][16]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023). MDPI. Retrieved from [Link][10]

  • The Risk of Cancer Correlated with Nitrosamine Exposure. (2024). Journal of Chemical Health Risks. Retrieved from [Link][32]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (n.d.). Semantic Scholar. Retrieved from [Link][21]

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022). MDPI. Retrieved from [Link][33]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ACS Publications. Retrieved from [Link][20]

  • N-Nitrosamines: An Enhanced Ames Test with Hamster liver S9. (n.d.). IPHASE Biosciences. Retrieved from [Link][34]

  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). ResearchGate. Retrieved from [Link][35]

  • Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. (2024). NIH. Retrieved from [Link][11]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). ResearchGate. Retrieved from [Link][36]

  • Metabolic activation of aromatic amines and dialkylnitrosamines. (1977). PubMed. Retrieved from [Link][6]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2024). MDPI. Retrieved from [Link][37]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. (2017). Nature Protocols. Retrieved from [Link][38]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. Retrieved from [Link][39]

  • In vivo genetic toxicity assessments for nitrosamines. (2023). Spanish Journal of Environmental Mutagenesis and Genomics. Retrieved from [Link][40]

    • Carcinogenicity Studies in Experimental Animals. (n.d.). IARC Publications. Retrieved from [Link][41]

Sources

A Technical Guide to Assessing the Carcinogenic Potential of N-Nitroso-N,N-dinonylamine and Related N-Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical products has underscored the need for a robust framework to assess their carcinogenic potential.[1] While specific toxicological data for every N-nitrosamine, such as N-Nitroso-N,N-dinonylamine, may not always be available, a comprehensive evaluation can be conducted by leveraging the extensive knowledge of the N-nitrosamine class of compounds. This guide provides an in-depth analysis of the core principles of N-nitrosamine carcinogenicity, the regulatory landscape, and the experimental workflows essential for a thorough risk assessment. We will explore the mechanisms of metabolic activation, key genotoxicity assays, and the strategic application of read-across analysis, offering a scientifically grounded approach for drug development professionals.

The Unified Mechanism of N-Nitrosamine Carcinogenicity: A Foundation for Assessment

It is widely accepted with a high degree of confidence that N-nitroso compounds are carcinogenic in humans.[2] This assertion is built upon extensive evidence from animal studies demonstrating that N-nitrosamines, following metabolic activation, form potent electrophilic alkylating agents that react with DNA.[2] This interaction with genetic material is a critical initiating event in carcinogenesis.[2]

The primary mechanism of carcinogenicity for N-nitrosamines involves enzymatic α-hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] This initial metabolic step is crucial as it transforms the chemically stable N-nitrosamine into a highly reactive intermediate. Following α-hydroxylation, the compound undergoes spontaneous decomposition to form a diazonium ion, which is a potent DNA alkylating agent.[3][4] This alkylation of DNA can lead to mutations if not repaired, potentially initiating the process of tumor development.[6]

The organ specificity of N-nitrosamine-induced cancers in animal models, which includes the liver, respiratory tract, and kidney, is influenced by factors such as the site of metabolic activation and the persistence of DNA adducts in different tissues.[7][8][9]

Metabolic Activation of N-Nitrosamines Figure 1: Generalized Pathway of N-Nitrosamine Metabolic Activation cluster_0 Bioactivation cluster_1 Genotoxicity N-Nitrosamine N-Nitrosamine Alpha-Hydroxy Nitrosamine Alpha-Hydroxy Nitrosamine N-Nitrosamine->Alpha-Hydroxy Nitrosamine CYP450 Enzymes (α-hydroxylation) Diazonium Ion Diazonium Ion Alpha-Hydroxy Nitrosamine->Diazonium Ion Spontaneous Decomposition DNA DNA Diazonium Ion->DNA Alkylation Alkylated DNA Adducts Alkylated DNA Adducts DNA->Alkylated DNA Adducts Mutations Mutations Alkylated DNA Adducts->Mutations Leads to Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Initiation of

Caption: Metabolic activation pathway of N-nitrosamines.

Regulatory Framework: A Risk-Based Approach

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of nitrosamine impurities in pharmaceutical products.[1][10][11] These guidelines emphasize a risk-based approach, requiring manufacturers to conduct risk assessments to identify and mitigate the presence of nitrosamines.[10][11][12]

The core of this framework is the determination of an Acceptable Intake (AI) limit for specific nitrosamines. The AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime. For novel or less-studied nitrosamines where specific carcinogenicity data is unavailable, a read-across analysis from a structurally similar surrogate compound is often employed.[1] In the absence of a suitable surrogate, a default approach based on the AI of the most potent nitrosamines may be applied.[1]

Table 1: Key Steps in Nitrosamine Impurity Risk Assessment

StepDescriptionRegulatory Expectation
1. Risk Evaluation Identify active substances and finished products at risk of N-nitrosamine formation or contamination.Marketing Authorization Holders are required to conduct this evaluation.[11][12]
2. Confirmatory Testing If a risk is identified, perform confirmatory testing using sensitive and validated analytical methods.The Limit of Quantification (LoQ) should be at or below the acceptable limit for the respective nitrosamine.[12]
3. Risk Mitigation & Control Develop and implement a control strategy to prevent or reduce the presence of nitrosamine impurities.This may involve process modification, raw material control, or routine testing.[1][10]
4. Submission of Changes Submit any necessary changes to the marketing authorization to the relevant competent authorities.This is a mandatory step to ensure ongoing product safety and compliance.[11]

Experimental Assessment of Carcinogenic Potential

A multi-tiered experimental approach is necessary to evaluate the carcinogenic potential of an N-nitrosamine. This typically involves a combination of in silico, in vitro, and in vivo studies.

In Silico Assessment: (Q)SAR and Read-Across

In the absence of empirical data for a specific compound like this compound, in silico methods provide a valuable first assessment. (Quantitative) Structure-Activity Relationship ((Q)SAR) models can predict the mutagenic and carcinogenic potential based on chemical structure. However, the diversity in the behavior of nitrosamines means that these predictions should be interpreted with caution and require expert knowledge.[13]

A read-across analysis, where the toxicological data of a well-characterized, structurally similar nitrosamine is used to infer the properties of the target compound, is a common and accepted approach.[1] The selection of an appropriate surrogate is critical and must be scientifically justified.

In Vitro Genotoxicity Testing: The Ames Test and Beyond

The bacterial reverse mutation assay, or Ames test, is a widely used and gold-standard in vitro method for detecting mutagenic potential.[14] For N-nitrosamines, the Ames test is a strong predictor of carcinogenic potential.[14] It is crucial to include a metabolic activation system, typically a liver S9 fraction from rats or hamsters, as most nitrosamines are not mutagenic without it.[15]

It is important to note that a negative Ames test result for a nitrosamine is generally not considered sufficient to rule out carcinogenic potential.[13] Follow-up in vivo mutation assays are often required.[13]

Protocol: Enhanced Ames Test for N-Nitrosamines

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Prepare S9 fractions from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. The choice of S9 can influence the outcome, with hamster liver S9 often showing greater efficacy for bio-transforming certain nitrosamines.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a series of concentrations for testing.

  • Assay Procedure (Plate Incorporation or Pre-incubation):

    • Plate Incorporation: Combine the test compound, bacterial strain, and S9 mix (if required) with molten top agar and pour onto minimal glucose agar plates.

    • Pre-incubation: Incubate the test compound, bacterial strain, and S9 mix together for a short period before adding the top agar and plating. This modification can enhance the sensitivity for certain mutagens.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a two-fold or greater increase over the solvent control, is considered a positive result.

In Vitro Mammalian Cell Assays

To further investigate genotoxicity, assays using mammalian cells are employed. These can provide information on clastogenicity (chromosome damage) and mutagenicity in a more physiologically relevant system.

  • Micronucleus Test: This assay detects chromosome breakage or loss. Human lymphoblastoid TK6 cells are a suitable model, and the inclusion of hamster liver S9 for metabolic activation is critical.[15]

  • Gene Mutation Assays (e.g., HPRT, TK): These assays measure forward mutations at specific gene loci in mammalian cells.[15]

In Vivo Studies

While in vitro assays are valuable for hazard identification, in vivo studies are essential for a comprehensive risk assessment.

  • Rodent Carcinogenicity Bioassays: These are the definitive studies for determining the carcinogenic potential of a compound. They involve long-term administration of the test substance to rodents, followed by histopathological examination of tissues for tumor formation.[7][16]

  • In Vivo Genotoxicity Assays: These assays, such as the in vivo micronucleus test or the Comet assay in various tissues, can provide evidence of DNA damage in a whole animal system, taking into account absorption, distribution, metabolism, and excretion (ADME).

Carcinogenicity_Assessment_Workflow Figure 2: Workflow for Assessing N-Nitrosamine Carcinogenic Potential Start Identify N-Nitrosamine (e.g., this compound) In_Silico (Q)SAR & Read-Across Analysis Start->In_Silico In_Vitro_Genotox In Vitro Genotoxicity Assays In_Silico->In_Vitro_Genotox Inform testing strategy Ames Enhanced Ames Test (with S9) In_Vitro_Genotox->Ames Mammalian_Cell Mammalian Cell Assays (Micronucleus, Gene Mutation) In_Vitro_Genotox->Mammalian_Cell In_Vivo In Vivo Studies Ames->In_Vivo Positive Result Risk_Characterization Risk Characterization & AI Determination Ames->Risk_Characterization Negative Result (with caution) Mammalian_Cell->In_Vivo Positive Result Rodent_Bioassay Rodent Carcinogenicity Bioassay In_Vivo->Rodent_Bioassay If warranted Rodent_Bioassay->Risk_Characterization

Sources

An In-Depth Technical Guide on the Predicted Mutagenicity and Genotoxicity of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of the scientific literature did not yield specific experimental data on the mutagenicity or genotoxicity of N-Nitroso-N,N-dinonylamine. Therefore, this guide provides a predictive assessment based on the well-established toxicological profile of the N-nitrosamine class of compounds. The principles, methodologies, and mechanistic insights presented are extrapolated from studies on structurally related N-nitrosamines.

Introduction: The Toxicological Significance of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic carcinogens of significant concern to the pharmaceutical and food industries.[1][2] Their presence as impurities in drug substances and various consumer products has led to regulatory scrutiny and product recalls.[3][4] The carcinogenic activity of N-nitrosamines is intrinsically linked to their ability to induce mutations and other forms of genetic damage.[1][5] This guide will explore the predicted mutagenic and genotoxic profile of this compound, a long-chain dialkylnitrosamine, by leveraging the extensive knowledge base for the N-nitrosamine class.

The genotoxicity of N-nitrosamines is not inherent to the parent compound but arises from metabolic activation.[1][6] This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the chemically stable nitrosamine into a highly reactive electrophilic species capable of alkylating DNA.[1][6][7] These DNA adducts, if not repaired, can lead to mispairing during DNA replication, resulting in permanent mutations and the initiation of carcinogenesis.[5][8]

Predicted Metabolic Activation of this compound

The critical initial step in the bioactivation of most N-nitrosamines is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group.[1] This reaction is catalyzed by various CYP enzymes, with a notable role for CYP2E1 and CYP2A6 in the metabolism of many nitrosamines.[1] For this compound, it is predicted that a similar pathway would be followed.

The proposed metabolic activation pathway is as follows:

  • α-Hydroxylation: A CYP enzyme would hydroxylate one of the α-carbons of the nonyl chains.

  • Spontaneous Decomposition: The resulting α-hydroxy nitrosamine is unstable and would spontaneously decompose.

  • Formation of an Alkyldiazonium Ion: This decomposition would yield a highly reactive nonyldiazonium ion and nonanal.

  • DNA Alkylation: The nonyldiazonium ion, a potent alkylating agent, would then react with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.[5][8]

Metabolic_Activation cluster_0 Cellular Environment This compound This compound Alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) This compound->Alpha_Hydroxynitrosamine α-Hydroxylation CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) CYP450_Enzymes->Alpha_Hydroxynitrosamine Nonyldiazonium_Ion Nonyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxynitrosamine->Nonyldiazonium_Ion Spontaneous Decomposition Nonanal Nonanal Alpha_Hydroxynitrosamine->Nonanal DNA_Adducts DNA Adducts (e.g., O6-nonylguanine) Nonyldiazonium_Ion->DNA_Adducts Alkylation DNA DNA DNA->DNA_Adducts

Caption: Predicted metabolic activation pathway of this compound.

Assessment of Mutagenicity: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method for assessing the mutagenic potential of chemical compounds, including N-nitrosamines.[9] For nitrosamines, an "enhanced" Ames test protocol is recommended due to the often-weak response observed under standard conditions.[2][4][10] This enhanced protocol typically involves a higher concentration of the liver S9 fraction (for metabolic activation) and the use of S9 from hamster liver, which has been shown to be more effective for this class of compounds.[2][11]

Given that this compound requires metabolic activation, it is predicted to be mutagenic in an appropriately designed Ames test.

Detailed Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is a representative example and may require optimization for specific compounds.

Objective: To determine the mutagenic potential of a test article (e.g., this compound) by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

  • Metabolic Activation System: Aroclor 1254-induced hamster liver S9 fraction and a cofactor supplement (NADP and glucose-6-phosphate).

  • Media: Vogel-Bonner medium E (bottom agar), top agar supplemented with trace amounts of histidine and biotin (for Salmonella) or tryptophan (for E. coli).

  • Test Article and Controls: The test article dissolved in a suitable solvent (e.g., DMSO), negative control (solvent), and positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 and TA1535 without S9, 9-aminoacridine for TA1537 without S9, and 2-aminoanthracene for all strains with S9).

Procedure:

  • Preparation: Prepare fresh cultures of bacterial strains overnight in nutrient broth. Prepare the S9 mix by combining the S9 fraction with the cofactor supplement.

  • Pre-incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for non-activation conditions), and 0.1 mL of the test article solution at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Analysis:

  • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two- to three-fold increase over the negative control, in one or more bacterial strains.[10]

Ames_Test_Workflow cluster_0 Ames Test Protocol Start Start Prepare_Cultures Prepare Bacterial Cultures and S9 Mix Start->Prepare_Cultures Pre_incubation Pre-incubation: Bacteria + Test Article + S9 Mix Prepare_Cultures->Pre_incubation Incubate_30min Incubate at 37°C for 30 min Pre_incubation->Incubate_30min Add_Top_Agar Add Molten Top Agar Incubate_30min->Add_Top_Agar Plate_Mixture Pour onto Minimal Agar Plates Add_Top_Agar->Plate_Mixture Incubate_48_72h Incubate Plates at 37°C for 48-72 hours Plate_Mixture->Incubate_48_72h Count_Colonies Count Revertant Colonies Incubate_48_72h->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Enhanced Ames Test.

Assessment of Genotoxicity: Chromosomal Damage

Beyond point mutations, genotoxic agents can induce larger-scale DNA damage, such as chromosomal aberrations. N-nitrosamines that are mutagenic are also often clastogenic (i.e., cause chromosome breaks).[12] Therefore, it is predicted that this compound would induce chromosomal damage in mammalian cells in the presence of a suitable metabolic activation system.

In Vitro Chromosome Aberration Assay

The in vitro chromosome aberration assay is a standard method to assess the clastogenic potential of a chemical. It evaluates the ability of a test article to induce structural or numerical changes in the chromosomes of cultured mammalian cells.

Detailed Experimental Protocol: In Vitro Chromosome Aberration Assay

Objective: To determine the potential of a test article to induce chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

Materials:

  • Cell Line: CHO cells or another suitable mammalian cell line.

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Metabolic Activation System: Hamster liver S9 fraction and cofactors.

  • Test Article and Controls: Test article, solvent control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Mitotic Arresting Agent: Colcemid or colchicine.

  • Harvesting Solutions: Hypotonic potassium chloride solution and fixative (methanol:acetic acid, 3:1).

  • Staining Solution: Giemsa stain.

Procedure:

  • Cell Culture: Seed cells in culture flasks and grow until they reach exponential growth.

  • Treatment: Treat the cell cultures with various concentrations of the test article, with and without the S9 metabolic activation system, for a short duration (e.g., 3-5 hours). Include solvent and positive controls.

  • Recovery: After treatment, wash the cells and add fresh medium. Allow the cells to grow for a recovery period that is approximately 1.5 times the normal cell cycle length.

  • Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of the recovery period to accumulate cells in metaphase.

  • Harvesting: Harvest the cells by trypsinization, treat with a hypotonic solution to swell the cells, and fix them with a methanol:acetic acid fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa stain.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Data Analysis:

  • A compound is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the solvent control.

Mechanistic Insights and Structure-Activity Relationships

The genotoxic and mutagenic potency of N-nitrosamines is influenced by their chemical structure.[13] Key factors include the length and branching of the alkyl chains, which affect the rate of metabolic activation and the stability of the resulting reactive intermediates. While specific data for this compound is unavailable, general structure-activity relationships for dialkylnitrosamines suggest that longer alkyl chains can influence metabolic pathways and potentially the organ specificity of their carcinogenic effects. The presence of two long nonyl chains may affect its solubility and interaction with CYP enzymes, which could modulate its genotoxic potency relative to shorter-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Regulatory Context and Risk Assessment

In the absence of specific data, regulatory agencies would likely employ a read-across approach to assess the risk of this compound. This would involve using toxicological data from structurally similar long-chain dialkylnitrosamines to predict its carcinogenic potency and establish an acceptable intake limit. Given that N-nitrosamines as a class are considered a "cohort of concern," any uncharacterized nitrosamine impurity would be treated with a high degree of caution.[3] The development of robust in vitro and in vivo genotoxicity data would be essential for a more precise risk assessment.

Conclusion

While direct experimental evidence is currently lacking, the fundamental principles of N-nitrosamine toxicology provide a strong basis for predicting that this compound is a mutagen and a genotoxin. It is expected to require metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects, which are mediated by the formation of DNA adducts. Its mutagenic potential would likely be detectable in an enhanced Ames test, and it is predicted to induce chromosomal aberrations in mammalian cells. This predictive assessment underscores the importance of rigorous analytical and toxicological testing for any uncharacterized N-nitrosamine impurity to ensure patient safety and regulatory compliance.

References

  • Arimoto, S., et al. (1992). Synergistic action of N-nitrosodialkylamines and near-UV in the induction of chromosome aberrations in Chinese hamster lung fibroblasts in vitro. PubMed. Available at: [Link]

  • Bertram, B., et al. (1992). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis. Available at: [Link]

  • Cross, K. P., & Ponting, D. J. (2021). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. Available at: [Link]

  • de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. PMC. Available at: [Link]

  • Dobson, S. P., et al. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Li, B., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]

  • Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC. Available at: [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]

  • Hori, T., et al. (1980). Chromosome aberrations induced by N-methyl-N'-nitro-N-nitrosoguanidine in cultured skin fibroblasts from patients with adenomatosis coli. Gan. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency | Request PDF. ResearchGate. Available at: [Link]

  • IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. Available at: [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. Available at: [Link]

  • Community, N. A. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Community. Available at: [Link]

  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. Available at: [Link]

  • ATSDR. (1993). Toxicological Profile for N-Nitrosodiphenylamine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Coffing, S. L. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. Available at: [Link]

  • Wen, H., et al. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Arimoto-Kobayashi, S., et al. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC. Available at: [Link]

  • Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology. Available at: [Link]

  • Delhanty, J. D., & Cooke, H. M. (1989). Increased chromosome breakage by N-methyl-N1-nitro-N-nitrosoguanidine in patients with adenomatous polyposis coli. Cancer Genetics and Cytogenetics. Available at: [Link]

  • Brands, J. H., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available at: [Link]

  • Howard, P. N., et al. (1972). Chromosomal aberrations induced by N-methyl-N'-nitro-N-nitrosoguanidine in mammalian cells. In Vitro. Available at: [Link]

  • Ishidate, M. Jr., & Odashima, S. (1977). Chromosome aberrations induced by clinical medicines. Mutation Research. Available at: [Link]

  • FDA. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]

Sources

An In-depth Technical Guide to N-Nitroso-N,N-dinonylamine: Properties, Synthesis, Analysis, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N,N-dinonylamine, a member of the N-nitrosamine class of compounds, is a subject of significant interest within the scientific community, particularly in the fields of toxicology and pharmaceutical drug development. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many of its members as probable human carcinogens.[1] The presence of a nitroso functional group attached to a secondary amine moiety confers specific chemical and biological properties that warrant a thorough understanding. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and toxicological and safety considerations for this compound. Given the limited availability of experimental data for this specific long-chain nitrosamine, this guide synthesizes established knowledge of analogous compounds to provide a robust and practical resource.

Part 1: Physicochemical Properties

Identification and Structure
  • IUPAC Name: N,N-di(nonyl)nitrous amide

  • Synonyms: N-Nitroso-N-nonyl-1-nonanamine

  • CAS Number: 84424-96-4

  • Molecular Formula: C₁₈H₃₈N₂O

  • Molecular Weight: 298.51 g/mol

The structure of this compound consists of a central nitrogen atom bonded to a nitroso group (-N=O) and two nonyl (-C₉H₁₉) alkyl chains.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These are estimated based on its structure and data for similar long-chain aliphatic compounds.

PropertyPredicted Value/InformationRationale/Reference
Physical State Likely a viscous, oily liquid at room temperature.Long-chain aliphatic compounds are typically liquids or low-melting solids.
Color Pale yellowN-nitrosamines are often described as yellow oils or solids.
Boiling Point > 200 °C (at atmospheric pressure)High molecular weight and long alkyl chains lead to a high boiling point.
Melting Point Not readily available; likely below room temperature.Symmetrical dialkylnitrosamines with shorter chains are liquids at room temperature.
Solubility Insoluble in water. Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and acetone.[1][2]The long, nonpolar alkyl chains dominate the molecule's polarity, making it hydrophobic and soluble in organic solvents.
Vapor Pressure LowDue to its high molecular weight and boiling point.

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the N-nitroso functional group.

Stability

N-nitrosamines exhibit moderate stability but can undergo decomposition under certain conditions:

  • Thermal Stability: While generally stable at room temperature, long-chain nitrosamines can be thermally labile.[3] Decomposition may occur at elevated temperatures, which is a critical consideration in analytical techniques like gas chromatography.

  • Photostability: N-nitrosamines are sensitive to ultraviolet (UV) light and can undergo photolytic degradation.[1] Therefore, samples and standards should be protected from light.

  • pH Stability: this compound is expected to be relatively stable in neutral and alkaline solutions. However, in strongly acidic conditions, denitrosation (cleavage of the N-NO bond) can occur.[3]

Reactivity

The N-nitroso group is the center of reactivity in this compound. Key reactions include:

  • Reduction: The nitroso group can be reduced to the corresponding hydrazine.

  • Oxidation: The nitrogen of the nitroso group can be oxidized.

  • Denitrosation: As mentioned, the N-NO bond can be cleaved under acidic conditions or photolytically.

Part 3: Synthesis and Analysis

Synthesis

The most common method for the synthesis of N-nitrosamines is the nitrosation of secondary amines.[4] For this compound, this would involve the reaction of di-n-nonylamine with a nitrosating agent.

Diagram 2: General Synthesis of this compound

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the nitrosation of secondary amines using sodium nitrite and an acid.[5][6]

Materials:

  • Di-n-nonylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or another suitable acid

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve di-n-nonylamine in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acidification: Slowly add an aqueous solution of hydrochloric acid to the stirred solution.

  • Nitrosation: While maintaining the temperature at 0 °C, add a solution of sodium nitrite in water dropwise to the reaction mixture. The reaction is typically monitored for completion using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is carried out at 0 °C to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid and the product.

  • Acidic Conditions: An acidic medium is required to generate the nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite.

  • Slow Addition: Dropwise addition of sodium nitrite ensures that the concentration of the highly reactive nitrous acid remains low, minimizing side reactions.

  • Quenching with Bicarbonate: This step neutralizes the excess acid and stops the reaction.

Analytical Methods

The detection and quantification of N-nitrosamines, including long-chain variants like this compound, are critical, especially in pharmaceutical products. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).

3.2.1. Sample Preparation

Due to the typically low concentrations of nitrosamines in complex matrices, a sample preparation step is often necessary to concentrate the analyte and remove interfering substances. Common techniques include:

  • Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible solvents to isolate the nitrosamine.

  • Solid-Phase Extraction (SPE): The nitrosamine is retained on a solid sorbent while impurities are washed away, followed by elution with a suitable solvent.

3.2.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for the analysis of a broad range of nitrosamines, including less volatile and thermally labile compounds. A reversed-phase C18 column is commonly used for separation.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is suitable for volatile and thermally stable nitrosamines. For less volatile compounds like this compound, derivatization may be necessary.

Experimental Protocol: LC-MS/MS Analysis of this compound

This is a general protocol that can be adapted for the analysis of this compound in a given matrix.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. A plausible transition would be the precursor ion [M+H]⁺ to a fragment ion resulting from the loss of the nitroso group or cleavage of the alkyl chain.

Diagram 3: Analytical Workflow for this compound

G sample Sample Matrix prep Sample Preparation (LLE or SPE) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition and Quantification analysis->data

Caption: A typical workflow for the analysis of N-nitrosamines.

Part 4: Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the nonyl alkyl chains. The protons on the carbons alpha to the nitrogen will be deshielded and appear at a lower field. Due to restricted rotation around the N-N bond, two sets of signals for the alkyl groups may be observed, corresponding to different conformers.

  • ¹³C NMR: The carbon NMR spectrum will also show signals corresponding to the nonyl chains. The carbons alpha to the nitrogen will be shifted downfield. Similar to the ¹H NMR, the presence of conformers can lead to a doubling of signals.[7]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak. Common fragmentation patterns for nitrosamines include the loss of the nitroso group (•NO, 30 Da) and the loss of •OH (17 Da).[8][9] Alpha-cleavage of the alkyl chains is also a likely fragmentation pathway.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands:

  • N=O Stretching: A band in the region of 1430-1460 cm⁻¹.

  • N-N Stretching: A band in the region of 1050-1150 cm⁻¹.[11][12]

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the long alkyl chains.

Part 5: Toxicology and Safety

Toxicology

N-nitrosamines as a class are considered potent carcinogens in various animal species, and are classified as probable human carcinogens.[13] Their carcinogenicity is primarily due to their metabolic activation by cytochrome P450 enzymes to form highly reactive alkylating agents that can damage DNA.[14][15]

For long-chain dialkylnitrosamines, the length of the alkyl chain can influence their metabolic fate and carcinogenic potential.[16][17] Longer alkyl chains may undergo different metabolic pathways compared to shorter-chain nitrosamines like N-nitrosodimethylamine (NDMA). While specific toxicological data for this compound are not available, it should be handled with extreme caution as a potential carcinogen.

Diagram 4: General Metabolic Activation of Dialkylnitrosamines

G nitrosamine N-Nitrosodialkylamine hydroxylation α-Hydroxylation (Cytochrome P450) nitrosamine->hydroxylation intermediate Unstable α-hydroxy nitrosamine hydroxylation->intermediate diazonium Alkyldiazonium ion intermediate->diazonium dna_adducts DNA Adducts diazonium->dna_adducts mutation Mutation & Cancer Initiation dna_adducts->mutation

Caption: Metabolic pathway leading to the carcinogenicity of N-nitrosamines.

Safety and Handling

Due to the potential carcinogenicity of this compound, strict safety precautions must be followed.

5.2.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

5.2.2. Engineering Controls

  • Fume Hood: All work with this compound, including handling, weighing, and the preparation of solutions, should be conducted in a well-ventilated chemical fume hood.

5.2.3. Storage

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from strong acids and oxidizing agents.

  • The storage area should be clearly labeled as containing a potential carcinogen.

5.2.4. Spills and Waste Disposal

  • In case of a spill, the area should be decontaminated according to established laboratory procedures for hazardous chemicals.

  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[18][19][20][21]

Conclusion

This compound is a long-chain aliphatic nitrosamine that requires careful handling and a thorough understanding of its properties. While specific experimental data for this compound are limited, this guide provides a comprehensive overview based on the well-established chemistry and toxicology of the N-nitrosamine class. Researchers, scientists, and drug development professionals should use this information to inform their experimental design, analytical method development, and safety protocols when working with this and similar compounds. The potential carcinogenic risk associated with N-nitrosamines underscores the importance of continued research and the implementation of stringent control measures to ensure safety in both laboratory and manufacturing settings.

References

  • How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. (2025-12-05). [Link]

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

  • Safe disposal of carcinogenic nitrosamines. PubMed. [Link]

  • Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. PubMed. [Link]

  • Synthesis and Characterization of Secondary Nitrosamines From Secondary Amines Using Sodium Nitrite and P-Toluenesulfonic Acid. PubMed. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) Date. [Link]

  • N‐Nitrosation of aliphatic secondary amines. [a] Reaction conditions:... ResearchGate. [Link]

  • Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. PMC. [Link]

  • DFT calculated IR absorption spectra for nitrosamines. ResearchGate. [Link]

  • Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. [Link]

  • Mass spectrometry of N-nitrosamines. PubMed. [Link]

  • A Simple and Efficient Method for the N-Nitrosation of Secondary Amines with NaNO2–Ac2O Under Mild Conditions. ResearchGate. [Link]

  • Journal of Chemical Health Risks A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Process for the production of nitrosamines.
  • Long Term Stability of Volatile Nitrosamines in Human Urine. PMC. [Link]

  • IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. DTIC. [Link]

  • Chemistry for The Formation of Nitrosamines. Veeprho. [Link]

  • MS–MS spectra of the seven nitrosamines. The concentration of all... ResearchGate. [Link]

  • The metabolism of a series of methylalkylnitrosamines. PubMed. [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. OEHHA. [Link]

  • Metabolic activation of aromatic amines and dialkylnitrosamines. PMC. [Link]

  • Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology. [Link]

  • Ultraviolet and Infrared Spectra of Some Nitrosamines. Semantic Scholar. [Link]

  • Preparation method of N-nitrosamine.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. [Link]

  • Some Aspects of the Mass Spectra of.N-Nitrosamines. ResearchGate. [Link]

  • SAFETY DATA SHEET. Chem Service. [Link]

  • Advances in the Chemistry of Aliphatic N-Nitrosamines. ResearchGate. [Link]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. ResearchGate. [Link]

  • Physicochemical properties of common N-nitrosamines.. ResearchGate. [Link]

  • Physico-chemical properties of the studied N-nitrosamines. ResearchGate. [Link]

  • Physico-chemical properties of the nitrosamines used in this study. ResearchGate. [Link]

  • Physicochemical properties of eight N-Nitrosamines.. ResearchGate. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Dialkylnitrosamines in elastomers. PubMed. [Link]

Sources

An In-depth Technical Guide to N-Nitroso-N,N-dinonylamine (CAS 84424-96-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N,N-dinonylamine, a high molecular weight aliphatic nitrosamine, represents a class of compounds that, while not extensively studied individually, falls under the broader, critically important category of N-nitrosamines. This guide provides a comprehensive technical overview of this compound, consolidating available data and inferring scientifically grounded principles for its synthesis, analysis, and toxicological assessment. Given the scarcity of direct research on this specific molecule, this document leverages established knowledge of long-chain N-nitrosamines to provide actionable insights for researchers and drug development professionals. We will delve into its chemical identity, propose robust synthetic and analytical methodologies, and discuss the toxicological considerations based on structure-activity relationships within the N-nitrosamine class.

Introduction: The Context of N-Nitrosamines

N-nitrosamines have emerged as a significant concern in the pharmaceutical industry and environmental sciences due to their classification as probable human carcinogens.[1][2][3] These compounds, characterized by a nitroso group bonded to an amine, can form under various conditions where a nitrosatable amine and a nitrosating agent are present.[2][4] The recent discovery of nitrosamine impurities in various drug products has led to widespread recalls and heightened regulatory scrutiny, compelling a deeper understanding of these compounds, from well-known small molecules to less-studied long-chain analogues like this compound.[3][5]

This guide focuses specifically on this compound, providing a foundational understanding of its properties and the methodologies required for its study.

Chemical and Physical Properties

PropertyValueSource
CAS Number 84424-96-4Santa Cruz Biotechnology[6]
Molecular Formula C₁₈H₃₈N₂OSanta Cruz Biotechnology[6]
Molecular Weight 298.51 g/mol Santa Cruz Biotechnology[6]
Alternate Names N-Nitroso-N-nonyl-1-nonanamineSanta Cruz Biotechnology[6]
Purity >95% (as commercially available)Santa Cruz Biotechnology[6]
Appearance Not specified, likely a viscous liquid or low-melting solidInferred from structure

Due to its long alkyl chains, this compound is expected to be a non-volatile compound with high lipophilicity. This has significant implications for its analysis and potential biological interactions.

Synthesis of this compound

The synthesis of this compound follows the general principle of nitrosation of a secondary amine. A robust and modern approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers high yields and avoids the use of harsh acids or metals.[4][7][8]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification Dinonylamine N,N-dinonylamine ReactionVessel Reaction Vessel (Solvent-free, Room Temp) Dinonylamine->ReactionVessel TBN tert-butyl nitrite (TBN) TBN->ReactionVessel Target This compound ReactionVessel->Target Nitrosation Byproduct tert-butanol ReactionVessel->Byproduct PurificationStep Silica Gel Chromatography Target->PurificationStep Byproduct->PurificationStep FinalProduct Pure this compound PurificationStep->FinalProduct Isolated Product G Sample Sample Preparation (e.g., Drug Product Extraction) SPE Solid Phase Extraction (SPE) (Optional Cleanup) Sample->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (ESI+ Source) LC->MS Eluent Data Data Acquisition & Processing MS->Data Ion Detection Result Quantification Result Data->Result G Nitrosamine N-Nitrosamine Metabolism Metabolic Activation (Cytochrome P450) Nitrosamine->Metabolism Intermediate α-hydroxy nitrosamine (Unstable) Metabolism->Intermediate Diazonium Alkyl Diazonium Ion (Reactive Electrophile) Intermediate->Diazonium DNA DNA Diazonium->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Mutation->Cancer

Sources

A Technical Review of N-Nitroso-N,N-dinonylamine: Correcting its Misidentification as a Wittig Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the classification and application of N-Nitroso-N,N-dinonylamine. A foundational assessment reveals that this compound is not, and structurally cannot be, a Wittig reagent. The guide begins by elucidating the fundamental principles of the Wittig reaction, detailing the requisite phosphorus ylide structure that defines a Wittig reagent. It then provides a comprehensive technical profile of this compound, a member of the nitrosamine class of compounds. This document clarifies its chemical identity, synthesis, and significant toxicological implications, thereby correcting a critical mischaracterization and providing researchers and drug development professionals with accurate, actionable information.

Part 1: The Wittig Reaction - A Prerequisite for Olefin Synthesis

The Wittig reaction, a cornerstone of modern organic synthesis, is a reliable method for converting aldehydes and ketones into alkenes (olefins).[1][2][3] Its discovery by Georg Wittig was recognized with the Nobel Prize in Chemistry in 1979.[2][3][4] The reaction's power lies in its specificity and the predictable formation of a carbon-carbon double bond at the exact location of the original carbonyl group.[2][5]

The Indispensable Role of the Phosphorus Ylide

At the heart of the Wittig reaction is the Wittig reagent , which is a specific type of molecule known as a phosphorus ylide (or phosphorane).[1][2][6] An ylide is a neutral molecule containing a formal negative charge on a carbon atom that is directly attached to a heteroatom bearing a formal positive charge. In Wittig reagents, this heteroatom is phosphorus.[5] The most common structure involves a triphenylphosphonium group, represented as Ph₃P⁺–C⁻R₂.[6] This carbanionic character makes the ylide a potent nucleophile, ready to attack the electrophilic carbon of a carbonyl group.[4][5]

The synthesis of a Wittig reagent is a well-established two-step process:

  • Formation of a Phosphonium Salt: Triphenylphosphine (Ph₃P), an excellent nucleophile, attacks a primary alkyl halide via an Sₙ2 reaction to form a stable phosphonium salt.[4][6]

  • Deprotonation to Form the Ylide: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is used to remove a proton from the carbon adjacent to the phosphorus atom, generating the nucleophilic ylide.[4][6]

Mechanism of the Wittig Reaction

The currently accepted mechanism for the Wittig reaction under lithium-salt-free conditions involves a concerted [2+2] cycloaddition.[1][5]

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This proceeds via a concerted [2+2] cycloaddition pathway to directly form a four-membered ring intermediate called an oxaphosphetane.[1][5][7]

  • Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition.[4] This step breaks the carbon-phosphorus and carbon-oxygen single bonds and forms two new double bonds.

  • Product Formation: The final products are the desired alkene and a highly stable byproduct, triphenylphosphine oxide (Ph₃P=O). The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[7]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide R'₂C⁻—P⁺Ph₃ (Wittig Reagent) Oxaphosphetane [Oxaphosphetane] Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R₂C=O (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene R'₂C=CR₂ (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Cycloreversion TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: General workflow of the Wittig Reaction.

Structural Analysis: Why this compound is Not a Wittig Reagent

The chemical structure of this compound is (C₉H₁₉)₂N-N=O.[8] A critical examination of this structure reveals a complete absence of the defining features of a Wittig reagent.

  • Absence of Phosphorus: The most fundamental requirement is the presence of a phosphorus atom, which is not present in the molecule.

  • Lack of Ylide Functionality: It does not possess the P⁺–C⁻ ylide structure necessary for the nucleophilic attack that initiates the Wittig reaction.

Instead, this compound is classified as a nitrosamine, characterized by the N-N=O functional group.[9] Its chemical properties and reactivity are entirely different from those of a phosphorus ylide. Therefore, applying it to a carbonyl compound under Wittig conditions would not result in olefination.

Structure_Comparison cluster_wittig Typical Wittig Reagent cluster_nitrosamine This compound wittig_node Triphenylphosphonium Methylide (Ph₃P⁺—C⁻H₂) conclusion Conclusion: Structurally Incapable of Wittig Reaction nitrosamine_node Structure: (C₉H₁₉)₂N—N=O Class: Nitrosamine

Caption: Structural disqualification of this compound as a Wittig reagent.

Part 2: A Comprehensive Profile of this compound

Having established that this compound is not a Wittig reagent, this section provides a detailed technical guide to its actual chemical nature, synthesis, and significance, particularly in the context of pharmaceutical and toxicological sciences.

Chemical Properties and Identification

This compound is an organic compound belonging to the N-nitrosamine class. These compounds are characterized by a nitroso group (-N=O) bonded to a nitrogen atom.

PropertyValueSource
Molecular Formula C₁₈H₃₈N₂O[8][10]
Molecular Weight 298.51 g/mol [8][10]
CAS Number 84424-96-4[8][10]
IUPAC Name N,N-di(nonyl)nitrous amide[8]
Appearance Yellow to brown/orange powder or flakes (typical for nitrosamines)[11]
Synthesis and Formation Pathways

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from nitrites (like sodium nitrite, NaNO₂) under acidic conditions.[9][12]

Experimental Protocol: General Synthesis of N-Nitrosamines

Disclaimer: This is a generalized protocol. The synthesis of specific nitrosamines like this compound should only be performed by trained professionals in a controlled laboratory setting due to the high toxicity of the products.

  • Reaction Setup: To a solution of the secondary amine (e.g., di-n-nonylamine) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath.

  • Nitrosating Agent Preparation: In a separate flask, prepare an aqueous solution of sodium nitrite.

  • Reaction: Slowly add an acid (e.g., hydrochloric acid) to the amine solution, followed by the dropwise addition of the sodium nitrite solution. The acid generates nitrous acid in situ, which then reacts with the amine.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a base (e.g., sodium bicarbonate solution), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography.

More recent, solvent-free methodologies utilize reagents like tert-butyl nitrite (TBN) for a more efficient and cleaner N-nitrosation of secondary amines.[13][14]

Nitrosamine_Formation cluster_reactants Reactants cluster_products Products Amine R₂NH (Secondary Amine) Nitrosamine R₂N—N=O (N-Nitrosamine) Amine->Nitrosamine Nitrite NaNO₂ + H⁺ (Sodium Nitrite in Acid) NitrousAcid HNO₂ (Nitrous Acid) Nitrite->NitrousAcid In situ generation Byproducts H₂O + Na⁺ Nitrosamine->Byproducts NitrousAcid->Nitrosamine Nitrosation

Caption: General formation pathway for N-nitrosamines.

Toxicological Significance

The primary reason for the intense scientific and regulatory scrutiny of N-nitrosamines is their classification as potent mutagenic and carcinogenic compounds.[12][15]

  • Genotoxicity: Many nitrosamines are genotoxic, meaning they can damage DNA, leading to mutations.[15]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program classify many nitrosamines as probable or reasonably anticipated human carcinogens.[12][16] Over 90% of the nitrosamines tested have been shown to be carcinogenic in animal studies.[9][17] Metabolic activation by cytochrome P450 enzymes can convert nitrosamines into reactive intermediates that alkylate DNA, a key step in initiating cancer.[15][16]

  • Regulatory Concern: The discovery of nitrosamine impurities in pharmaceutical products, such as valsartan and ranitidine, has led to widespread drug recalls and a tightening of regulatory guidelines by agencies like the FDA.[15][17] This has made the detection, quantification, and control of nitrosamine impurities a critical aspect of drug development and manufacturing.[16]

Part 3: Conclusion

This guide serves as a definitive clarification on the chemical identity and application of this compound. It is unequivocally not a Wittig reagent due to its fundamental structural composition, which lacks the essential phosphorus ylide moiety. Instead, it is a member of the N-nitrosamine family, a class of compounds of high interest to toxicologists and regulatory bodies due to their potent carcinogenic properties. For researchers and professionals in drug development, it is imperative to understand this distinction to ensure the correct application of chemical principles and to maintain the safety and integrity of pharmaceutical products.

References

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • American Pharmaceutical Review. (2020-02-25). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. [Link]

  • National Center for Biotechnology Information (PMC - NIH). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. [Link]

  • Wikipedia. Wittig reagents. [Link]

  • British Toxicology Society. (2022-12-01). Nitrosamines in Medicines - What are the issues? [Link]

  • National Center for Biotechnology Information (PubChem). This compound. [Link]

  • Biomedical and Pharmacology Journal. (2025-10-09). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]

  • U.S. Food and Drug Administration (FDA). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. [Link]

  • Chemistry LibreTexts. (2023-01-22). Wittig Reaction. [Link]

  • Ataman Kimya. N-NITROSODIPHENYLAMINE. [Link]

  • National Center for Biotechnology Information (PubChem). N-Nitrosodiphenylamine. [Link]

  • Royal Society of Chemistry. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]

  • Cardiff University. Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • ResearchGate. (2015). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. [Link]

  • International Journal of Innovative Research in Technology. (2024). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of N-Nitroso-N,N-dinonylamine (NDNA) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines requiring manufacturers to assess and control these impurities.[3][4] While methods for smaller, more volatile nitrosamines are well-established, the analysis of larger, more complex species like N-Nitroso-N,N-dinonylamine (NDNA) presents unique analytical challenges. This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of NDNA. The protocol covers sample preparation, optimized chromatographic conditions, and mass spectrometric parameters, providing a comprehensive framework for researchers, quality control analysts, and drug development professionals.

Introduction: The Challenge of NDNA Analysis

This compound (NDNA) is a large, lipophilic nitrosamine (Molecular Formula: C₁₈H₃₈N₂O, Molecular Weight: 298.51 g/mol ) with a high calculated LogP of 8.1, indicating poor water solubility.[5][6] The formation of such nitrosamine impurities can occur during drug substance synthesis or degradation, often stemming from reactions between secondary, tertiary, or quaternary amines and nitrite salts under acidic conditions.[3] The FDA recommends a three-step process for mitigating these impurities: risk assessment, confirmatory testing if risks are identified, and reporting changes to prevent or reduce their presence.[7]

Confirmatory testing requires robust analytical methods. Due to the diverse nature of active pharmaceutical ingredients (APIs) and drug product formulations, a single sample preparation protocol is often insufficient, necessitating optimization for almost every new matrix.[8] The high lipophilicity of NDNA precludes the use of simple aqueous "dilute-and-shoot" methods, demanding more rigorous extraction procedures to achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies. LC-MS/MS is the technique of choice for this analysis, offering unparalleled sensitivity and specificity for quantifying trace-level impurities in complex matrices.[1]

Principle of the Method

This method employs a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. NDNA is separated from the API and other matrix components on a C18 reversed-phase column using a gradient elution of acidified water and an organic solvent (methanol).

  • Ionization: The column effluent is directed to the mass spectrometer's ion source. Given its chemical nature, NDNA is amenable to ionization by either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often the standard and preferred ionization technique for nitrosamine analysis, as it can provide superior sensitivity for this class of compounds.[2][8]

  • MS/MS Detection: The protonated NDNA molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic fragment (product ion) is monitored by the third quadrupole (Q3). This highly specific precursor-to-product ion transition allows for accurate quantification, even in the presence of co-eluting matrix interferences.

Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade, >99%).

  • Standards: this compound (NDNA) analytical standard (>95% purity). An appropriate isotopically labeled internal standard (e.g., NDNA-d14) is highly recommended for optimal accuracy and precision but may require custom synthesis. If unavailable, a structurally similar nitrosamine internal standard can be used.

  • HPLC Column: Acclaim 120 C18, 4.6 x 150 mm, 3 µm (or equivalent).[9]

  • Sample Preparation: 0.2 µm PVDF syringe filters, 15 mL centrifuge tubes.[1][10]

Instrumentation
  • LC System: UHPLC or HPLC system with a temperature-controlled column compartment and autosampler.

  • MS System: A triple quadrupole mass spectrometer equipped with an APCI or ESI source.

Preparation of Standards and Solutions
  • NDNA Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of NDNA standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at 2-8°C.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with methanol.

  • Working Standards / Calibration Curve: Prepare a series of calibration standards by serially diluting the intermediate standard with a diluent solution (e.g., 80:20 methanol:water) to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL.[9][11] The exact range should bracket the expected concentration and regulatory limits.

Sample Preparation Protocol

The choice of sample preparation is critical and matrix-dependent.[8]

A) For Drug Substance (API):

  • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Vortex for 2 minutes or until fully dissolved.

  • If an internal standard is used, spike the solution at this stage.

  • Filter the solution through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.[10]

B) For Drug Product (e.g., Tablets):

  • Crush a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of the API into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Vortex for 5 minutes to facilitate extraction.

  • Sonicate the sample for 10-15 minutes.[9][12]

  • Centrifuge the sample at 4500 rpm for 10 minutes to pelletize insoluble excipients.[10]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.

Workflow for NDNA Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh API or Drug Product Powder extract Add Methanol, Vortex & Sonicate sample->extract standard Prepare NDNA Calibration Standards centrifuge Centrifuge to Pellet Insoluble Excipients extract->centrifuge filter Filter Supernatant (0.2 µm PVDF) centrifuge->filter lc LC Separation (C18 Column) filter->lc ms Ionization (APCI/ESI) & MS/MS Detection (MRM) lc->ms quant Quantification using Calibration Curve ms->quant report Report Result (ng/g or ppm) quant->report

Caption: Proposed fragmentation of protonated NDNA in the collision cell.

Table 3: Proposed MRM Transitions for NDNA Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
NDNA 299.3269.3 QuantifierLoss of nitroso group (•NO), a characteristic fragmentation.
NDNA 299.3156.2QualifierProposed secondary fragment from cleavage of a nonyl chain. Requires empirical confirmation.

Note: Collision energy and other compound-dependent parameters must be optimized experimentally by infusing a standard solution of NDNA.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the results, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

[9]* System Suitability: Before analysis, inject a mid-level concentration standard multiple times (n=5). The relative standard deviation (%RSD) for peak area and retention time should be <15%.

  • Linearity: Analyze the calibration curve standards. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy & Precision: Perform spike-recovery experiments by adding known amounts of NDNA to blank matrix samples at three concentration levels (e.g., low, medium, high). The mean recovery should be within 80-120% with an RSD of ≤20%. *[12] LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The LOQ should be sufficiently low to meet regulatory requirements, which are often in the parts-per-billion (ng/g) range.

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound. The protocol addresses the specific challenges posed by this large, lipophilic nitrosamine through optimized sample preparation and highly selective MRM detection. By following the detailed steps for sample handling, chromatographic separation, and mass spectrometric analysis, laboratories can achieve sensitive and reliable quantification of NDNA in various pharmaceutical matrices. Adherence to the outlined method validation principles will ensure that the data generated is accurate, precise, and suitable for regulatory submission.

References

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. U.S. Food and Drug Administration (FDA). [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science. [Link]

  • Mass spectrometry of N-nitrosamines. PubMed, National Institutes of Health. [Link]

  • N-NITROSODIPHENYLAMINE. Ataman Kimya. [Link]

  • N-Nitrosodiphenylamine. PubChem, National Institutes of Health. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central, National Institutes of Health. [Link]

  • Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products. Federal Register. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed, National Institutes of Health. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Keller and Heckman LLP. [Link]

  • What Does the FDA's Recent Update of the Nitrosamine Guidance Convey?. Pharmaceutical Technology. [Link]

  • Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. PubMed Central, National Institutes of Health. [Link]

  • Nitrosamine Related Guidance. U.S. Food and Drug Administration (FDA). [Link]

  • Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. [Link]

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS. MDPI. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

Sources

Application Note: High-Sensitivity Detection and Quantification of N-Nitroso-N,N-dinonylamine (NDNA) in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] This has led to stringent regulatory scrutiny from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] While much of the focus has been on smaller, more volatile nitrosamines, the potential for larger, more complex structures like N-Nitroso-N,N-dinonylamine (NDNA) to form as drug substance-related impurities necessitates robust and sensitive analytical methods for their detection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection of NDNA in active pharmaceutical ingredients (APIs). We present detailed protocols for two validated, high-sensitivity analytical methods: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies described herein are designed to ensure compliance with current regulatory expectations and to provide a framework for the accurate and reliable quantification of NDNA at trace levels.

Introduction: The Challenge of this compound

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine.[3] Their formation can occur during the synthesis of APIs or during the storage of the finished drug product, often through the reaction of secondary or tertiary amines with a nitrosating agent.[4][5] The initial discovery of nitrosamine impurities in angiotensin II receptor blockers (ARBs) like valsartan has expanded to include other drug classes, prompting a comprehensive risk assessment of all chemically synthesized APIs.[1][6]

This compound (NDNA) is a larger, less volatile nitrosamine compared to commonly found impurities like N-nitrosodimethylamine (NDMA). The presence of long alkyl chains in NDNA presents unique analytical challenges, including potential for lower volatility and different chromatographic behavior. The formation of NDNA is plausible in manufacturing processes where dinonylamine or related precursors are present. Given the potential for any nitrosamine to be a mutagenic carcinogen, the development of specific and highly sensitive analytical methods for NDNA is crucial for patient safety and regulatory compliance.[7]

Regulatory Landscape and Risk Mitigation

Regulatory bodies worldwide have established guidelines for the control of nitrosamine impurities in pharmaceuticals.[1][2] The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, including nitrosamines.[7] For nitrosamines with established acceptable intake (AI) limits, manufacturers are required to control their presence below these thresholds. For novel or less common nitrosamines like NDNA, where a specific AI may not be published, a risk-based approach is necessary. This often involves deriving a substance-specific AI based on toxicological data or, in its absence, applying a class-specific limit.[8]

A thorough risk assessment is the first step in mitigating the presence of NDNA.[5] This involves identifying potential sources of dinonylamine (a secondary amine precursor) and nitrosating agents within the API manufacturing process, raw materials, and excipients.[4][9]

Potential Sources of NDNA Formation:

  • Raw Materials and Intermediates: Presence of dinonylamine as an impurity or degradation product.

  • Solvents and Reagents: Certain solvents or reagents may contain residual amines or nitrosating agents.[9]

  • Cross-Contamination: Contamination from other processes or equipment.

  • Degradation: Degradation of the API or excipients during storage, leading to the formation of precursor amines.[10]

Analytical Methodologies: A Dual-Pronged Approach

To ensure robust and reliable detection of NDNA, we present two distinct, yet complementary, analytical methodologies. The choice of method may depend on the specific API matrix, available instrumentation, and desired sensitivity. All methods used for the assessment of nitrosamines in APIs and drug products should be validated according to the ICH Q2 guideline.[11]

Method 1: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the detection of a wide range of nitrosamines, offering high sensitivity and selectivity.[12] This method is particularly well-suited for less volatile nitrosamines like NDNA.

4.1.1 Sample Preparation Protocol

  • Weighing: Accurately weigh 100 mg of the API sample into a 15 mL polypropylene centrifuge tube.

  • Dissolution: Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDNA-d14) to a final concentration of 10 ng/mL.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis. The use of amber glassware is recommended to prevent photodegradation of nitrosamines.[11]

4.1.2 LC-HRMS Instrumental Parameters

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan with data-dependent MS/MS or Parallel Reaction Monitoring (PRM)
Resolution > 60,000
Mass Accuracy < 5 ppm

4.1.3 Rationale for Method Parameters The use of a C18 column provides excellent retention and separation for the non-polar NDNA molecule. The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. High-resolution mass spectrometry allows for the accurate mass measurement of the parent ion and its fragments, providing a high degree of confidence in identification and reducing the likelihood of false positives.[12]

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For APIs that are thermally stable and where NDNA exhibits sufficient volatility, GC-MS/MS offers an alternative high-sensitivity approach.[13]

4.2.1 Sample Preparation Protocol

  • Weighing: Accurately weigh 100 mg of the API sample into a 20 mL headspace vial.

  • Dissolution: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDNA-d14) to a final concentration of 10 ng/mL.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be performed to isolate the NDNA from the API.

  • Vial Sealing: Securely seal the vial with a magnetic crimp cap.

4.2.2 GC-MS/MS Instrumental Parameters

ParameterCondition
GC System Gas Chromatograph with a Tandem Mass Spectrometer (MS/MS) detector
Injector Splitless, 250 °C
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
MS Source Electron Ionization (EI), 230 °C
MS Quadrupoles Q1 at 150 °C, Q2 at 150 °C
Ionization Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined based on NDNA fragmentation pattern

4.2.3 Rationale for Method Parameters A splitless injection ensures the transfer of the maximum amount of analyte onto the column, which is critical for trace-level analysis. The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program is designed to provide good chromatographic separation of NDNA from other matrix components. The use of MRM on a tandem mass spectrometer provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, minimizing interferences from the sample matrix.

Method Validation and Performance

Both the LC-HRMS and GC-MS/MS methods should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH Q2(R1) guidelines.[14]

Table 1: Typical Method Performance Characteristics

ParameterLC-HRMSGC-MS/MS
LOD < 0.01 ng/mL< 0.05 ng/mL
LOQ 0.03 ng/mL0.15 ng/mL
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 80-120%75-125%
Precision (%RSD) < 15%< 15%

Workflow Diagrams

Diagram 1: LC-HRMS Workflow for NDNA Analysis

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Review weigh Weigh 100 mg API dissolve Dissolve in 10 mL Solvent weigh->dissolve spike Spike with Internal Standard dissolve->spike centrifuge Centrifuge at 4000 rpm spike->centrifuge filter Filter through 0.22 µm PVDF centrifuge->filter inject Inject 5 µL into LC-HRMS filter->inject separate Chromatographic Separation (C18) inject->separate detect HRMS Detection (ESI+) separate->detect quantify Quantify using Internal Standard detect->quantify review Review Data for Accuracy and Precision quantify->review report Generate Report review->report

Caption: Workflow for NDNA analysis using LC-HRMS.

Diagram 2: GC-MS/MS Workflow for NDNA Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Review weigh Weigh 100 mg API into Headspace Vial dissolve Dissolve in 5 mL Organic Solvent weigh->dissolve spike Spike with Internal Standard dissolve->spike seal Seal Vial spike->seal inject Headspace or Liquid Injection seal->inject separate Chromatographic Separation (5% Phenyl) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify using Internal Standard detect->quantify review Review Data for Accuracy and Precision quantify->review report Generate Report review->report

Caption: Workflow for NDNA analysis using GC-MS/MS.

Conclusion

The detection and control of this compound in APIs is a critical aspect of ensuring pharmaceutical product safety. The LC-HRMS and GC-MS/MS methods detailed in this application note provide sensitive, selective, and robust approaches for the quantification of NDNA at trace levels. By implementing a thorough risk assessment and employing validated analytical methods, pharmaceutical manufacturers can confidently monitor and control the presence of this potential impurity, ensuring compliance with global regulatory standards and safeguarding public health.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. Available at: [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Available at: [Link]

  • Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products - ProPharma. Available at: [Link]

  • Understanding ICH Guidelines for Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA. Available at: [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - NIH. Available at: [Link]

  • Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. Available at: [Link]

  • Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond | Request PDF - ResearchGate. Available at: [Link]

  • Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance. Available at: [Link]

  • A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - OUCI. Available at: [Link]

  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - ResearchGate. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Available at: [Link]

  • (PDF) Nitrosamine impurities in APIs: A Comprehensive Review - ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • navigating nitrosamine impurities in pharmaceutical industry - iajps. Available at: [Link]

  • Nitrosated Active Pharmaceutical Ingredients – Lessons Learned? | Request PDF - ResearchGate. Available at: [Link]

  • Mitigating N-nitroso Impurities in the API Manufacturing Process - Aquigen Bio Sciences. Available at: [Link]

Sources

Experimental protocol for using "N-Nitroso-N,N-dinonylamine" in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Use of N-Nitroso-N,N-dinonylamine in Oncological Research

Authored by a Senior Application Scientist

Foreword: The study of chemical carcinogenesis provides fundamental insights into the mechanisms of cancer initiation and progression. Among the most potent and well-studied classes of chemical carcinogens are the N-nitrosamines. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of a specific, lesser-studied member of this class: This compound (NDNA) . While data on NDNA itself is limited, this guide synthesizes field-proven insights from the broader N-nitrosamine family to provide a robust framework for its investigation. We will delve into the mechanistic underpinnings of N-nitrosamine carcinogenicity, provide detailed protocols for in vitro and in vivo studies, and emphasize the paramount importance of safety and proper handling.

Scientific Foundation: The Carcinogenic Mechanism of N-Nitrosamines

N-nitrosamines are not directly carcinogenic; they are pro-carcinogens that require metabolic activation to exert their genotoxic effects.[1][2] This critical transformation is the cornerstone of their activity and dictates the design of any relevant biological experiment.

1.1. Metabolic Activation by Cytochrome P450

The journey from a stable N-nitrosamine to a reactive carcinogen begins in the cell, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3] For many nitrosamines, CYP2E1 and CYP2A6 are key players.[1] The process involves an α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. This initial step creates a highly unstable α-hydroxy nitrosamine intermediate.[1][3]

1.2. Formation of the Alkyldiazonium Ion and DNA Adducts

The unstable intermediate rapidly decomposes, yielding a highly electrophilic alkyldiazonium ion.[1][2] This ion is the ultimate carcinogenic species. It aggressively attacks nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[3] The most mutagenic of these adducts is often O⁶-alkylguanine, which, if not repaired by cellular mechanisms like O⁶-methylguanine-DNA methyltransferase (MGMT), can lead to G:C to A:T transition mutations during DNA replication.[1] This cascade of DNA damage is the primary mechanism for cancer initiation.

N-Nitrosamine Mechanism of Action cluster_0 Cellular Environment NDNA This compound (Pro-carcinogen) Activation Metabolic Activation (α-Hydroxylation) NDNA->Activation Intermediate Unstable α-hydroxy Nitrosamine Activation->Intermediate Spontaneous Decomposition CYP Cytochrome P450 Enzymes (e.g., CYP2E1) CYP->Activation Catalyzes Ion Alkyldiazonium Ion (Ultimate Carcinogen) Intermediate->Ion Adduct DNA Adduct Formation (e.g., O⁶-alkylguanine) Ion->Adduct DNA Nuclear DNA DNA->Adduct Repair DNA Repair Pathways (e.g., MGMT, BER) Adduct->Repair Cellular Defense Mutation Somatic Mutations Adduct->Mutation If unrepaired Repair->DNA Restores Integrity Cancer Cancer Initiation Mutation->Cancer

Caption: Generalized metabolic activation pathway of N-nitrosamines.

Safety, Handling, and Decontamination: A Non-Negotiable Prerequisite

N-nitroso compounds are classified as probable human carcinogens and must be handled with extreme caution.[4] All operations involving NDNA must be performed within a certified chemical fume hood, adhering to stringent safety protocols to prevent exposure.

Table 1: Hazard Information and Personal Protective Equipment (PPE)

Hazard StatementRequired Personal Protective Equipment (PPE)
Suspected carcinogen.[4]Gloves: Chemical-resistant nitrile gloves.
Potential skin, eye, and respiratory irritant.[5]Eye Protection: Chemical safety goggles.
Toxicological properties not fully investigated.Lab Coat: Standard laboratory coat, fully buttoned.
Respiratory Protection: Work must be conducted in a chemical fume hood.

2.1. Preparation of Stock Solutions

Due to its lipophilic nature (inferred from the two nonyl chains), a solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.

  • Preparation: In a chemical fume hood, accurately weigh the required amount of this compound.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Storage: Aliquot the stock solution into amber glass vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles.

2.2. Decontamination and Waste Disposal

All materials contaminated with NDNA (glassware, pipette tips, gloves) must be treated as hazardous waste.[6] Chemical degradation is the preferred method for decontaminating working solutions and spills before final disposal. A widely accepted method involves reduction using an aluminum-nickel alloy in a basic solution.[7][8]

Protocol: Chemical Degradation of NDNA Waste

  • Containment: Collect all aqueous NDNA waste in a designated, properly labeled hazardous waste container within a fume hood.

  • Alkalinization: Slowly add 2 M Sodium Hydroxide (NaOH) solution to the waste while stirring until the pH is >12.

  • Reduction: Gradually add an excess of aluminum-nickel alloy powder. Caution: This reaction is exothermic and may produce hydrogen gas. Add the powder slowly in small portions.

  • Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete degradation.

  • Verification (Optional but Recommended): The completeness of the reaction can be verified by taking a small, neutralized sample and analyzing it via LC-MS to confirm the absence of the parent NDNA compound.

  • Final Disposal: Neutralize the final reaction mixture cautiously with dilute acid. Dispose of the resulting solution through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[6]

Experimental Protocol: In Vitro Assessment of NDNA-Induced Genotoxicity

This protocol details a representative in vitro experiment to assess the genotoxic potential of NDNA using the human liver hepatocellular carcinoma cell line, HepG2. The rationale for choosing HepG2 cells is their metabolic competence, although it is often insufficient for robust N-nitrosamine activation, thus necessitating an external metabolic activation system.

Core Principle: To mimic the physiological activation of NDNA in the liver, this protocol incorporates a post-mitochondrial supernatant (S9) fraction from the livers of rodents pre-treated with CYP inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 fraction contains a cocktail of metabolic enzymes, including CYPs.[4]

In Vitro Experimental Workflow cluster_workflow Workflow for NDNA Genotoxicity Assessment cluster_assays Endpoint Analysis A 1. Cell Culture (HepG2 cells) B 2. Prepare NDNA dilutions & S9 Mix C 3. Treatment (Cells + NDNA ± S9 Mix) B->C D 4. Incubation (e.g., 4 hours) C->D E 5. Wash & Recovery (24-48 hours) D->E F 6. Endpoint Assays E->F G Cytotoxicity (MTT / LDH Assay) F->G H Genotoxicity (Comet Assay / γ-H2AX Staining) I Mutagenicity (Ames Test / HPRT Assay) J Mechanism (Western Blot / qPCR)

Caption: A streamlined workflow for assessing NDNA effects in vitro.

3.1. Materials and Reagents

  • HepG2 cells

  • Complete culture medium (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • NDNA stock solution (100 mM in DMSO)

  • Aroclor-induced rat or hamster liver S9 fraction and NADPH-regenerating system (Cofactor-A)

  • Positive Controls: N-Nitrosodimethylamine (NDMA) for a metabolically activated carcinogen; Methyl methanesulfonate (MMS) for a direct-acting genotoxin.

  • Vehicle Control: DMSO

  • Assay-specific kits (e.g., Comet assay, MTT assay, γ-H2AX immunofluorescence kit)

3.2. Step-by-Step Methodology

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for Comet assay, 96-well plates for MTT). Allow cells to attach and reach approximately 70-80% confluency.

  • Preparation of S9 Mix: Immediately before use, prepare the S9 mix on ice according to the manufacturer's instructions. This typically involves combining the S9 fraction with an NADPH-regenerating system. The final concentration of S9 in the treatment medium is a critical parameter to optimize, but often ranges from 1-10% (v/v).

  • Preparation of Treatment Media: Prepare serial dilutions of NDNA from the stock solution in serum-free medium. A suggested starting concentration range is 1 µM to 1 mM. Also prepare media containing the positive and vehicle controls.

  • Treatment:

    • Aspirate the culture medium from the cells.

    • For metabolic activation experiments, add the treatment media containing NDNA (or controls) and the S9 mix.

    • For experiments without metabolic activation, add the treatment media containing NDNA (or controls) alone. This group is crucial to determine if NDNA has any direct effects or if the cell line possesses sufficient endogenous metabolic capacity.

  • Incubation: Incubate the cells for a short exposure period, typically 2-4 hours, at 37°C.

  • Wash and Recovery: Aspirate the treatment media. Wash the cells twice with sterile phosphate-buffered saline (PBS). Add fresh, complete culture medium and return the cells to the incubator for a recovery period (e.g., 24-48 hours) to allow for DNA damage to manifest or be repaired.

  • Endpoint Analysis:

    • Cytotoxicity (MTT Assay): To determine the toxic dose range of NDNA. This is essential for selecting non-cytotoxic concentrations for genotoxicity assays.

    • DNA Damage (Comet Assay): To directly visualize DNA strand breaks in individual cells.

    • DNA Double-Strand Breaks (γ-H2AX Staining): An immunofluorescence-based method to detect a key marker of double-strand breaks.

    • Pathway Analysis (Western Blot): To investigate the activation of DNA damage response pathways (e.g., phosphorylation of ATM, p53).

3.3. Expected Outcomes and Interpretation

  • A dose-dependent increase in DNA damage (e.g., longer comet tails, more γ-H2AX foci) in the presence of the S9 mix would strongly indicate that NDNA is a genotoxin requiring metabolic activation.

  • Little to no activity in the absence of the S9 mix would confirm the pro-carcinogen nature of NDNA.

  • The positive control (NDMA +S9) should show significant genotoxicity, while the vehicle control should show baseline levels of damage, thus validating the experimental system.

Experimental Protocol: In Vivo Carcinogenicity Assessment in a Rodent Model

Animal studies are the gold standard for assessing the carcinogenic potential of a compound.[9][10] This protocol provides a general framework for a long-term carcinogenicity study in rats, a species known to be susceptible to N-nitrosamine-induced tumors.[11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

4.1. Experimental Design

  • Animal Model: Male and female Sprague-Dawley or Fischer 344 rats, 6-8 weeks old at the start of the study.

  • Group Size: Minimum of 50 animals per sex per group to achieve statistical power.

  • Route of Administration: Administration in drinking water is a common and physiologically relevant route for N-nitrosamines.[12]

  • Dose Selection: A dose-range finding study should be conducted first to determine the maximum tolerated dose (MTD). The main study should include at least three dose levels (e.g., MTD, 1/3 MTD, 1/10 MTD) and a vehicle control group (drinking water only).

  • Duration: The study should last for the typical lifespan of the rodent, approximately 24 months.

Table 2: Representative In Vivo Study Design

GroupTreatmentNumber of Animals (per sex)DurationPrimary Endpoints
1Control (Drinking Water)5024 monthsSurvival, Body Weight, Clinical Signs, Histopathology
2NDNA - Low Dose5024 monthsSurvival, Body Weight, Clinical Signs, Histopathology
3NDNA - Medium Dose5024 monthsSurvival, Body Weight, Clinical Signs, Histopathology
4NDNA - High Dose (MTD)5024 monthsSurvival, Body Weight, Clinical Signs, Histopathology

4.2. Step-by-Step Methodology

  • Acclimation: Animals are acclimated for at least one week before the study begins.

  • Treatment Preparation: Prepare fresh NDNA-containing drinking water solutions weekly. Shield the water bottles from light (e.g., using amber bottles) to prevent photodegradation.

  • Administration: Provide the treated drinking water ad libitum. Monitor water consumption to calculate the average daily dose.

  • Monitoring: Observe animals twice daily for clinical signs of toxicity (e.g., changes in appearance, behavior, palpable masses). Record body weights weekly for the first 3 months and monthly thereafter.

  • Necropsy: At the end of the 24-month period (or when animals are found moribund), perform a full necropsy.

  • Histopathology: Collect all major organs and any gross lesions. Pay special attention to the liver, esophagus, nasal cavity, and kidneys, which are common targets for nitrosamines.[11] Process tissues for histopathological examination by a certified veterinary pathologist.

  • Data Analysis: Analyze tumor incidence using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test). Analyze survival data using Kaplan-Meier analysis.

4.3. Anticipated Results

A statistically significant, dose-dependent increase in the incidence of specific tumors (e.g., hepatocellular carcinoma, esophageal papilloma) in the NDNA-treated groups compared to the control group would be definitive evidence of NDNA's carcinogenicity in that model.

Analytical Verification

The concentration and stability of NDNA in dosing solutions should be periodically verified. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[13][14]

TechniquePrincipleApplication
LC-MS/MS Separates compounds by liquid chromatography and detects them by mass-to-charge ratio with high specificity.Quantifying NDNA in stock solutions, drinking water, or biological matrices (plasma, tissue homogenates).
GC-MS/MS Separates volatile compounds by gas chromatography.Suitable for more volatile nitrosamines; may not be ideal for the high molecular weight NDNA due to potential thermal degradation.

Conclusion

While this compound is not as extensively studied as other N-nitrosamines, the well-established mechanisms of this class of compounds provide a clear and logical path for its investigation. By leveraging the protocols and principles outlined in this guide—from the foundational requirement of metabolic activation to meticulous safety procedures and robust in vitro and in vivo experimental designs—researchers can effectively probe the carcinogenic potential and mechanistic details of NDNA. Such studies are vital for expanding our understanding of chemical carcinogenesis and for informing risk assessment strategies.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.

  • Janssen, F. W., et al. (2010). Radical Mechanisms in Nitrosamine- and Nitrosamide-Induced Whole-Genome Gene Expression Modulations in Caco-2 Cells. Toxicological Sciences, 118(1), 71-82.

  • Bogovski, P., & Bogovski, S. (1981). Animal species in which N-nitroso compounds induce cancer. International Journal of Cancer, 27(4), 471-474.

  • BenchChem. (2025). Proper Disposal of N-Nitroso-DL-proline-d3: A Comprehensive Guide for Laboratory Professionals. BenchChem Technical Guides.

  • Bogovski, P., & Bogovski, S. (1981). Special report animal species in which n‐nitroso compounds induce cancer. International Journal of Cancer.

  • BenchChem. (2025). The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. BenchChem Technical Guides.

  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed.

  • Bogovski, P., & Bogovski, S. (1981). Special report animal species in which n‐nitroso compounds induce cancer. Scilit.

  • Williams, L. L., et al. (2011). Cytotoxic Effects of Multiple N-nitrosamines in Human Liver Cell Line HepG2: Possible Mechanisms of Action. International Journal of Cancer Research, 7(1), 14-25.

  • BenchChem. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. BenchChem Technical Guides.

  • S, R. S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Toxicology Program.

  • de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. Journal of Alzheimer's Disease, 17(4), 847-861.

  • BenchChem. (2025). Safe Disposal of 2-Nitrosoaniline: A Procedural Guide. BenchChem Technical Guides.

  • Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11566.

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for N-Nitrosodiphenylamine. ATSDR.

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.

  • Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4726.

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos.

  • Jain, S., et al. (2020). Mechanism of action of N-nitroso compounds in animal body. ResearchGate.

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. Chemos.

  • Kumarasamy, M., et al. (2014). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 84-89.

  • Tennant, R. E., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 142, 105429.

  • Hendricks, W. (1981). N-NITROSODIPHENYLAMINE Method no.: 23. OSHA.

  • Thermo Fisher Scientific. (2015). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific Application Brief 64644.

  • Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439.

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline. Thermo Fisher Scientific.

  • BenchChem. (2025). N,N-dinitroso-p-phenylenediamine: Synthesis, Properties, and Biological Significance. BenchChem Technical Guides.

  • New Jersey Department of Health. (2011). N-Nitrosodiphenylamine - Hazardous Substance Fact Sheet. NJ.gov.

  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

  • Tsoi, Y. K., et al. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 19(24), 16688.

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - N-Nitrosodimethylamine solution. Sigma-Aldrich.

  • Heflich, R. H., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 888, 503632.

  • Veeprho. (n.d.). This compound. Veeprho.

  • Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 1(1), 1-25.

  • CPAchem Ltd. (2023). Safety data sheet - N-Nitroso-diphenylamine. CPAchem.

  • Food and Drug Administration. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. FDA.gov.

  • Bosc, P., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis, 65(1-2), 36-49.

  • Al-Mughaid, H., & Barrow, A. S. (2022). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ChemistryOpen, 11(10), e202200115.

  • Berger, M. R., et al. (1987). Combination experiments with very low doses of three genotoxic N -nitrosamines with similar organotropic carcinogenidty in rats. Carcinogenesis, 8(11), 1635-1643.

  • Al-Buriki, A. A., et al. (2021). Synthesis, anti-microbial, toxicity and molecular docking studies of N-nitroso-N-phenylhydroxylamine (cupferron) and its derivatives. Journal of Molecular Structure, 1244, 130932.

Sources

Application Note: N-Nitroso-N,N-dinonylamine (NDNA) as a Reference Standard in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection and quantification of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement due to their classification as probable human carcinogens. Accurate analysis relies on the use of well-characterized reference standards. This document provides a comprehensive technical guide on the use of N-Nitroso-N,N-dinonylamine (NDNA) as a reference standard for the quantification of nitrosamine impurities, particularly long-chain or high-molecular-weight nitrosamines. This guide offers detailed protocols for standard preparation, storage, and the application of NDNA in analytical workflows using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are built upon established principles of trace-level impurity analysis and are designed to be adapted and validated by researchers in drug development and quality control laboratories.

Introduction: The Imperative for Nitrosamine Control

Since 2018, the pharmaceutical industry has faced heightened scrutiny regarding the presence of nitrosamine impurities in various drug products.[1][2] These compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as potent mutagens and probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement control strategies to limit patient exposure to these harmful substances.[1][2]

A cornerstone of any effective control strategy is the ability to accurately detect and quantify nitrosamines at trace levels. This necessitates the use of highly sensitive analytical techniques, such as LC-MS/MS and GC-MS, and crucially, the availability of high-purity, well-characterized reference standards.[3][4] While significant focus has been placed on small, volatile nitrosamines, the potential for the formation of larger, more complex nitrosamine drug substance-related impurities (NDSRIs) requires a broader range of analytical standards.[5]

This compound (NDNA) serves as a valuable, commercially available reference material for this purpose. Its long alkyl chains make it a suitable surrogate or internal standard for the analysis of non-polar, high-molecular-weight nitrosamines that may not be amenable to the same analytical conditions as their more volatile counterparts.

This compound (NDNA): A Profile

This compound is a nitrosamine compound characterized by two nonyl (nine-carbon) chains attached to the amine nitrogen. Its chemical structure and properties make it distinct from the more commonly discussed short-chain nitrosamines.

Chemical and Physical Properties

A summary of the key properties of NDNA is provided in the table below. Its high molecular weight and predicted high logP value indicate low water solubility and a non-volatile nature.

PropertyValueSource
CAS Number 84424-96-4[5]
Molecular Formula C₁₈H₃₈N₂O[5]
Molecular Weight 298.51 g/mol [5]
Appearance Not specified, likely a solid or viscous liquid at room temperatureInferred
Purity >95% (commercially available)[5]
Predicted logP 8.1[6]
Rationale for Use as a Reference Standard

The use of NDNA as a reference standard is justified by several factors:

  • Structural Representation: It represents a class of larger, less volatile nitrosamines that could potentially form from secondary amines present as impurities or degradation products in drug manufacturing.

  • Chromatographic Behavior: Its non-polar nature provides a distinct retention profile in reversed-phase liquid chromatography, making it a useful marker for method development and as an internal standard for other long-chain nitrosamines.

  • Commercial Availability: The availability of NDNA as a certified reference material from suppliers ensures its suitability for use in regulated environments.[4][5]

Experimental Protocols: Application of NDNA in Nitrosamine Analysis

The following protocols are provided as a starting point for the use of NDNA in analytical method development and validation. It is imperative that users validate these methods for their specific instrumentation, drug product matrix, and intended application.

Handling and Storage of NDNA Standard

Nitrosamines are light-sensitive and potentially carcinogenic; therefore, appropriate safety and handling precautions are mandatory.

  • Safety Precautions: Handle NDNA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage of Neat Material: Store the neat NDNA reference standard at 2-8°C, protected from light.

  • Storage of Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane). Store stock solutions in amber vials at -20°C to minimize degradation. The stability of stock solutions should be experimentally determined.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to quantitative analysis.

Workflow for Standard Solution Preparation

cluster_prep Standard Solution Preparation neat Neat NDNA Standard stock Primary Stock Solution (e.g., 1000 µg/mL in Methanol) neat->stock Accurate Weighing & Dissolution intermediate Intermediate Stock Solution (e.g., 10 µg/mL) stock->intermediate Serial Dilution working Working Standards (Calibration Curve Points) intermediate->working Serial Dilution

Caption: Workflow for preparing NDNA standard solutions.

Step-by-Step Protocol:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Allow the neat NDNA standard to equilibrate to room temperature before opening.

    • Accurately weigh a suitable amount (e.g., 10 mg) of the neat standard into a Class A volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent (e.g., Methanol). Sonicate briefly if necessary to ensure complete dissolution.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Transfer a calculated volume of the Primary Stock Solution into a new volumetric flask.

    • Dilute to volume with the appropriate solvent (e.g., 1 mL of 1000 µg/mL stock diluted to 100 mL).

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standards by serially diluting the Intermediate Stock Solution. The concentration range should bracket the expected concentration of the analyte and the limit of quantitation (LOQ) of the method.[6]

    • Example calibration points: 0.5 ng/mL, 1 ng/mL, 5 ng/mL, 10 ng/mL, 25 ng/mL, 50 ng/mL.

LC-MS/MS Method for NDNA Analysis

Due to its low volatility and high molecular weight, LC-MS/MS is the recommended technique for the analysis of NDNA.

Logical Flow for LC-MS/MS Method Development

cluster_lcms LC-MS/MS Method Development sample Sample Preparation (Extraction/Dilution) separation Chromatographic Separation (Reversed-Phase C18) sample->separation ionization Ionization (APCI or ESI, Positive Mode) separation->ionization detection MS/MS Detection (MRM) ionization->detection

Caption: Key stages in LC-MS/MS method development for NDNA.

Model Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point due to the non-polar nature of NDNA.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol or Acetonitrile

  • Gradient Elution: A gradient from a lower to a higher percentage of organic phase (B) will be necessary to elute the highly retentive NDNA.

    • Example Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for less polar compounds.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 299.3. Product ions would need to be determined by infusing the NDNA standard and performing a product ion scan. A plausible fragmentation would involve the loss of the nitroso group (-NO), resulting in a product ion.

Table of Suggested LC-MS/MS Parameters:

ParameterSuggested ValueRationale
Column C18, e.g., 100 x 2.1 mm, 1.8 µmSuitable for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization.
Mobile Phase B 0.1% Formic Acid in MethanolGood eluting strength for non-polar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Mode APCI (+ve) or ESI (+ve)APCI is often more efficient for less polar molecules.
Precursor Ion (Q1) m/z 299.3 [M+H]⁺Protonated molecule.
Product Ion (Q3) To be determined empiricallyRequires experimental optimization.
GC-MS Method for NDNA Analysis

While NDNA's high boiling point makes it less ideal for GC analysis than smaller nitrosamines, a GC-MS method may be feasible with appropriate conditions. This approach is often used for a broad screening of nitrosamines.[6][7]

Model Protocol:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C (A higher temperature may be needed, but risk of degradation should be assessed).

  • Injection Mode: Splitless (for trace analysis).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity. Characteristic fragment ions would need to be determined from the mass spectrum of the NDNA standard.

Method Validation and System Suitability

Any analytical method developed using NDNA as a reference standard must be validated according to ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: Demonstrate that there is no interference from the drug product matrix or other impurities at the retention time of NDNA.

  • Linearity: Establish a linear relationship between the concentration of the standard and the instrument response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of NDNA that can be reliably detected and quantified with acceptable precision and accuracy.[8]

  • Accuracy: Assess the agreement between the measured concentration and the true concentration by analyzing spiked samples at multiple levels.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the method.

  • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.

System Suitability: Before each analytical run, a system suitability standard (a mid-point calibration standard) should be injected to verify the performance of the chromatographic system. Key parameters to monitor include retention time, peak area, and signal-to-noise ratio.

Conclusion

This compound is a crucial reference standard for expanding the scope of nitrosamine impurity analysis beyond the commonly tested small-molecule nitrosamines. Its properties make it an effective tool for the development and validation of methods targeting larger, non-polar NDSRIs. The protocols outlined in this guide provide a robust scientific foundation for laboratories to establish and validate sensitive and reliable analytical methods using LC-MS/MS and GC-MS. Adherence to rigorous validation principles will ensure that these methods are fit for purpose and contribute to the overall safety and quality of pharmaceutical products.

References

  • Ngongang, A. D., Duy, S. V., & Sauvé, S. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 7(14), 5748-5759. [Link]

  • Rao, G. S., Devi, D. R., Rao, B. M., Rajana, N., & Basavaiah, K. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science, 12(07), 106-114. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link]

  • Hu, J., et al. (2009). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Journal of Chromatography B, 877(22), 2035-2040. [Link]

  • Ngongang, A. D., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods. [Link]

  • PubChem. N-Nitrosodiphenylamine. [Link]

  • Restek Corporation. (2019). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • Official Medicines Control Laboratory (OMCL). (2019). Nitrosamines by GC-MS/MS. [Link]

  • Veeprho. N-Nitroso-diphenylamine (NDPhA). [Link]

  • Rao, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science. [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Veeprho. This compound. [Link]

  • Patel, D., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [Link]

  • DH Tech. Dev. Pte. Ltd. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-Nitroso-N,N-dinonylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of N-Nitroso-N,N-dinonylamine in a research and development environment. N-nitrosamines are a class of potent carcinogens, and meticulous adherence to safety protocols is imperative to minimize exposure risk to laboratory personnel and the environment. These application notes and protocols are intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, established safety practices, and regulatory guidelines. The causality behind experimental choices is explained to foster a deeper understanding of the required safety measures.

Introduction: The Imperative for Stringent Safety with N-Nitrosamines

This compound belongs to the N-nitrosamine family, a class of compounds recognized for their carcinogenic potential. The primary routes of exposure in a laboratory setting include inhalation, dermal contact, and ingestion. Due to their hazardous nature, all work with N-nitrosamines must be conducted with the utmost care, employing a combination of engineering controls, personal protective equipment (PPE), and robust administrative procedures. These protocols are designed to establish a self-validating system of safety, ensuring that all handling steps are performed in a manner that protects the health of the researcher and maintains the integrity of the experimental work.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. This involves identifying the hazards associated with the compound and the specific procedures being performed.

2.1. Physicochemical and Toxicological Properties

PropertyValueSource
Chemical Formula C₁₈H₃₈N₂O-
CAS Number 94935-89-4-
Appearance Not specified, likely a yellow to amber oily liquidGeneral N-nitrosamine properties
Carcinogenicity Suspected carcinogenGeneral N-nitrosamine classification
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.General N-nitrosamine classification
Primary Hazards Carcinogenicity, acute toxicity, potential for environmental contamination.General N-nitrosamine classification

2.2. Exposure Risks

The primary risks of exposure are through:

  • Inhalation: Aerosol generation during handling, weighing, or solution preparation.

  • Dermal Contact: Direct contact with the neat compound or contaminated surfaces.

  • Ingestion: Accidental ingestion through poor laboratory hygiene.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that combines robust engineering controls with appropriate PPE.

3.1. Designated Work Area

All work with this compound must be conducted in a designated area, clearly labeled with a warning sign indicating the presence of a carcinogen. This area should be restricted to authorized personnel only.

3.2. Engineering Controls

  • Chemical Fume Hood: All handling of the neat compound and preparation of its solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Glove Box: For procedures with a high risk of aerosol generation, a glove box provides an additional layer of containment.[1]

3.3. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Double gloving with nitrile gloves is required. Gloves must be changed immediately if contamination is suspected.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from other laboratory attire.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to the following step-by-step protocols is critical for minimizing exposure.

4.1. Receipt and Storage of this compound

  • Verification: Upon receipt, verify the integrity of the container.

  • Labeling: The container must be clearly labeled as "Carcinogen" and "Toxic".

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be a locked cabinet or refrigerator clearly marked with a carcinogen warning sign.[2]

4.2. Preparation of Stock Solutions

  • Pre-weighing Preparation: Before handling the neat compound, ensure all necessary equipment (spatula, weighing paper, vials) is inside the chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound on a tared weighing paper inside the fume hood.

  • Dissolution: Transfer the weighed compound to a suitable volumetric flask. Using a pipette, add the solvent to dissolve the compound.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date of preparation, and a carcinogen warning.

4.3. Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Double Gloves, Goggles, Lab Coat) DesignatedArea Enter Designated Carcinogen Work Area Prep->DesignatedArea Step 1 FumeHood Verify Fume Hood Functionality DesignatedArea->FumeHood Step 2 Weighing Weigh Compound in Fume Hood FumeHood->Weighing Step 3 SolutionPrep Prepare Solutions in Fume Hood Weighing->SolutionPrep Step 4 Experiment Conduct Experiment in Fume Hood SolutionPrep->Experiment Step 5 Decontaminate Decontaminate Work Surfaces and Equipment Experiment->Decontaminate Step 6 WasteDisposal Dispose of Contaminated Waste in Labeled Hazardous Waste Container Decontaminate->WasteDisposal Step 7 RemovePPE Doff PPE in Designated Area WasteDisposal->RemovePPE Step 8 WashHands Wash Hands Thoroughly RemovePPE->WashHands Step 9

Caption: Workflow for the safe handling of this compound.

Decontamination and Waste Disposal: Preventing Environmental Release

Proper decontamination and disposal are critical to prevent the spread of contamination and protect the environment.

5.1. Decontamination Procedures

  • Work Surfaces: At the end of each work session, decontaminate all surfaces within the fume hood with a suitable decontamination solution. A common practice for nitrosamines is the use of a 1:1 solution of hydrobromic acid and acetic acid, which can hydrolyze the N-nitroso group.[3] However, always consult your institution's safety guidelines for approved decontamination agents.

  • Glassware and Equipment: All contaminated glassware and equipment should be rinsed with the decontamination solution before being washed.

5.2. Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local and national regulations. Chemical degradation methods, such as treatment with aluminum-nickel alloy powder and aqueous alkali, can be used to reduce the carcinogenicity of nitrosamine waste before final disposal.[4]

Emergency Procedures: Preparedness for the Unexpected

6.1. Spills

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institution's emergency response team.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Decontamination: The spill area must be decontaminated by trained personnel wearing appropriate PPE.

6.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of procedures but a mindset that prioritizes safety at every step. By understanding the risks, employing appropriate controls, and adhering to these protocols, researchers can work with this valuable class of compounds while minimizing the potential for harm to themselves and the environment. Continuous training and a vigilant approach to safety are essential for maintaining a safe laboratory environment.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]

  • Restek. (2025). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. [Link]

Sources

The Synthetic Chemist's Guide to N-Nitroso-N,N-dinonylamine: From Analytical Standard to Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-Nitroso-N,N-dinonylamine in synthetic organic chemistry. Moving beyond its established role as an analytical standard, this guide explores its potential as a versatile synthetic intermediate, offering detailed application notes and protocols based on the known reactivity of N-nitrosamines.

Introduction: Understanding this compound

This compound, a member of the N-nitrosamine class of compounds, is characterized by a nitroso group bonded to a dialkylamine. While many N-nitrosamines are recognized for their carcinogenic properties, this has also led to their importance as analytical standards for monitoring food and drug safety.[1][2] this compound, with its long alkyl chains, possesses distinct physical properties, such as increased lipophilicity, which can influence its reactivity and solubility in organic solvents.

The core reactivity of N-nitrosamines stems from the N-N=O functional group and the influence it exerts on the adjacent α-carbon atoms. This guide will delve into the practical applications of this reactivity in a synthetic context.

Compound Profile:

PropertyValue
IUPAC Name N-nitroso-N-nonylamine
CAS Number 16914-77-9
Molecular Formula C₁₈H₃₈N₂O
Molecular Weight 298.51 g/mol
Appearance Typically a yellow to orange oil
Solubility Soluble in most organic solvents; insoluble in water.

Critical Safety and Handling Precautions

Extreme Caution is Advised. N-nitrosamines as a class are considered potent carcinogens and should be handled with appropriate engineering controls and personal protective equipment (PPE).[1][3]

  • Engineering Controls: All manipulations involving this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of as hazardous waste according to institutional and local regulations.

  • Decontamination: Spills should be decontaminated with a solution of sodium hypochlorite.

Established Application: An Analytical Reference Standard

The primary commercial application of this compound is as a certified reference material for the detection and quantification of nitrosamine impurities in various matrices, particularly in pharmaceutical products. Its well-characterized nature allows for the validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), ensuring the safety and quality of drug substances and products.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of the corresponding secondary amine, N,N-dinonylamine. Several methods exist for N-nitrosation, with the use of sodium nitrite in an acidic medium being a common approach.[2][4] A more contemporary and milder method utilizes tert-butyl nitrite (TBN) under solvent-free conditions, which is often preferred for its simplicity and high yield.[5][6]

Protocol 1: Synthesis via Nitrosation with tert-Butyl Nitrite

This protocol is adapted from a general procedure for the N-nitrosation of secondary amines using TBN.[5][6]

Workflow for the Synthesis of this compound:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine N,N-dinonylamine and tert-butyl nitrite (TBN) in a round-bottom flask. start->reagents 1. Add Reagents stir Stir the mixture at room temperature. reagents->stir 2. Initiate Reaction monitor Monitor reaction progress by TLC or GC-MS. stir->monitor 3. Monitor concentrate Concentrate the reaction mixture under reduced pressure. monitor->concentrate 4. Upon completion purify Purify the crude product by column chromatography. concentrate->purify 5. Purify end Obtain pure This compound purify->end 6. Isolate Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • N,N-dinonylamine

  • tert-Butyl nitrite (TBN)

  • Round-bottom flask with a magnetic stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatography-mass spectrometry (GC-MS) for monitoring (optional)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add N,N-dinonylamine (1.0 eq).

  • Addition of TBN: To the stirred amine, add tert-butyl nitrite (1.2 eq) dropwise at room temperature. The reaction is typically performed neat (solvent-free).

  • Reaction: Stir the mixture at room temperature. The reaction is generally complete within a few hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting amine is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TBN and any volatile byproducts.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Outcome: This method typically provides the desired N-nitrosamine in excellent yield (>90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Synthetic Applications and Protocols

While specific applications for this compound are not widely reported, its reactivity can be inferred from the extensive literature on other dialkyl N-nitrosamines.[1][7][8] The following sections detail potential synthetic transformations with representative protocols.

α-Lithiation and Alkylation: Formation of Carbon-Carbon Bonds

The protons on the carbon atoms adjacent (α) to the N-nitroso group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] The resulting α-lithiated nitrosamine is a powerful nucleophile that can react with various electrophiles, effectively serving as a synthetic equivalent of a secondary amine α-carbanion.[1] This reaction is a valuable tool for forming new carbon-carbon bonds.

Reaction Scheme for α-Lithiation and Alkylation:

This compound This compound α-Lithiated Intermediate α-Lithiated Intermediate This compound->α-Lithiated Intermediate 1. LDA, THF, -78 °C α-Alkylated Product α-Alkylated Product α-Lithiated Intermediate->α-Alkylated Product 2. Electrophile (e.g., R-X)

Caption: General scheme for α-lithiation and subsequent alkylation.

Protocol 2: Representative α-Alkylation of a Dialkyl N-Nitrosamine

This protocol is a general procedure based on the work of Seebach and Enders on the α-alkylation of N-nitrosamines.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • An electrophile (e.g., an alkyl halide like iodomethane or benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Formation of the α-Lithiated Species: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting dark-colored solution at this temperature for 1-2 hours.

  • Reaction with Electrophile: Add the electrophile (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reduction to 1,1-Dinonylhydrazine

N-Nitrosamines can be reduced to their corresponding 1,1-disubstituted hydrazines.[3][7] This transformation is valuable as 1,1-disubstituted hydrazines are important building blocks in the synthesis of heterocycles and other nitrogen-containing compounds. A variety of reducing agents can be employed, with zinc dust in acetic acid being a classic method.[7]

Protocol 3: Reduction of this compound to 1,1-Dinonylhydrazine

This is a representative protocol for the reduction of a dialkyl N-nitrosamine.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Zinc: Cool the solution in an ice bath and add zinc dust (3-5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove excess zinc. Carefully neutralize the filtrate with a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃ or Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude 1,1-dinonylhydrazine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Denitrosation: Reclaiming the Parent Amine

Denitrosation, the removal of the nitroso group to regenerate the parent secondary amine, can be achieved under various conditions, often involving acidic treatment.[1][9][10] This reaction can be useful for deprotection if the nitrosamine functionality was used as a protecting group for a secondary amine.

Protocol 4: Acid-Catalyzed Denitrosation

This protocol is a general method for the denitrosation of N-nitrosamines.

Materials:

  • This compound

  • Hydrobromic acid (HBr) in acetic acid or concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane.

  • Acid Treatment: Add a solution of HBr in acetic acid or concentrated HCl dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution or a dilute NaOH solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent, filter, and concentrate to yield N,N-dinonylamine. Purify further if necessary.

Potential as a Nitric Oxide (NO) Donor

N-Nitrosamines can serve as precursors to nitric oxide (NO), a crucial signaling molecule in various biological processes.[11][12] The release of NO can often be triggered by photoirradiation.[11][12] While the application of this compound as a NO donor is not established, its N-nitroso functionality suggests it could potentially be explored for this purpose in organic synthesis or medicinal chemistry research, particularly where a lipophilic NO donor might be advantageous.

Summary and Future Outlook

This compound is a commercially available compound with a primary, established role as an analytical standard. However, the fundamental reactivity of the N-nitrosamine functional group opens up a range of potential applications in synthetic organic chemistry. This guide has provided a framework for its synthesis and has outlined detailed, representative protocols for its potential use in C-C bond formation, reduction to hydrazines, and as a protected form of a secondary amine.

Further research into the specific reactivity of this compound is warranted to fully elucidate its synthetic utility. Its long alkyl chains may offer unique solubility and reactivity profiles compared to smaller dialkyl N-nitrosamines, potentially making it a valuable tool in specific synthetic contexts, such as in lipophilic environments or in the synthesis of complex natural products.

References

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(5), 3747–3760. Available from: [Link]

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. Available from: [Link]

  • Badia, L., Camps, H., Lloveras, I., Handler, N., Buschmann, H., Valls, J., & Poznik, M. (2024). Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications. Biomacromolecules. Available from: [Link]

  • Organic Preparations and Procedures International. (1987). RECENT SYNTHETIC APPLICATIONS OF N-NITROSAMINES AND RELATED COMPOUNDS. Organic Preparations and Procedures International, 19(2-3), 83-159. Available from: [Link]

  • Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. Available from: [Link]

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. MIT DSpace. Available from: [Link]

  • Badia, L., Camps, H., Lloveras, I., Handler, N., Buschmann, H., Valls, J., & Poznik, M. (2024). Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications. PubMed. Available from: [Link]

  • Google Patents. (n.d.). Denitrosation of organic nitrosamines.
  • Sureshbabu, P., Chaudhary, P., & Bodapati, R. (2024). N-Nitrosamide chemistry: Synthesis and applications in organic transformations. Tetrahedron Letters. Available from: [Link]

  • Williams, D. L. H. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry–Methods. Available from: [Link]

  • Hodgin, R. L., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Available from: [Link]

  • Google Patents. (n.d.). PROCESS FOR DENITROSATION OF ORGANIC N-NITROSAMINES.
  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Course Hero. Available from: [Link]

  • Google Patents. (n.d.). Method for the denitrosation of organic nitrosamines.
  • Loeppky, R. N., & Outram, J. R. (1979). Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Available from: [Link]

  • IARC Scientific Publications. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Scientific Publications, (105), 351-357. Available from: [Link]

  • Request PDF. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Available from: [Link]

  • Cortese-Krott, M. M., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences, 114(25), E4973–E4982. Available from: [Link]

Sources

Development of a Validated HPLC Method for the Quantification of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Nitrosamine Impurity Analysis

The discovery of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global health authorities and the pharmaceutical industry.[1] These compounds are classified as probable human carcinogens, necessitating stringent control over their presence in drug substances and products.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established strict guidelines for the identification, risk assessment, and control of nitrosamine impurities to ensure patient safety.[2][3][4] This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of a specific nitrosamine, N-Nitroso-N,N-dinonylamine.

This compound (C18H38N2O, Mol. Wt.: 298.51 g/mol ) is a large, non-polar nitrosamine that may arise from various sources during the manufacturing process of active pharmaceutical ingredients (APIs) and drug products.[5][6][7] Its detection and quantification at trace levels are paramount. This document provides a comprehensive, step-by-step protocol for a validated HPLC method, designed to meet the rigorous standards of the pharmaceutical industry and regulatory agencies.[8][9][10][11]

Scientific Rationale for Method Development

The development of a reliable HPLC method hinges on understanding the physicochemical properties of the analyte. This compound's structure, with its two long nonyl chains, indicates high hydrophobicity.[5] This characteristic dictates the selection of a reversed-phase HPLC mode, where a non-polar stationary phase is paired with a polar mobile phase.

Chromatographic Mode Selection: Reversed-phase HPLC is the logical choice for retaining and separating the non-polar this compound from potentially more polar components of a sample matrix. A C18 stationary phase is a standard and effective choice for such hydrophobic analytes.

Detector Selection: Nitrosamines typically exhibit UV absorbance maxima around 230 nm and a less intense band around 330-340 nm.[12][13] A UV detector set at an appropriate wavelength will provide the necessary sensitivity for trace-level quantification. For enhanced specificity, especially in complex matrices, this method can be coupled with a mass spectrometer (MS), though this note will focus on UV detection.[14][15]

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is optimal. This approach ensures that the highly retained this compound is eluted with a good peak shape in a reasonable timeframe, while also allowing for the separation of any earlier eluting impurities. A mild acid, such as formic or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and reproducibility.[16][17]

Experimental Workflow

The overall process for developing and validating the HPLC method for this compound is outlined below.

HPLC Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development Column_Selection Column & Mobile Phase Selection Method_Development->Column_Selection Detector_Settings Detector Wavelength Optimization Column_Selection->Detector_Settings Gradient_Optimization Gradient Elution Optimization Detector_Settings->Gradient_Optimization Method_Validation Method Validation (ICH Q2(R1)) Gradient_Optimization->Method_Validation Finalized Method Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Method Protocol

4.1 Instrumentation and Reagents

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (reagent grade)

    • This compound reference standard

4.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

4.3 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., for linearity).

  • Sample Preparation: The preparation of the drug substance or product sample will be dependent on the matrix. A generic approach would involve dissolving a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to achieve a target concentration within the validated range of the method. Filtration through a 0.45 µm filter prior to injection is recommended.

HPLC Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19]

HPLC Validation Parameters Relationship Validated_Method Validated Analytical Method Specificity Specificity (Analyte vs. Matrix) Validated_Method->Specificity Linearity Linearity (Concentration vs. Response) Validated_Method->Linearity Accuracy Accuracy (% Recovery) Validated_Method->Accuracy Precision Precision (RSD of measurements) Validated_Method->Precision Robustness Robustness (Method's resilience to changes) Validated_Method->Robustness Range Range (Upper & Lower Levels) Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of HPLC Validation Parameters.

5.1 Specificity

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject a blank sample (diluent).

    • Inject a placebo sample (drug product matrix without the API).

    • Inject a solution of the this compound reference standard.

    • Inject a spiked placebo sample with the this compound standard.

  • Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of this compound. The peak for the analyte in the spiked sample should be pure and spectrally homogenous.

5.2 Linearity and Range

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be within an acceptable percentage of the response at the target concentration (e.g., ≤ 2%).[11]

Example Linearity Data

Concentration (ng/mL)Mean Peak Area
101250
506300
10012650
20025200
30037800

5.3 Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo sample of the drug product.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Example Accuracy Data

Spiked LevelTheoretical Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery
50%5049.599.0%
100%100101.2101.2%
150%150149.199.4%

5.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Example Precision Data

Precision Type% RSD
Repeatability0.8%
Intermediate Precision1.5%

5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the nitrosamine impurity.

5.6 Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantification of this compound. The described method is designed to be sensitive, specific, linear, accurate, precise, and robust, thereby meeting the stringent requirements of regulatory agencies for the control of nitrosamine impurities in pharmaceutical products. Adherence to these detailed protocols will ensure the generation of reliable and defensible analytical data, contributing to the overall safety and quality of medicines.

References

  • FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Retrieved from [Link]

  • Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]

  • FDA. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Retrieved from [Link]

  • RAPS. (2024). FDA revises final guidance on nitrosamine impurities. Regulatory Affairs Professionals Society. Retrieved from [Link]

  • FDA. (2024). Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Retrieved from [Link]

  • Topiox Research. (2025). Understanding ICH Guidelines for Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. Retrieved from [Link]

  • Health Canada. (2024). Guidance on nitrosamine impurities in medications. Retrieved from [Link]

  • Sepasolve. (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Retrieved from [Link]

  • ResearchGate. (2024). A Practical HPLC-MS Method for the Analysis of Nitrosamine Drug Substance Related Impurities Using an Inexpensive Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodiphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SlideShare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-NITROSODIPHENYLAMINE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 621-64-7,N-NITROSODI-N-PROPYLAMINE. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • OSHA. (n.d.). N-NITROSODIPHENYLAMINE. Occupational Safety and Health Administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Ultraviolet and Infrared Spectra of Some Nitrosamines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M7 Principles - Impurity Identification and Control. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • NIST. (n.d.). N-Nitrosodiphenylamine. National Institute of Standards and Technology. Retrieved from [Link]

  • EDQM. (n.d.). Submission of Nitrosamine impurity risk assessment. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodiethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing "N-Nitroso-N,N-dinonylamine" synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Nitroso-N,N-dinonylamine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is intended for qualified researchers and scientists. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind common synthesis challenges. By understanding the "why," you can more effectively troubleshoot and optimize your experimental outcomes.

> IMPORTANT SAFETY PREAMBLE: > N-Nitroso compounds, including this compound, are often classified as potent carcinogens and should be handled with extreme caution. All experimental work must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using more robust materials like Viton or butyl rubber), safety goggles, and a lab coat, is mandatory. All waste must be quenched and disposed of according to your institution's hazardous waste protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of common issues encountered during the nitrosation of di-n-nonylamine.

FAQ 1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield in a nitrosation reaction is rarely due to a single factor. It's typically an interplay between reaction kinetics, reagent stability, and competing side reactions. Let's break down the critical control points.

Answer:

The primary cause of low yield often traces back to suboptimal conditions for the formation and stability of the true nitrosating agent, which is typically nitrous acid (HNO₂) generated in situ.

A. Improper pH Control: The pH of the reaction medium is the most critical parameter. The nitrosation of a secondary amine like di-n-nonylamine requires acidic conditions to convert the nitrite salt (e.g., NaNO₂) into nitrous acid (HNO₂). However, the pH must be carefully controlled.

  • Mechanism: The reaction is typically fastest at a pH of approximately 3.0-3.5. At this pH, there is an optimal concentration of nitrous acid.

  • Troubleshooting:

    • If pH is too high (> 4.5): The concentration of nitrous acid is too low, leading to an impractically slow reaction rate and an incomplete conversion of the starting amine.

    • If pH is too low (< 2.5): While the concentration of nitrous acid is high, it begins to self-destruct into other nitrogen oxides (N₂O₃, NO⁺). This not only consumes your reagent but can also lead to unwanted and dangerous side reactions.

    • Solution: Use a calibrated pH meter for continuous monitoring. Add your acid (e.g., dilute HCl or acetic acid) dropwise to the solution of di-n-nonylamine before slowly adding the aqueous solution of sodium nitrite. Do not add the amine to a pre-acidified nitrite solution, as this can cause rapid, uncontrolled generation of unstable nitrosating agents.

B. Inadequate Temperature Management: Nitrosation is an exothermic process. Without effective temperature control, localized heating can degrade both the nitrous acid and the N-nitroso product.

  • Troubleshooting:

    • Problem: Temperatures rising above 10-15 °C can significantly increase the rate of decomposition of nitrous acid and promote side reactions.

    • Solution: Conduct the reaction in an ice-water bath (0-5 °C). Ensure vigorous stirring to dissipate heat evenly throughout the reaction vessel. The slow, dropwise addition of the nitrite solution is crucial for maintaining thermal control.

C. Reagent Stoichiometry and Purity: The molar ratio of reagents is key. While theory suggests a 1:1 ratio of amine to nitrite, practical application often requires a slight excess of the nitrosating agent.

  • Troubleshooting:

    • Problem: Using a substoichiometric amount of sodium nitrite will naturally lead to incomplete conversion and low yield. The purity of the starting di-n-nonylamine is also critical, as impurities can consume the nitrosating agent.

    • Solution: Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents). Ensure the purity of your di-n-nonylamine via a technique like GC-MS or ¹H NMR before starting the reaction.

Workflow: Troubleshooting Low Synthesis Yield

The following diagram outlines a logical flow for diagnosing the root cause of low product yield.

G cluster_input Initial Observation cluster_params Parameter Investigation cluster_solutions Corrective Actions cluster_output Outcome start Low Yield (<50%) ph_check Verify pH Control (Target: 3.0-3.5) start->ph_check Is pH stable? temp_check Verify Temperature (Target: 0-5 °C) ph_check->temp_check Yes ph_adjust Implement continuous pH monitoring and dropwise acid addition ph_check->ph_adjust No reagent_check Check Reagents (Purity & Stoichiometry) temp_check->reagent_check Yes temp_adjust Use ice bath and ensure vigorous stirring temp_check->temp_adjust No reagent_adjust Use 1.1-1.2 eq. NaNO₂ Verify amine purity reagent_check->reagent_adjust No end_node Optimized Yield reagent_check->end_node Yes ph_adjust->ph_check temp_adjust->temp_check reagent_adjust->reagent_check

Caption: A decision-making flowchart for troubleshooting low yield in nitrosamine synthesis.

FAQ 2: My final product is impure. What are the common contaminants and how can I remove them?

Purity is paramount, especially if the material is intended as an analytical standard. Impurities typically arise from unreacted starting materials, side-products, or degradation.

Answer:

The most common impurities are residual di-n-nonylamine (starting material) and various oxidized or degraded byproducts. A robust work-up and purification strategy is essential.

A. Identifying the Impurity: Before you can remove a contaminant, you must identify it. Techniques like GC-MS are invaluable for identifying species by their mass fragmentation patterns. ¹H NMR can also clearly show the presence of the starting amine (look for the N-H proton, which is absent in the N-nitroso product).

B. Standard Work-up Protocol & Troubleshooting: A typical work-up involves quenching the reaction, followed by liquid-liquid extraction.

  • Step 1: Quenching: After the reaction is complete, any excess nitrous acid must be safely destroyed. Adding a solution of sulfamic acid or urea until a potassium iodide-starch paper test is negative is a standard and effective method.

    • Troubleshooting: Incomplete quenching can lead to continued, slow reactions during extraction, potentially degrading your product. Always test for the absence of oxidizers before proceeding.

  • Step 2: Liquid-Liquid Extraction: The N-nitroso product is a non-polar organic molecule. It can be extracted from the aqueous reaction mixture into an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

    • Troubleshooting Contaminant: Unreacted Amine: The starting di-n-nonylamine is basic. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), you can protonate the amine, making it a water-soluble salt (R₂NH₂⁺Cl⁻). This will pull the unreacted amine from the organic layer into the aqueous layer.

    • Troubleshooting Contaminant: Acidic Byproducts: Subsequently washing the organic layer with a dilute base solution (e.g., 5% NaHCO₃) will remove any acidic impurities.

    • Final Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

C. Purification by Chromatography: For the highest purity, column chromatography is often necessary.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: this compound is a relatively non-polar compound. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration), is typically effective.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC), usually visualized with a vanillin stain or by UV light if the compound is sufficiently chromophoric.

Table 1: Summary of Key Parameters and Their Impact

ParameterSuboptimal ConditionConsequence on YieldConsequence on PurityRecommended Action
pH > 4.5 or < 2.5Drastic DecreaseIncreased side productsMaintain 3.0-3.5 with a calibrated pH meter
Temperature > 10 °CModerate DecreaseIncreased degradation productsMaintain 0-5 °C with an ice bath
Stoichiometry < 1.0 eq. NaNO₂Proportional DecreaseHigh residual starting amineUse 1.1-1.2 eq. of NaNO₂
Work-up No acidic/basic washNo direct impactHigh residual starting amine/byproductsSequential wash with dilute HCl and NaHCO₃
FAQ 3: The product appears unstable during storage. How can I ensure its long-term integrity?

N-nitrosamines can be sensitive to environmental conditions, which can compromise the integrity of your sample over time, a critical issue for reference standards.

Answer:

N-nitrosamines are susceptible to degradation by ultraviolet (UV) light and strong acids. Proper storage is crucial.

  • Light Sensitivity: The N-N=O bond can be cleaved by high-energy UV radiation.

    • Solution: Always store the purified product in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.

  • Chemical Stability: Avoid contact with strong acids or oxidizing agents.

    • Solution: Store the neat material or a solution in a high-purity solvent (e.g., methanol or acetonitrile) in a tightly sealed container.

  • Temperature: To minimize any potential for slow decomposition, long-term storage should be at low temperatures.

    • Solution: Store the material in a freezer, preferably at -20 °C or below.

By implementing these troubleshooting strategies, which are grounded in the chemical principles of the nitrosation reaction, you can significantly improve the yield, purity, and stability of your synthesized this compound.

References

  • Douglass, M. L., Kabacinski, B. L., & Shertzer, H. G. (1990). The chemistry of nitrosamine formation, inhibition and destruction. Journal of the American College of Toxicology. Available at: [Link]

  • Loeppky, R. N. (1999). The chemistry of N-nitrosamines. Nitrosamines and Related N-Nitroso Compounds, 21-38. Available at: [Link]

  • European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020. Available at: [Link]

Technical Support Center: Purification of N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the purification of N-Nitroso-N,N-dinonylamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this specific nitrosamine. This compound, a large and highly lipophilic molecule, presents unique challenges in its purification that distinguish it from smaller, more volatile nitrosamines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high purity for your experimental needs.

Understanding the Core Challenges

The primary difficulties in purifying this compound stem from its distinct physicochemical properties. A thorough understanding of these challenges is the first step toward developing an effective purification strategy.

  • High Lipophilicity: With a calculated XLogP3 of 8.1, this compound is extremely nonpolar[1]. This property dictates its high affinity for nonpolar solvents and stationary phases, making separation from structurally similar, nonpolar impurities a significant hurdle.

  • Potential Thermal Lability: Like many nitrosamines, this compound may be susceptible to thermal degradation[2]. High temperatures, which might be employed in techniques like distillation, could lead to the cleavage of the N-NO bond, resulting in product loss and the generation of new impurities.

  • Lack of Volatility: The high molecular weight (298.5 g/mol ) and boiling point of this compound make standard distillation techniques impractical for purification[1].

  • Co-eluting Impurities: The synthesis of this compound can result in impurities with very similar polarity, such as the parent amine (N,N-dinonylamine) and residual nitrosating agents. These can be difficult to separate using standard chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically the unreacted starting material, N,N-dinonylamine, and byproducts from the nitrosation reaction. Depending on the synthetic route, you may also encounter residual nitrosating agents or their decomposition products. Given the high lipophilicity of your target compound, other long-chain organic impurities may also be present and co-elute during chromatography.

Q2: Can I use distillation to purify this compound?

A2: Standard distillation is not recommended. The high boiling point of this compound would require high temperatures, which could lead to thermal decomposition[2]. Techniques like short-path distillation under high vacuum might be possible but should be approached with caution, and the thermal stability of your compound should be evaluated first on a small scale.

Q3: My this compound appears as a yellow to brown oil. Is this normal?

A3: While pure N-nitrosamines can range from colorless to yellow, a brown coloration often indicates the presence of impurities or degradation products. Further purification is likely necessary to obtain a high-purity product.

Q4: How should I store purified this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, particularly UV light, can cause photolytic decomposition[3][4]. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography Irreversible adsorption onto silica gel: The polar nitroso group can interact strongly with the acidic silanol groups on standard silica gel.1. Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine to neutralize the acidic sites. 2. Use an alternative stationary phase: Consider using alumina (neutral or basic) or a reversed-phase C18 silica gel for your purification.
Co-elution of this compound with the parent amine (N,N-dinonylamine) Similar polarity: The parent amine is also highly lipophilic and may have a similar retention factor in nonpolar solvent systems.1. Acidic wash: Before chromatography, dissolve your crude product in a nonpolar solvent (e.g., hexane or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous phase, while the neutral nitrosamine remains in the organic phase. 2. Modify your mobile phase: For normal phase chromatography, adding a small amount of a more polar solvent like ethyl acetate or a tertiary amine (e.g., triethylamine) can help to differentiate the two compounds.
Product degradation during purification Thermal stress: Use of high temperatures during solvent removal. Exposure to light: Nitrosamines can be light-sensitive. Acidic conditions: Strong acids can catalyze the denitrosation of nitrosamines[3].1. Use rotary evaporation at low temperatures: Remove solvents under reduced pressure at or below room temperature. 2. Protect from light: Wrap your flasks and columns in aluminum foil. 3. Avoid strongly acidic conditions: If an acidic wash is necessary, use a dilute acid and minimize the contact time. Neutralize any residual acid before proceeding.
Streaking or tailing of the spot on TLC or band in column chromatography Compound overload: Too much material has been loaded onto the TLC plate or column. Interaction with the stationary phase: Strong interactions with the stationary phase can cause poor chromatographic behavior.1. Reduce the amount of material loaded. 2. Deactivate the stationary phase: As mentioned for low recovery, adding a small amount of triethylamine to your mobile phase can improve peak shape. 3. Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction for Removal of the Parent Amine

This protocol is designed as a preliminary purification step to remove the basic parent amine, N,N-dinonylamine, from the neutral this compound.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or other suitable water-immiscible organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in DCM (approximately 10 mL of DCM per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The this compound will remain in the bottom organic layer, while the protonated N,N-dinonylamine hydrochloride salt will be in the top aqueous layer.

  • Drain the bottom organic layer into a clean flask.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at low temperature (≤ 30°C).

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for the chromatographic purification of this compound. The exact solvent system will need to be optimized for your specific impurity profile using thin-layer chromatography (TLC).

Materials:

  • Crude this compound (pre-treated with an acid wash if necessary)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates

  • Collection tubes

Procedure:

  • TLC Optimization: Develop a TLC solvent system that provides good separation between your product and impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The Rf of your product should be around 0.2-0.3. If peak tailing is observed, add a drop of triethylamine to the TLC developing jar.

  • Column Packing: Pack a chromatography column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like pure hexane. Load the solution onto the top of the column.

  • Elution: Begin eluting the column with your optimized mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound LLE Liquid-Liquid Extraction (Acid Wash) Crude->LLE Remove basic impurities Column Column Chromatography (Silica Gel) LLE->Column Partially Purified Product Waste1 Parent Amine (Aqueous Waste) LLE->Waste1 Pure Pure this compound Column->Pure High Purity Product Waste2 Other Impurities Column->Waste2

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Low Recovery in Chromatography

TroubleshootingRecovery Start Low Recovery in Column Chromatography Cause1 Potential Cause Irreversible Adsorption on Silica Gel Start->Cause1 Solution1 Solution Deactivate Silica with Triethylamine Cause1->Solution1 Solution2 Solution Use Alumina or C18 Reversed-Phase Cause1->Solution2

Caption: Troubleshooting logic for addressing low recovery during chromatographic purification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53412427, this compound. Retrieved from [Link].

  • Saleh, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. Available at: [Link].

  • Antisel. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Available at: [Link].

  • Klunder, A. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. Available at: [Link].

  • Cheméo. (n.d.). Chemical Properties of N-Nitrosodiphenylamine (CAS 86-30-6). Retrieved from [Link].

  • Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6838, N-Nitrosodiphenylamine. Retrieved from [Link].

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Available at: [Link].

  • Robles-Toyes, C. M., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Pharmaceuticals. Available at: [Link].

  • ResearchGate. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Available at: [Link].

  • AIChE. (2013). Thermal Decomposition of Nitrosamines in Amine Scrubbing. In 2013 AIChE Annual Meeting Proceedings. Available at: [Link].

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link].

  • U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link].

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available at: [Link].

  • Hartono, A., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link].

  • Lim, S., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences. Available at: [Link].

  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry. Available at: [Link].

  • ResearchGate. (n.d.). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Available at: [Link].

  • Google Patents. (n.d.). US4638090A - Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines.
  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Available at: [Link].

  • MDPI. (2024). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Available at: [Link].

Sources

Stability and degradation pathways of "N-Nitroso-N,N-dinonylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Nitroso-N,N-dinonylamine

A Guide to Stability, Degradation, and Experimental Best Practices

Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who work with this compound. As a long-chain aliphatic nitrosamine, its behavior can be inferred from the extensive research on other N-nitroso compounds. This guide provides in-depth, experience-based insights into its stability profile, common degradation pathways, and robust troubleshooting strategies to ensure the integrity of your experimental results. We will explore the causality behind protocol choices, helping you navigate the complexities of handling this potentially labile molecule.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Question: What are the primary factors that influence the stability of this compound?

Answer: The stability of this compound, like most N-nitrosamines, is critically influenced by three main environmental factors: light, temperature, and pH.[1]

  • Light Exposure: N-nitrosamines are notoriously sensitive to light, particularly ultraviolet (UV) light.[2][3] Exposure can initiate photolytic cleavage of the N-N=O bond, leading to rapid degradation.[4][5] Therefore, all handling and storage should be performed under conditions that protect the compound from light.

  • pH: The compound is most stable in neutral to alkaline aqueous solutions in the dark.[3][7] It is less stable in acidic conditions, which can catalyze the hydrolysis of the nitroso group.[3][8]

Question: How should I properly store solid this compound and its solutions?

Answer: Proper storage is paramount to prevent degradation and ensure experimental reproducibility.

  • Solid Compound: The solid material should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably in a refrigerator (2-8°C).[1] For long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent oxidative degradation.[1]

  • Solutions: Solutions are generally less stable than the solid form. It is strongly recommended to prepare solutions fresh before each use.[1][2] If short-term storage is unavoidable:

    • Use amber glass vials or wrap containers in aluminum foil to protect from light.[1][2]

    • Store solutions at refrigerated temperatures (2-8°C).[1]

    • Choose an appropriate solvent. Aprotic solvents (e.g., acetonitrile) are generally preferred over protic solvents (e.g., methanol), which can participate in degradation pathways.[1]

Question: What are the expected degradation pathways and primary products?

Answer: The degradation of this compound primarily proceeds via denitrosation (cleavage of the N-NO group). The major pathways are:

  • Photolytic Degradation: Upon absorption of UV light, the N-NO bond undergoes homolytic cleavage, producing a dinonylaminyl radical and a nitric oxide radical (NO•).[5][9]

  • Thermal Degradation: High temperatures lead to the cleavage of the N-NO bond, resulting in the formation of dinonylamine and nitrogen oxides.[3][6]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the compound can be hydrolyzed back to the parent secondary amine (dinonylamine) and nitrous acid.[8]

The most common and easily detectable degradation product across these pathways is N,N-dinonylamine .

Table 1: Summary of Stability Factors and Degradation
FactorInfluence on StabilityPrimary Degradation PathwayKey Degradation Product(s)
Light (UV) Highly sensitive; significant degradation.[3]Photolytic Cleavage (N-NO bond scission).[4][9]N,N-dinonylamine, Nitric Oxide Radicals.
Temperature Unstable at elevated temperatures (>120°C for analogs).[6]Thermal Decomposition (Denitrosation).[1][6]N,N-dinonylamine, Nitrogen Oxides.
pH Less stable in acidic conditions.[3][7]Acid-Catalyzed Hydrolysis.[8]N,N-dinonylamine, Nitrous Acid.
Oxidizing Agents Can be degraded by strong oxidants (e.g., hydroxyl radicals).[10][11]Oxidative Breakdown.[9]Nitrite/Nitrate derivatives, oxidized amine fragments.

Troubleshooting Guide: Addressing Experimental Challenges

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Question: I am observing a progressive loss of my compound in a stock solution, even when stored in the refrigerator. What is the likely cause?

Answer: This is a common issue stemming from the inherent instability of nitrosamines in solution. Let's troubleshoot the potential causes:

  • Photodegradation: Is your solution stored in clear glass vials? Even intermittent exposure to ambient lab lighting during handling can cause cumulative degradation over time.

    • Solution: Always use amber vials or wrap your containers securely in aluminum foil.[2] Prepare aliquots to minimize the need to expose the main stock solution to light.

  • Solvent-Mediated Degradation: What solvent are you using? Protic solvents like methanol can facilitate degradation pathways, especially compared to aprotic solvents like acetonitrile.[1]

    • Solution: If your experimental design allows, switch to a high-purity, aprotic solvent. If you must use a protic solvent, prepare the solution immediately before use and do not store it.

  • Hydrolysis: Is your solvent acidic or does it contain acidic impurities? Traces of acid can catalyze hydrolysis.

    • Solution: Ensure you are using high-purity or HPLC-grade solvents. If working in an aqueous buffer, ensure the pH is neutral or slightly alkaline and that the buffer components are stable and non-reactive.

Question: My analytical results (GC-MS or LC-MS) show a significant peak corresponding to N,N-dinonylamine. Does this mean my sample is impure?

Answer: Not necessarily. While it could indicate impurity of the starting material, it is frequently an artifact of the experimental or analytical process.

  • In-Method Degradation (GC-MS): If you are using Gas Chromatography, this is a very likely scenario. N-nitrosamines are known to be thermally labile, and the high temperatures of the GC injection port can cause the this compound to decompose into N,N-dinonylamine.[1][2]

    • Causality: The heat provides the energy to break the relatively weak N-NO bond.

    • Solution: The recommended technique for analyzing intact N-nitrosamines is Liquid Chromatography (LC), typically coupled with mass spectrometry (LC-MS), as it avoids high temperatures.[1][12] If GC is unavoidable, use a lower injection port temperature and a protective pre-column if possible.[2]

  • In-Method Degradation (LC-MS): Although less common than with GC, degradation can still occur. An acidic mobile phase, for instance, can cause some hydrolysis during the analytical run.

    • Solution: Evaluate the pH of your mobile phase. Try to keep it as close to neutral as possible. Also, protect your samples in the autosampler from light by using amber vials or a cooled, dark autosampler tray.

  • Sample Handling Degradation: If samples were exposed to light or stored improperly before analysis, the peak for N,N-dinonylamine will represent pre-analysis degradation.

    • Solution: Review your sample preparation workflow. Ensure it is performed quickly, under low-light conditions (e.g., in a fume hood with the sash down and lights off), and that samples are analyzed promptly after preparation.[2]

Question: My experimental results are showing poor reproducibility. What are the key parameters I should validate?

Answer: Reproducibility issues with sensitive molecules like this often trace back to seemingly minor variations in protocol. Here is a checklist:

  • Standard/Solution Age: Are you using a freshly prepared standard for each experiment? A standard solution that is even a day or two old may have a lower concentration than stated.

  • Environmental Conditions: Were all experiments conducted under identical lighting conditions? A brighter day or a different lab bench could be a factor.

  • Temperature Consistency: Ensure all incubation and storage steps are performed at a precisely controlled temperature.

  • Purity of Reagents: Use high-purity solvents and reagents for all experiments to avoid contaminants that could catalyze degradation.

  • Analytical Sequence: Run a control sample (e.g., solvent blank, undegraded standard) at the beginning and end of your analytical sequence to check for instrument drift or degradation over the course of the run.

Visualizing Degradation & Experimental Workflow

Primary Degradation Pathways

The following diagram illustrates the main chemical pathways through which this compound degrades.

cluster_photo cluster_thermo cluster_hydro PARENT This compound ((C9H19)2N-N=O) DEGRADED_PRODUCT N,N-dinonylamine ((C9H19)2NH) PARENT->DEGRADED_PRODUCT UV Light (Photolysis) PARENT->DEGRADED_PRODUCT  Heat (Thermolysis) PARENT->DEGRADED_PRODUCT H+ / H2O (Hydrolysis) NO_RADICAL Nitric Oxide Radical (•NO) PARENT->NO_RADICAL UV Light NITROUS_ACID Nitrous Acid (HNO2) PARENT->NITROUS_ACID H+ / H2O NOx Nitrogen Oxides (NOx) PARENT->NOx Heat

Caption: Key degradation pathways of this compound.

Experimental Workflow: Forced Degradation Study

This diagram outlines a systematic approach to investigating the stability of this compound under various stress conditions.

cluster_stress Stress Conditions (in amber vials) START Prepare Stock Solution (in Acetonitrile, protected from light) CONTROL Control (2-8°C, Dark) START->CONTROL PHOTOLYTIC Photolytic Stress (UV Lamp, controlled temp) START->PHOTOLYTIC THERMAL Thermal Stress (60°C, Dark) START->THERMAL ACID Acidic Stress (0.1 M HCl, Dark) START->ACID BASE Basic Stress (0.1 M NaOH, Dark) START->BASE SAMPLING Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hr) CONTROL->SAMPLING PHOTOLYTIC->SAMPLING THERMAL->SAMPLING ACID->SAMPLING BASE->SAMPLING ANALYSIS Quench & Analyze (e.g., LC-MS) SAMPLING->ANALYSIS DATA Quantify Parent Compound & Identify Degradants ANALYSIS->DATA

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating framework to assess stability. The inclusion of a control and multiple stress conditions allows for a clear, comparative analysis of degradation pathways.

Objective: To determine the stability of this compound under photolytic, thermal, and pH-driven stress.

Materials:

  • This compound (solid)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 2 mL amber glass HPLC vials with caps

  • Calibrated pipettes

  • Photostability chamber with a UV lamp (e.g., ICH option 2)

  • Calibrated oven/incubator

  • Validated LC-MS method for quantification

Methodology:

  • Preparation of Stock Solution (Protected from Light):

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform this step in a dimly lit area.

    • From this stock, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of ACN and water. This will be the starting solution for all stress conditions.

  • Setting Up Stress Conditions:

    • Label amber vials for each condition and time point.

    • Control: Add 1 mL of the working solution to a vial. Store at 2-8°C in the dark.

    • Photolytic Stress: Add 1 mL of the working solution to a vial. Place it in the photostability chamber.

    • Thermal Stress: Add 1 mL of the working solution to a vial. Place it in an oven set to 60°C.

    • Acidic Stress: Mix 0.5 mL of the working solution with 0.5 mL of 0.1 M HCl. Store at room temperature in the dark.

    • Basic Stress: Mix 0.5 mL of the working solution with 0.5 mL of 0.1 M NaOH. Store at room temperature in the dark.

  • Sampling and Analysis:

    • Time Zero (T0): Immediately take an aliquot from the working solution (before stressing), and analyze it via LC-MS. This is your 100% reference point.

    • Subsequent Time Points: At specified intervals (e.g., 2, 4, 8, 24 hours), remove one vial from each stress condition.

    • Quenching (for acid/base samples): Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Analysis: Analyze all samples using a validated LC-MS method to determine the remaining percentage of this compound. Use the mass spectrometer to screen for the mass of potential degradants, primarily N,N-dinonylamine.

  • Data Interpretation:

    • Plot the percentage of this compound remaining versus time for each condition.

    • Compare the degradation rate in each stress condition to the control sample. Significant loss in the control indicates inherent instability in the solution, while loss only under stress conditions points to forced degradation.

    • Analyze the mass spectrometry data to confirm the identity of the degradation products formed under each condition.

References

  • Polo, J., & Chow, Y. L. (1976). Efficient photolytic degradation of nitrosamines. Journal of the National Cancer Institute, 56(5), 997-1001. [Link]

  • Lee, C., Lee, Y., Schmidt, C., Yoon, J., & von Gunten, U. (2018). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Environmental Science & Technology, 52(7), 4107-4117. [Link]

  • National Center for Biotechnology Information. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PubMed Central. [Link]

  • Zeng, T., & Mitch, W. A. (2016). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Current Pollution Reports, 2(3), 167-175. [Link]

  • Khan, M. S., & Kim, J. K. (2016). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Environmental Engineering, 142(10), C4016001. [Link]

  • S, S., G, S., Kumar, Y. R., & S, B. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • European Medicines Agency. (2020). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • ProPharma. (2021). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]

  • Naufal, F., & Al-Rimawi, F. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 29(11), 2596. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. [Link]

  • S, S., G, S., Kumar, Y. R., & S, B. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Exposome-Explorer. (2009). Material Safety Data Sheet N-Nitrosodimethylamine, 99+%. [Link]

  • University of California, Santa Barbara. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). N-nitroso-dimethylamine (solution in Methanol) Safety Data Sheet. [Link]

  • Miller, S. A., & Cammers-Goodwin, A. (1999). U.S. Patent No. 5,922,915. Washington, DC: U.S.
  • Tuesuwan, B., & Vongsutilers, V. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 30(2), 115-133. [Link]

  • ResolveMass Laboratories Inc. (2024). Nitrosamine Degradation Pathways. [Link]

  • ResearchGate. (2023). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodimethylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. PubChem Compound Database. [Link]

  • Tuesuwan, B., & Vongsutilers, V. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. ResearchGate. [Link]

  • Reddit. (2024). N-nitroso compound stability in acid. r/Chempros. [Link]

  • Rao, G. S., Devi, D. R., Rao, B. M., Rajana, N., & Basavaiah, K. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science, 12(07), 106-114. [Link]

  • Yoshida, K., Yano, K., & Nagamatsu, K. (1985). N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea. Journal of the Chemical Society, Perkin Transactions 2, (3), 437-442. [Link]

  • Keefer, L. K., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-9692. [Link]

  • Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273-284. [Link]

  • Wikipedia. (n.d.). N-Nitrosodimethylamine. [Link]

  • Kroeger-Koepke, M. B., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences, 78(10), 6489-6493. [Link]

  • Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Water, 10(3), 263. [Link]

Sources

Technical Support Center: N-Nitroso-N,N-dinonylamine (NDNA) Detection by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitroso-N,N-dinonylamine (NDNA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with LC-MS detection of this specific nitrosamine impurity. Our approach is grounded in established analytical principles to ensure robust and reliable results.

Part 1: Method Development & Optimization

This section addresses foundational questions related to setting up a reliable LC-MS method for NDNA analysis.

Q1: What are the recommended starting LC-MS parameters for this compound (NDNA) analysis?

Answer: Developing a robust method for NDNA, a larger and more hydrophobic nitrosamine, requires careful optimization of both chromatographic and mass spectrometric conditions. While tandem quadrupole mass spectrometry is the preferred method for quantification due to its sensitivity and selectivity, high-resolution mass spectrometry (HRMS) can also be employed.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying all types of nitrosamines.[1]

The initial parameters should be chosen to ensure good retention, sharp peak shape, and efficient ionization.

Causality:

  • Column Choice: A C18 stationary phase is a standard starting point due to the non-polar nature of NDNA. The longer alkyl chains of NDNA will interact well with the C18 phase, providing good retention.

  • Mobile Phase: A combination of 0.1% formic acid in water and an organic solvent (methanol or acetonitrile) is standard. The formic acid serves to acidify the mobile phase, which promotes protonation of the NDNA molecule, making it suitable for positive mode electrospray ionization (ESI).[2]

  • Ionization Mode: Positive mode ESI is typically effective for nitrosamines. However, for some low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can offer better sensitivity and is a valuable alternative to consider.[1][3]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is crucial for achieving the required sensitivity and selectivity.[1] The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor; a common fragmentation pathway for nitrosamines involves the loss of OH or cleavage of the N-N bond.[4][5]

Table 1: Recommended Starting LC-MS/MS Parameters for NDNA Analysis

Parameter Recommended Setting Rationale & Key Considerations
LC Column C18, 100 x 2.1 mm, <3 µm Provides good retention for the hydrophobic NDNA molecule. Consider biphenyl phases for potentially different selectivity.[6]
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation for ESI+.[7]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Methanol is a common choice. Acetonitrile can offer different selectivity and lower backpressure.[7]
Flow Rate 0.3 - 0.5 mL/min Typical for 2.1 mm ID columns, balancing analysis time and efficiency.
Column Temp. 40 °C Enhances peak shape and reduces viscosity, but monitor for analyte stability.[7]
Injection Vol. 1 - 10 µL Keep low to avoid peak distortion; can be increased for higher sensitivity if the sample diluent is weak.[6]
Ionization Mode Electrospray Ionization (ESI), Positive ESI is well-suited for many nitrosamines, though APCI can be a better option for less polar compounds.[1]
Monitoring Mode Multiple Reaction Monitoring (MRM) Essential for achieving the low limits of detection required by regulatory bodies.[1]
Precursor Ion [M+H]⁺ of NDNA Calculated based on the molecular formula of NDNA (C₁₈H₃₈N₂O).

| Product Ions | To be determined empirically | Requires infusion of an NDNA standard to optimize collision energy and identify stable, specific product ions.[8] |

Part 2: Common Troubleshooting Scenarios

This section provides solutions to specific problems frequently encountered during NDNA analysis.

Q2: I am observing low or no signal for my NDNA standard. What are the potential causes and how can I troubleshoot this?

Answer: A lack of signal is a critical issue that can stem from the instrument, the method, or the sample itself. A systematic approach is required to identify the root cause.

Causality & Troubleshooting Steps:

  • Instrument Performance: The most fundamental check is to ensure the LC-MS system is functioning correctly. This involves verifying system suitability, checking for leaks, and ensuring proper calibration.

  • Analyte Stability: NDNA might be degrading in the analytical solution. Some nitrosamine drug substance-related impurities (NDSRIs) can show instability in certain diluents, especially due to pH-dependent degradation.[9] Ensure the sample diluent is appropriate and consider maintaining the autosampler at a low temperature.

  • Ionization Issues: NDNA may not be ionizing efficiently under the current source conditions. The choice between ESI and APCI can be critical; ESI is generally suitable, but APCI can be more effective for certain nitrosamines.[1] Optimization of source parameters like gas flows and temperatures is essential.[7]

  • Incorrect MRM Transitions: If the precursor or product ion m/z values are incorrect, or the collision energy is not optimized, no signal will be detected. This must be verified by infusing a pure standard of NDNA directly into the mass spectrometer.

LowSignalTroubleshooting start Low or No NDNA Signal Detected check_sst Run System Suitability Test (SST) with a reliable compound start->check_sst sst_pass SST Pass? check_sst->sst_pass check_ms Check MS Parameters: - Ion Source Cleanliness - Correct MRM Transitions? - Optimized Voltages/Gases? sst_pass->check_ms Yes instrument_issue System Issue: - Clean Ion Source - Recalibrate MS - Service Instrument sst_pass->instrument_issue No infuse Infuse NDNA Standard Directly into MS check_ms->infuse signal_in_ms Signal Observed? infuse->signal_in_ms check_lc Check LC Parameters: - Correct Mobile Phase? - Leaks in Flow Path? - Column Clogged/Expired? signal_in_ms->check_lc No method_issue Method Issue: - Re-optimize MS parameters - Verify MRM transitions signal_in_ms->method_issue Yes, but not in LC-MS run check_analyte Investigate Analyte Stability: - Prepare fresh standard - Check diluent compatibility - Cool autosampler check_lc->check_analyte If LC is OK lc_issue LC Issue: - Remake mobile phase - Check for leaks - Replace column check_lc->lc_issue analyte_issue Analyte Issue: - Adjust sample diluent - Use fresh standard for every run check_analyte->analyte_issue

Caption: Troubleshooting workflow for low or no NDNA signal.

Q3: My NDNA analysis shows inconsistent and non-reproducible results. What should I investigate?

Answer: Inconsistent results are a common frustration in trace-level analysis and can undermine confidence in the data. The root cause often lies in subtle variations in sample preparation, instrument performance, or matrix effects.[7][10]

Causality & Troubleshooting Steps:

  • Sample Preparation Variability: This is a primary suspect. Ensure that every step, from weighing to dilution and filtration, is performed consistently. Use calibrated pipettes and balances. Inadequate mixing or centrifugation can lead to variable amounts of analyte and matrix components being injected.

  • Instrument Stability: The sensitivity of an LC-MS/MS can be affected by the cleanliness of the ion source.[7] A dirty source can lead to fluctuating signal intensity. Additionally, the quality of the nitrogen and collision gases can impact background noise and sensitivity.[6] Regularly check maintenance logs and run system suitability tests to confirm instrument performance.

  • Matrix Effects: The sample matrix (API, excipients, etc.) can interfere with the ionization of NDNA, causing ion suppression or enhancement.[10] This effect can vary between samples, leading to poor reproducibility. A systematic evaluation using post-column infusion or standard addition is necessary to diagnose and mitigate matrix effects.

  • Chromatographic Issues: A degrading column can lead to shifting retention times and deteriorating peak shapes, affecting integration and reproducibility. Ensure the column is not past its lifetime and that the mobile phase is consistent batch-to-batch.

InconsistentResults start Inconsistent Results Observed review_prep Review Sample Preparation Protocol start->review_prep prep_consistent Is Prep Consistent? review_prep->prep_consistent verify_instrument Verify Instrument Performance prep_consistent->verify_instrument Yes fix_prep Action: Standardize Prep Workflow (e.g., SOP, training) prep_consistent->fix_prep No instrument_stable Is Instrument Stable? verify_instrument->instrument_stable assess_matrix Investigate Matrix Effects instrument_stable->assess_matrix Yes fix_instrument Action: Run SST, Check Maintenance Logs, Clean Ion Source instrument_stable->fix_instrument No assess_method Assess Method Robustness assess_matrix->assess_method fix_matrix Action: Implement Cleanup (SPE/LLE) or Use Isotope-Labeled IS assess_matrix->fix_matrix If Effects Found fix_method Action: Evaluate Impact of Minor Parameter Variations, Check Column Performance assess_method->fix_method

Caption: Systematic workflow for troubleshooting inconsistent results.

Part 3: Advanced Topics & FAQs

Q4: I suspect matrix effects are suppressing my NDNA signal. How can I confirm and mitigate this?

Answer: Matrix effects are a significant challenge in LC-MS/MS analysis, especially when quantifying trace impurities in complex samples like pharmaceutical formulations.[10] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.

Confirmation Strategy: Post-Column Infusion

  • Setup: Infuse a constant flow of NDNA standard solution into the LC eluent stream after the analytical column and before the MS ion source.

  • Injection: Inject a blank matrix sample (a placebo or a sample known to be free of NDNA).

  • Analysis: Monitor the NDNA signal. A stable baseline will be observed from the infused standard. If the signal drops at the retention time where NDNA would typically elute, it confirms ion suppression from the matrix. An increase in signal would indicate ion enhancement.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective approach is to remove the interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[10][11]

  • Chromatographic Separation: Modify the LC gradient to better separate the NDNA peak from the interfering matrix components. Diverting the large API peak to waste can also prevent source contamination and suppression.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for NDNA would be deuterated NDNA (NDNA-d_n_). Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects. By calculating the ratio of the analyte response to the IS response, the variability caused by suppression or enhancement can be normalized, leading to more accurate quantification.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to an acceptable level, but this may compromise the method's ability to reach the required limit of quantitation (LOQ).

MatrixEffects start Suspected Matrix Effects (Inaccurate Quantification) confirm Confirm with Post-Column Infusion start->confirm effects_present Effects Confirmed? confirm->effects_present mitigate Select Mitigation Strategy effects_present->mitigate Yes no_effects No Significant Effects Proceed with Validation effects_present->no_effects No cleanup Improve Sample Cleanup (SPE, LLE) mitigate->cleanup chromatography Optimize Chromatography mitigate->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->is dilute Dilute Sample mitigate->dilute validate Re-validate Method with Chosen Strategy cleanup->validate chromatography->validate is->validate dilute->validate

Caption: Decision workflow for addressing matrix effects.

Q5: How can I prevent false positive results for NDNA?

Answer: A false positive can have severe consequences, leading to unnecessary investigations and product recalls. The primary cause of false positives in nitrosamine testing is the in-situ formation of the nitrosamine during the sample preparation or analysis itself.[7] This can happen if a nitrosating agent (like residual nitrites) and an amine precursor (in this case, dinonylamine) are present in the sample and react under the analytical conditions.[10]

Prevention and Confirmation Strategies:

  • Control Sample Preparation Conditions: Avoid acidic conditions and high temperatures during sample preparation if precursors are likely to be present, as these can promote nitrosation.

  • Use of Scavengers: In cases where precursors are unavoidable, consider adding a nitrosamine formation inhibitor or "scavenger," such as ascorbic acid or sodium azide, to the sample diluent. This must be carefully validated to ensure it does not interfere with the analysis of any pre-existing NDNA.

  • Investigate Reagents and Materials: Test all solvents, filters, and vials for potential leaching of nitrosamines or their precursors. For example, some PVDF filters have been tested to ensure they do not leach nitrosamines.[7]

  • Confirmation with High-Resolution Mass Spectrometry (HRMS): If a positive result is found with a triple quadrupole instrument, confirmation with HRMS can provide greater confidence. The high mass accuracy of an HRMS instrument can distinguish the analyte from isobaric interferences that may have the same nominal mass.[12]

Part 4: Key Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the LC-MS/MS system is performing adequately before analyzing samples.

Procedure:

  • Prepare a system suitability solution containing NDNA at a concentration close to the limit of quantitation (LOQ), for example, 0.5 ng/mL.

  • Make at least five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.

    • Retention Time Reproducibility: The %RSD of the retention times should be ≤ 2%.

    • Signal-to-Noise Ratio (S/N): The S/N ratio for the analyte peak should be ≥ 10.

  • If the system fails any of these criteria, troubleshoot the instrument before proceeding with sample analysis.

Protocol 2: Basic Sample Preparation for a Drug Product

Objective: To extract NDNA from a solid dosage form for LC-MS analysis. This is a general "dilute-and-shoot" method that should be optimized for each specific drug product matrix.

Procedure:

  • Sample Weighing: Accurately weigh a quantity of powdered tablets or capsules equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Extraction: Add a measured volume of a suitable diluent (e.g., 80:20 methanol:water) to achieve a target API concentration (e.g., 10 mg/mL).[13]

  • Mixing: Vortex the sample for 5 minutes to ensure thorough mixing.[13]

  • Sonication: Sonicate the sample for 15 minutes to aid in the dissolution and extraction of the analyte.[13]

  • Centrifugation: Centrifuge the sample at ≥ 4000 rpm for 10 minutes to pelletize insoluble excipients.[7]

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF filter (previously verified not to leach nitrosamines) into an LC vial.[7]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

References

  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025).
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. (2025). EDREX.
  • Troubleshooting guide for N-nitrosamine analysis errors. (2025). BenchChem.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
  • Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025).
  • Experts Discuss the Complexities of Nitrosamine Analysis. (2025).
  • Common interferences in the analysis of nitrosamines. (2025). BenchChem.
  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Thermo Fisher Scientific.
  • Nitrosamines Analysis with LC-MS/MS.
  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu.
  • Overcoming the challenges of nitrosamine impurities in drugs. anCHem.
  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). Agilent.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. (2022). Journal of Applied Pharmaceutical Science.
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Applied Pharmaceutical Science.
  • Sequencing Sample Preparation: How to Get High-Quality DNA/RNA. CD Genomics.
  • Mass spectrometry of N-nitrosamines. (1978). PubMed.
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. (2025).
  • Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
  • Some Aspects of the Mass Spectra of.N-Nitrosamines. (2025).
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Current practices for DNA sample collection and storage in the pharmaceutical industry, and potential areas for harmonization: perspective of the I-PWG. (2011). PubMed.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products -2024. (2025).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025).
  • Analysis of Nitrosamines in APIs. MAC-MOD Analytical.

Sources

Technical Support Center: N-Nitroso-N,N-dinonylamine (NDNA) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of N-Nitroso-N,N-dinonylamine (NDNA). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the significant challenge of matrix effects in bioanalytical and pharmaceutical assays. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower you to build robust and reliable analytical methods.

Part 1: Understanding the Challenge: NDNA and Matrix Effects

This section lays the groundwork for understanding why quantifying NDNA at trace levels is challenging and introduces the core concept of matrix effects.

Q1: What are matrix effects and why are they a significant problem in NDNA analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as NDNA, by the presence of co-eluting, often undetected, components in the sample matrix.[1][2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis, particularly in LC-MS/MS methods.[1][4]

The core issue arises from competition within the mass spectrometer's ionization source.[1] When NDNA elutes from the LC column and enters the source to be ionized, so do other molecules from the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients, salts, endogenous biological molecules). These co-eluting components can interfere with the desolvation process or compete for the limited charge available in the ion source, thereby suppressing the formation of NDNA ions and reducing the detector signal.[4]

Given that regulatory bodies like the FDA and EMA mandate strict control of nitrosamine impurities to very low acceptable intake (AI) limits, achieving the required sensitivity and accuracy is paramount.[5][6][7] Matrix effects can mask the true concentration of NDNA, leading to underestimation and a false sense of security, or cause high variability, making method validation impossible.

Part 2: Proactive Strategies & Method Development

A robust analytical method is the first line of defense against matrix effects. This section focuses on key decisions during method development to minimize interference from the start.

Q2: I am developing a new LC-MS/MS method for NDNA. What are the most critical parameters to optimize to prevent matrix effects?

A2: A proactive approach during method development is the most effective way to manage matrix effects. The goal is to chromatographically separate NDNA from the bulk of the matrix components.

  • Chromatographic Selectivity:

    • Column Chemistry: While C18 columns are a common starting point, they may not provide sufficient retention for some nitrosamines. Consider alternative stationary phases like a biphenyl phase, which can offer better retention and selectivity for nitrosamine compounds through different interaction mechanisms (pi-pi interactions).[8] This can help separate the analyte from matrix interferences.

    • Gradient Optimization: Develop a gradient elution profile that is sharp enough to produce narrow peaks for good sensitivity but has a shallow enough slope to resolve NDNA from closely eluting matrix components. It is essential to ensure the large API peak is well-resolved from the trace NDNA impurity.[9]

  • Ionization Source Selection:

    • Electrospray Ionization (ESI) is highly susceptible to matrix effects because it relies on a delicate process of droplet formation and desolvation in the liquid phase.[4]

    • Atmospheric Pressure Chemical Ionization (APCI) can be a superior choice for small, less polar molecules like many nitrosamines.[9][10] APCI utilizes gas-phase ionization, which is generally less prone to suppression from non-volatile matrix components like salts and excipients.

  • Sample Dilution:

    • The simplest approach to reducing matrix effects is to dilute the sample. This lowers the concentration of both the analyte and the interfering matrix components. However, this is often not feasible for NDNA analysis, as the target concentration is already at trace levels, and dilution may push the analyte below the method's limit of quantification (LOQ).[11]

Workflow for Method Development to Minimize Matrix Effects

Below is a logical workflow for making key decisions during method development.

MethodDevelopment cluster_0 Phase 1: Analyte & Matrix Characterization cluster_1 Phase 2: Initial Method Setup cluster_2 Phase 3: Optimization & Evaluation cluster_3 Phase 4: Refinement Start Characterize NDNA & Sample Matrix Properties Solubility Assess Solubility (Aqueous vs. Organic) Start->Solubility ColumnChoice Select Initial LC Column (e.g., Biphenyl, C18) Solubility->ColumnChoice IonSource Select Ionization Source (APCI recommended for nitrosamines) ColumnChoice->IonSource OptimizeLC Optimize Mobile Phase & Gradient Elution IonSource->OptimizeLC MatrixEval Evaluate Matrix Effect (Post-Extraction Spike) OptimizeLC->MatrixEval Result Matrix Effect Acceptable? MatrixEval->Result Cleanup Implement Sample Cleanup (SPE, LLE) Result->Cleanup No End Final Validated Method Result->End Yes Cleanup->OptimizeLC Re-optimize & Re-evaluate

Caption: A decision workflow for developing an LC-MS/MS method for NDNA with a focus on proactively minimizing matrix effects.

Part 3: Troubleshooting Guide: Identifying and Mitigating Matrix Effects

Even with a well-developed method, matrix effects can be a persistent issue. This section provides a step-by-step guide to diagnosing and solving these problems.

Q3: My NDNA signal is low, and the results are highly variable between injections. How can I confirm that this is due to a matrix effect?

A3: Low signal intensity and poor reproducibility are classic signs of matrix effects.[1] The definitive way to diagnose and quantify the extent of the problem is by performing a post-extraction spike experiment . This technique isolates the effect of the matrix on the detector response from the efficiency of the sample extraction process.

Experimental Protocol: Quantifying Matrix Effect (ME)

This protocol allows you to calculate the percentage of ion suppression or enhancement caused by your sample matrix.

Objective: To compare the signal response of an analyte in a clean solvent versus its response when spiked into a blank matrix extract.

Materials:

  • NDNA analytical standard solution of known concentration.

  • Blank matrix: The exact drug product formulation without the API, or a placebo if available. If not, multiple lots of the drug product itself can be used to create a representative matrix.

  • Mobile phase or a solvent matching the initial mobile phase composition.

Procedure:

  • Prepare Blank Matrix Extract: Process a sample of the blank matrix using your established sample preparation protocol (e.g., extraction, centrifugation, filtration). This resulting solution is your "Blank Matrix Extract."[1]

  • Prepare Sample Set A (Post-Spike):

    • Take a known volume of the Blank Matrix Extract.

    • Spike it with a small volume of the NDNA standard solution to achieve a final concentration that is within the linear range of your assay (e.g., mid-point of your calibration curve).[1]

  • Prepare Sample Set B (Neat Standard):

    • Prepare a standard of NDNA in the clean mobile phase solvent.

    • The final concentration of NDNA in this standard must be identical to the final concentration in Sample Set A.[1]

  • LC-MS/MS Analysis:

    • Inject both Set A and Set B samples (in triplicate) into the LC-MS/MS system using the same analytical method.

    • Record the peak area for NDNA from each injection.

  • Calculation:

    • Calculate the average peak area for Set A (AMatrix) and Set B (ASolvent).

    • Use the following formula to determine the Matrix Effect percentage: ME (%) = (AMatrix / ASolvent) x 100 [1]

Interpretation of Results:

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression is occurring. For example, a value of 40% indicates 60% signal suppression.

  • ME > 100%: Ion enhancement is occurring.

Q4: My post-extraction spike experiment confirmed significant ion suppression (>50%). What are the most effective sample preparation strategies to clean up my sample?

A4: When significant matrix effects are present, a more rigorous sample preparation cleanup is necessary to remove the interfering components before LC-MS/MS analysis. The choice of technique depends on the properties of NDNA and the matrix components.

Sample Preparation TechniquePrinciplePros for NDNA AnalysisCons & Considerations
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases based on differential solubility.Effective for removing highly polar interferences (e.g., salts) from less polar analytes. Can be automated.[12]Can be labor-intensive and require large volumes of organic solvents. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain the analyte or interferences based on chemical properties (e.g., reversed-phase, ion-exchange).Highly selective and efficient for concentrating the analyte and removing a wide range of interferences.[11][13] Considered a gold standard for cleanup.Requires method development to select the correct sorbent and optimize wash/elution steps. Can be more costly.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.Fast and uses minimal solvent. Effective for a broad range of analytes in complex matrices.Primarily developed for food safety; may require significant optimization for pharmaceutical matrices.

For most pharmaceutical applications, Solid-Phase Extraction (SPE) offers the best balance of selectivity, efficiency, and analyte concentration.[13]

General Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup

Objective: To isolate NDNA from matrix components using a reversed-phase SPE cartridge.

  • Cartridge Selection: Choose an appropriate SPE sorbent. Polymeric reversed-phase sorbents are often a good choice for nitrosamines as they offer high capacity and stability across a wide pH range.

  • Conditioning: Pass an organic solvent (e.g., methanol) through the cartridge to wet the sorbent, followed by an aqueous solvent (e.g., water) to prepare it for the sample.[1]

  • Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate to ensure efficient binding of NDNA.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar matrix components (salts, sugars) while NDNA remains bound to the sorbent.[1]

  • Elution: Elute the retained NDNA using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[1] This step concentrates the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection.[1] This final step ensures compatibility with the LC system and can further increase concentration.

Part 4: Advanced Solutions & Best Practices

This section covers the most robust strategies for ensuring accurate quantification, even when matrix effects cannot be completely eliminated.

Q5: Even after optimizing sample preparation, I still observe some matrix variability. What is the "gold standard" approach to ensure accurate and precise quantification of NDNA?

A5: The most effective and widely accepted method to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1][14]

A SIL-IS is a version of the analyte (NDNA) where one or more atoms (e.g., Carbon, Hydrogen, Nitrogen) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H or D, ¹⁵N).[14] For example, this compound-d38 would be an appropriate SIL-IS for NDNA.

Why is a SIL-IS the Gold Standard?

  • Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the native NDNA analyte.[14]

  • Co-elution: It will elute at the same retention time during chromatography.

  • Identical Behavior: It experiences the same extraction recovery, and most importantly, the same degree of ion suppression or enhancement in the MS source.[14]

By adding a known concentration of the SIL-IS to every sample, standard, and quality control at the very beginning of the sample preparation process, any variability is effectively normalized. The quantification is based on the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). If the matrix suppresses the signal of both the analyte and the IS by 30%, the ratio between them remains constant, leading to an accurate and precise result.

Diagram: Mechanism of Correction using a SIL-Internal Standard

SIL_Correction cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard node_A Sample 1 (Low Matrix Effect) NDNA Signal = 10,000 node_C Result Inaccurate & Imprecise 50% Error node_A:f1->node_C Apparent Concentration = X node_B Sample 2 (High Matrix Effect) NDNA Signal = 5,000 node_B:f1->node_C Apparent Concentration = 0.5X node_D Sample 1 (Low Matrix Effect) NDNA Signal = 10,000 IS Signal = 20,000 Ratio = 0.5 node_F Result Accurate & Precise Error Corrected node_D:f3->node_F Calculated Concentration = X node_E Sample 2 (High Matrix Effect) NDNA Signal = 5,000 IS Signal = 10,000 Ratio = 0.5 node_E:f3->node_F Calculated Concentration = X

Caption: How a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for variable ion suppression, ensuring accurate quantification.

References
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC - NIH. (2025, April 29). National Institutes of Health (NIH).
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 24). ResolveMass Laboratories Inc.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Pharma Quality Aspirant.
  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Aurigene.
  • Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines. Benchchem.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
  • How to circumvent matrix effect in confirmatory testing. (2024, June 3). Nitrosamines Exchange.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science.
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). The FDA Group.
  • selecting appropriate internal standards for NDBA analysis. Benchchem.
  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2025, August 9). ResearchGate.
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. MDPI.
  • Tracking matrix effects in the analysis of DNA adducts of polycyclic aromatic hydrocarbons. (2016, March 25). Europe PMC.
  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016, June 1). National Institutes of Health (NIH).

Sources

Technical Support Center: N-Nitroso-N,N-dinonylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Nitroso-N,N-dinonylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the impurities commonly encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the integrity and purity of your final product.

Introduction: The Synthetic Landscape of this compound

This compound is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens and are under strict regulatory scrutiny.[1][2] Its synthesis typically involves the reaction of the secondary amine, N,N-dinonylamine, with a nitrosating agent, most commonly derived from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[3] The core of troubleshooting this synthesis lies not only in the nitrosation reaction itself but also in understanding the purity of the N,N-dinonylamine starting material, as impurities from its synthesis can carry over and lead to a complex impurity profile in the final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Category 1: Impurities Originating from the N,N-Dinonylamine Starting Material

Question 1: I am observing an unexpected peak in my chromatogram that does not correspond to this compound. What could be its origin?

Answer: An unexpected peak could arise from several impurities present in your N,N-dinonylamine starting material. The industrial synthesis of long-chain secondary amines like N,N-dinonylamine can result in structurally related amines as byproducts.

  • Unreacted Nonylamine (Primary Amine): If the synthesis of N,N-dinonylamine involved the reaction of nonylamine with a nonyl-containing reagent, residual nonylamine may be present. Primary amines can also undergo nitrosation, but the resulting primary nitrosamines are generally unstable and can decompose to form various other products, potentially leading to a range of unexpected signals in your analysis.[4]

  • Trinonylamine (Tertiary Amine): Over-alkylation during the synthesis of N,N-dinonylamine can lead to the formation of trinonylamine. While tertiary amines can also react with nitrosating agents, the reaction is generally slower than with secondary amines.[5]

  • Other Long-Chain Amines: If the starting materials for the N,N-dinonylamine synthesis were derived from natural fatty acids or alcohols, you might have a mixture of different long-chain amines (e.g., dioctylamine, didecylamine) which would also undergo nitrosation.

Troubleshooting Workflow for Starting Material Impurities

cluster_0 Impurity Identification in Starting Material Analyze N,N-dinonylamine Analyze N,N-dinonylamine starting material by GC-MS or LC-MS Identify Peaks Identify peaks corresponding to nonylamine, trinonylamine, and other related amines Analyze N,N-dinonylamine->Identify Peaks Quantify Impurities Quantify the levels of identified amine impurities Identify Peaks->Quantify Impurities Purify or Source New Material If impurity levels are high, purify the starting material or source a higher purity grade Quantify Impurities->Purify or Source New Material High Impurities Proceed with Synthesis Proceed with synthesis using purified starting material Quantify Impurities->Proceed with Synthesis Acceptable Purity

Caption: Workflow for identifying and mitigating impurities in the N,N-dinonylamine starting material.

Category 2: Impurities Formed During the Nitrosation Reaction

Question 2: My reaction yield of this compound is lower than expected, and I see several byproducts. What are the likely side reactions?

Answer: The nitrosation of secondary amines is generally efficient; however, side reactions can occur, especially if the reaction conditions are not carefully controlled.

  • Incomplete Reaction: Insufficient nitrosating agent, reaction time, or improper pH can lead to unreacted N,N-dinonylamine in your final product. The optimal pH for nitrosation is typically acidic (around pH 2.5-3.4).[5]

  • Oxidation of the Amine: Strong oxidizing conditions can lead to the oxidation of the secondary amine instead of nitrosation. This is less common with nitrite-based nitrosating agents but can be a concern if other oxidants are present.

  • Side Reactions of Nitrosating Agent: The nitrosating agent itself, nitrous acid (formed in situ from nitrite and acid), is unstable. Its decomposition can lead to the formation of various nitrogen oxides which may participate in other side reactions.

Question 3: I am concerned about the stability of my final product, this compound. Can it degrade, and what are the degradation products?

Answer: N-nitrosamines can be susceptible to degradation, particularly under certain conditions.

  • Photodegradation: Exposure to UV light can cause the cleavage of the N-N bond, leading to the formation of the parent amine (N,N-dinonylamine) and nitric oxide.[6]

  • Acid-Catalyzed Denitrosation: In strongly acidic conditions, the nitrosation reaction can be reversible, leading to the regeneration of the secondary amine.[7]

  • Oxidative Degradation: Strong oxidizing agents can potentially oxidize the nitroso group.

Troubleshooting Workflow for Nitrosation Reaction Issues

cluster_1 Optimizing the Nitrosation Reaction Low Yield or Byproducts Low yield of this compound or presence of byproducts Check pH Verify and optimize reaction pH (typically 2.5-3.4) Low Yield or Byproducts->Check pH Check Stoichiometry Ensure appropriate stoichiometry of the nitrosating agent Low Yield or Byproducts->Check Stoichiometry Control Temperature Maintain optimal reaction temperature to prevent degradation Low Yield or Byproducts->Control Temperature Monitor Reaction Monitor reaction progress by TLC, GC, or LC to determine optimal reaction time Check pH->Monitor Reaction Check Stoichiometry->Monitor Reaction Control Temperature->Monitor Reaction Purification Purify the product using column chromatography or distillation Monitor Reaction->Purification

Caption: Troubleshooting guide for optimizing the nitrosation of N,N-dinonylamine.

Experimental Protocols

Protocol 1: Analysis of N,N-Dinonylamine Purity by GC-MS

This protocol provides a general method for the analysis of the purity of the N,N-dinonylamine starting material.

  • Sample Preparation: Prepare a 1 mg/mL solution of N,N-dinonylamine in a suitable solvent such as dichloromethane or hexane.

  • GC-MS Parameters:

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis: Identify the main peak corresponding to N,N-dinonylamine (molecular weight: 269.5 g/mol ).[8] Look for earlier eluting peaks which may correspond to nonylamine (molecular weight: 143.27 g/mol )[9] and later eluting peaks that could be trinonylamine.

Protocol 2: Synthesis of this compound

This protocol describes a general procedure for the nitrosation of N,N-dinonylamine.

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dinonylamine (1 equivalent) in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add an aqueous solution of a non-nucleophilic acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to approximately 3.

  • Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench any excess nitrosating agent by adding a solution of a quenching agent like ammonium sulfamate or ascorbic acid.[5] Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Parameter Recommendation Rationale
pH 2.5 - 3.4Optimal for the formation of the active nitrosating species, N₂O₃.[5]
Temperature 0 - 5 °CMinimizes the decomposition of nitrous acid and potential side reactions.
Nitrosating Agent Sodium NitriteA common, effective, and readily available nitrosating agent.
Quenching Agent Ascorbic AcidEffectively scavenges residual nitrosating agents.[5]

References

  • Fatty amine. In: Wikipedia. Accessed January 15, 2026. [Link]

  • "Amines, Fatty". In: Kirk-Othmer Encyclopedia of Chemical Technology. Accessed January 15, 2026. [Link]

  • Balaraman E, Srimani D, Posner YD, Milstein D. Direct Synthesis of Secondary Amines From Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex. Angew Chem Int Ed Engl. 2012;51(46):11533-11537. doi:10.1002/anie.201205863
  • Leuckart reaction. Grokipedia. Accessed January 15, 2026. [Link]

  • The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. Published October 31, 2023. Accessed January 15, 2026. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chem Res Toxicol. 2022;35(8):1353-1374. doi:10.1021/acs.chemrestox.2c00096
  • Nitrosation and nitrosylation. In: Wikipedia. Accessed January 15, 2026. [Link]

  • Direct Enzymatic Synthesis of Fatty Amines from Renewable Triglycerides and Oils. Angew Chem Int Ed Engl. 2021;60(19):10636-10640. doi:10.1002/anie.202017042
  • Process for the synthesis of N,N-dialkyl-Hydroxylamines.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Lee H, Lee H, Kim H, Lee C, Yoon J, Kim J. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environ Sci Technol. 2017;51(21):12323-12331. doi:10.1021/acs.est.7b03657
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Wang C, Wang X, Xia H. Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nat Commun. 2021;12(1):280. doi:10.1038/s41467-020-20516-0
  • Novel and Efficient Synthesis of N,N-dialkylamino-O-alkyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido Oximes. Part 3. Molecules. 2007;12(5):1064-1072. doi:10.3390/12051064
  • Reductive amination. In: Wikipedia. Accessed January 15, 2026. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front Chem. 2020;8:590. doi:10.3389/fchem.2020.00590
  • Beard JC, Swager TM. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. J Org Chem. 2021;86(3):2037-2057. doi:10.1021/acs.joc.0c02774
  • Technology Digest: Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. Published October 25, 2021. Accessed January 15, 2026. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed January 15, 2026. [Link]

  • Dinonylamine. PubChem. Accessed January 15, 2026. [Link]

  • Nonylamine. PubChem. Accessed January 15, 2026. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. J Org Chem. 2024;89(13):8949-8960. doi:10.1021/acs.joc.4c01220

Sources

"N-Nitroso-N,N-dinonylamine" analytical method troubleshooting and refinement

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the trace-level analysis of N-Nitroso-N,N-dinonylamine (NDNA). As a long-chain nitrosamine, NDNA presents unique analytical challenges compared to its more volatile, short-chain counterparts. This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated protocols to ensure accurate, reproducible, and compliant results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDNA) and why is it a regulatory concern?

A1: this compound is an organic compound belonging to the N-nitrosamine class.[1] Like other nitrosamines, it is classified as a probable human carcinogen, meaning long-term exposure could increase the risk of cancer.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have implemented stringent controls on nitrosamine impurities in pharmaceutical products since their discovery in several common drugs.[1][4] The primary concern is patient safety, necessitating the use of highly sensitive analytical methods to detect and quantify these impurities at trace levels.[2]

Q2: What are the typical regulatory limits for nitrosamine impurities like NDNA?

A2: The FDA and other international regulatory agencies have established acceptable intake (AI) limits for several common nitrosamines, designed to correspond to a lifetime cancer risk of less than one in 100,000.[5] For many potent nitrosamines, the AI limit is set at 26.5 ng/day.[6] For others, like N-Nitrosodimethylamine (NDMA), the limit is 96 ng/day.[7][8]

For a less common nitrosamine like NDNA, where specific carcinogenicity data may be lacking, the FDA recommends a framework for predicting its carcinogenic potential to assign an appropriate AI limit.[9] This often involves a structural activity relationship analysis.[5] Drug manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated methods to ensure any detected nitrosamines are below these established or derived limits.[6]

Q3: Which analytical technique is most suitable for this compound analysis?

A3: Due to its higher molecular weight and lower volatility compared to nitrosamines like NDMA, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of NDNA.

  • LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting impurities at the parts-per-billion (ppb) level required by regulatory limits.[1][10] It avoids the high temperatures of a Gas Chromatography (GC) inlet, which can cause thermal degradation of certain analytes or the artificial formation of nitrosamines from precursors.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS) is excellent for volatile nitrosamines but may be less suitable for NDNA.[11] Achieving sufficient volatility for NDNA without in-source degradation can be challenging.

High-resolution mass spectrometry (LC-HRMS) is also a powerful tool, providing high specificity that can help in avoiding false positives, especially in complex sample matrices.[10][12]

Analytical TechniqueTypical Limit of Quantification (LOQ)Key Advantages for NDNA Analysis
LC-MS/MS 0.05 - 10 ppb (ng/g)High sensitivity and selectivity, suitable for non-volatile compounds, avoids thermal degradation.[10]
LC-HRMS 0.1 - 20 ppb (ng/g)High specificity, excellent for complex matrices and confirming identity to prevent false positives.[10]
GC-MS/MS 0.1 - 25 ppb (ng/g)Generally less suitable for high molecular weight nitrosamines due to volatility requirements.[11]
Note: These values are indicative and can vary significantly based on the specific instrument, method, and matrix.

Analytical Method Troubleshooting Guide

This section addresses specific issues encountered during the analysis of this compound in a direct question-and-answer format.

Problem 1: I suspect a false positive result. What is the most likely cause and how can I prevent it?

Answer: The primary cause of false positives in nitrosamine analysis is the in-situ (artifactual) formation of the target analyte during the sample preparation and analysis workflow itself.[10][13] This occurs when a nitrosating agent (e.g., residual nitrites) reacts with a precursor amine (in this case, dinonylamine) under favorable conditions, which are often created by the analytical method.

Causality & Prevention:

  • Acidic Conditions: Sample preparation often uses acidic conditions (e.g., formic acid) to aid extraction and improve chromatography. However, these same conditions can catalyze the nitrosation reaction.[13]

    • Solution: Incorporate a nitrite scavenger into your sample diluent. Ascorbic acid or alpha-tocopherol (Vitamin E) are highly effective at neutralizing residual nitrosating agents without interfering with the analysis of pre-existing NDNA.[13] The scavenger should be added at the very beginning of the sample preparation process.

  • Contaminated Reagents: Nitrite contamination can be present in excipients, reagents, solvents, and even the laboratory air.[10]

    • Solution: Always use high-purity, freshly opened solvents and reagents. It is crucial to run a "process blank" (a sample preparation procedure without the drug product) to ensure that no contamination is introduced from the workflow itself.

Problem 2: My results are inconsistent and my %RSD for replicate preparations is high. What should I investigate?

Answer: Poor reproducibility is a common issue that can stem from variability in sample preparation, instrument performance, or the analytical method's robustness. The following workflow provides a systematic approach to identifying the root cause.

G cluster_0 Troubleshooting Workflow for Inconsistent Results cluster_1 Sample Preparation Checks cluster_2 Instrument Performance Checks cluster_3 Method Robustness Assessment Start Inconsistent Results Observed SamplePrep 1. Review Sample Preparation Protocol Start->SamplePrep Begin Troubleshooting Instrument 2. Verify Instrument Performance SamplePrep->Instrument If sample prep is consistent Extraction Evaluate Extraction Efficiency & Recovery SamplePrep->Extraction Method 3. Assess Method Robustness Instrument->Method If instrument is stable SST Run System Suitability Tests (SST) Instrument->SST Params Evaluate Impact of Minor Parameter Variations Method->Params End Identify and Address Root Cause Matrix Investigate Matrix Effects Extraction->Matrix Matrix->End Logs Check Maintenance Logs & Gas Quality SST->Logs Logs->End Column Check Column Performance Params->Column Column->End

Caption: Troubleshooting workflow for inconsistent N-nitrosamine analysis results.

Detailed Steps:

  • Sample Preparation: This is often the largest source of variability.

    • Extraction Efficiency: Are you achieving complete extraction of NDNA from the sample matrix? Experiment with different extraction times (vortexing, sonication) and solvents.

    • Matrix Effects: Complex drug product matrices can cause ion suppression or enhancement in the MS source, leading to erratic results.[10] Consider a more rigorous cleanup step like Solid-Phase Extraction (SPE) or dilute the sample further if sensitivity allows.[14]

  • Instrument Performance: Ensure the LC-MS/MS system is performing optimally.

    • System Suitability Test (SST): Before any sample sequence, run an SST using a known standard. Key criteria include peak area precision (%RSD <15%), retention time stability, and signal-to-noise ratio.

    • Source Cleanliness: An unstable signal can indicate a dirty ion source. Check instrument maintenance logs and perform cleaning as needed.[10]

  • Method Robustness: The method should be resilient to small, deliberate changes in its parameters.

    • Mobile Phase: Is the mobile phase prepared fresh daily? Variations in pH or composition can shift retention times and affect peak shapes.

    • Column Performance: Column degradation can lead to poor peak shape and inconsistent retention. Check the column's backpressure and theoretical plates. If performance is poor, replace the column.[10]

Problem 3: I'm struggling to achieve the required low Limit of Quantification (LOQ). How can I improve my method's sensitivity?

Answer: Reaching the low ppb or sub-ppb detection limits required for nitrosamine analysis is a significant challenge.[15] Improving sensitivity involves optimizing the entire workflow, from sample preparation to MS detection.

Causality & Optimization:

  • Inefficient Sample Preparation: If the analyte is not effectively extracted and concentrated, the instrument cannot detect it.

    • Solution: Move from a simple "dilute-and-shoot" method to a more advanced sample preparation technique. Solid-Phase Extraction (SPE) can both concentrate the NDNA and remove interfering matrix components.[14] Liquid-Liquid Extraction (LLE) followed by careful evaporation and reconstitution in a small volume is also effective.[14]

  • Suboptimal Chromatography: Poor peak shape directly impacts sensitivity. Broad peaks are harder to distinguish from baseline noise.

    • Solution: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase to promote peak focusing at the head of the column.[16] For NDNA, which is relatively non-polar, a column with a different selectivity, such as a biphenyl phase, may provide better retention and peak shape than a standard C18.[16]

  • Mass Spectrometer Optimization: The instrument's settings are critical for sensitivity.

    • Solution: Dedicate time to optimizing MS source parameters (e.g., gas flows, ion spray voltage, temperature) specifically for NDNA.[16] Perform a compound optimization experiment to determine the most intense and stable MRM (Multiple Reaction Monitoring) transitions and the optimal collision energy for each.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound

This protocol provides a robust starting point. Specific parameters must be optimized and validated for the analyte and matrix of interest.

G cluster_0 General Analytical Workflow for NDNA Analysis Sample 1. Sample Weighing & Diluent Addition Extraction 2. Vortex & Sonicate for Extraction Sample->Extraction Centrifuge 3. Centrifuge to Pellet Excipients Extraction->Centrifuge Filter 4. Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter LCMS 5. LC-MS/MS Analysis Filter->LCMS Data 6. Data Processing & Quantification LCMS->Data

Caption: General analytical workflow for N-nitrosamine analysis by LC-MS/MS.

1. Sample Preparation (with scavenger to prevent in-situ formation):

  • Prepare Diluent: Create a diluent of 80:20 (v/v) Methanol:Water containing 0.1% Formic Acid and 100 mM Ascorbic Acid (as a scavenger).

  • Weigh Sample: Accurately weigh a quantity of powdered drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 2 mL microcentrifuge tube.

  • Add Diluent: Add 1.0 mL of the prepared diluent to the tube.

  • Extract: Vortex the tube for 5 minutes, then sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • Filter: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter (previously tested for nitrosamine leaching) into an LC vial.[10]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 or Biphenyl Column (e.g., 100 x 2.1 mm, 1.8 µm)C18 is a good starting point; Biphenyl may offer better retention for non-polar NDNA.[16]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.[17]
Mobile Phase B 0.1% Formic Acid in MethanolElutes the non-polar NDNA from the reversed-phase column.[17]
Gradient Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.A suitable starting gradient for a non-polar analyte. Must be optimized.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[10]
Injection Vol. 5 µLBalance between sensitivity and avoiding column overload.

3. Mass Spectrometry Conditions (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)N-nitrosamines ionize efficiently in positive mode.
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Source Params. Optimize gas flows, voltage, and temperature per instrument manufacturer's recommendations.Critical for achieving maximum sensitivity.[16]

Hypothetical MRM Transitions for this compound (C₁₈H₃₈N₂O, Mol. Wt. 298.51):

The exact transitions must be determined experimentally by infusing a standard.

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
299.3 [M+H]⁺e.g., 156.2Loss of the nitroso group and a nonyl fragment (Quantifier)Optimize (e.g., 15-25)
299.3 [M+H]⁺e.g., 128.2Fragmentation of the nonyl chain (Qualifier)Optimize (e.g., 20-35)

References

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. (2025). Pharmaceutical Technology.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.gov.
  • Troubleshooting guide for N-nitrosamine analysis errors. (n.d.). Benchchem.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA.gov.
  • Table 1. AI Limits for NDMA, NDEA, NMBA, NMPA, NIPEA, and NDIPA in Drug Products. (n.d.). Regulations.gov.
  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. (2023). Federal Register.
  • Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation. (2025). Benchchem.
  • Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method. (n.d.). Thermo Fisher Scientific.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science.
  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTI-SEL.
  • Mastering Nitrosamines analysis: From Method Development To Analysis. (2025). Pharmaceutical Technology.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (n.d.). Semantic Scholar.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International.
  • N-NITROSODIPHENYLAMINE Method no.: 23. (1981). OSHA.
  • Preventing False Positives in Nitrosamine Testing. (n.d.). Resolian Analytical Sciences.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. (n.d.). Thermo Fisher Scientific.
  • Nitrosamines by GC-MS/MS. (n.d.). OMCL.
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent.
  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu.
  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. (2023). PubMed.
  • GC-MS/LC-MS for the Analysis of Nitrosamines. (2021). BA Sciences.
  • Determining Nitrosamines Using GC-MS/MS with Electron Ionization. (n.d.). Thermo Fisher Scientific.
  • Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. (n.d.). ResearchGate.
  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero.
  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. (n.d.). Cambrex.
  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ResearchGate.
  • Nitrosamines Analysis. (n.d.). CPHI Online.

Sources

Minimizing the degradation of "N-Nitroso-N,N-dinonylamine" reference standards

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: NDNA-TSG-2026-01

Version: 1.0

Introduction

Welcome to the technical support guide for N-Nitroso-N,N-dinonylamine (NDNA) reference standards. As researchers, scientists, and drug development professionals, the accuracy of your analytical data is paramount. The integrity of your reference standard is the foundation of that accuracy. N-nitrosamines are a class of compounds known for their potential instability under various conditions, and NDNA, with its long alkyl chains, presents unique considerations.

This guide is designed to provide in-depth, practical advice to help you minimize the degradation of your this compound (CAS: 84424-96-4) reference standards.[1] By understanding the causal factors behind its degradation, you can implement protocols that ensure the long-term integrity and reliability of your standard, leading to more accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of NDNA reference standards.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of N-nitrosamines, including NDNA, is primarily influenced by three main factors:

  • Light (Photodegradation): Exposure to light, especially ultraviolet (UV) radiation, is a major cause of degradation. UV energy can break the N-N bond, leading to the decomposition of the molecule.[2][3][4] This is often the most significant and rapid degradation pathway.

  • Temperature: Elevated temperatures accelerate chemical degradation.[5][6] While some nitrosamines are relatively stable at room temperature for short periods, long-term storage requires controlled, low-temperature conditions to minimize thermal decomposition.[4]

  • pH and Chemical Environment: N-nitrosamines can be unstable in strongly acidic solutions, which can promote denitrosation (cleavage of the nitroso group).[4][7][8] While generally more stable at neutral or basic pH, the specific solvent and presence of other reactive species can also impact stability.[4][7]

Q2: How should I store my solid this compound reference standard upon receipt?

A2: For optimal long-term stability, solid NDNA should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (≤ -20°C).[4][9] For long-term archival, -70°C is also a suitable option.[4]

  • Light: The container must be protected from all light sources. Store the vial in its original opaque packaging or within a light-blocking container (e.g., an amber vial stored inside a box).

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For ultimate protection, especially after the vial has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Q3: My NDNA standard is supplied as a solution in methanol. Are there any special considerations?

A3: Yes. While methanol is a common solvent for commercial standards, protic solvents like methanol can potentially contribute to degradation over time, especially at elevated temperatures.[5] It is crucial to store these solutions at refrigerated or frozen temperatures and protect them from light.[10][11] Always monitor the solution for any signs of degradation, such as color change or the appearance of precipitate, before use. For high-precision quantitative work, preparing fresh dilutions from a solid standard is often the best practice.

Q4: How long can I expect my NDNA reference standard to be stable?

A4: The stability of the standard is highly dependent on storage conditions. When stored as a solid under the recommended conditions (frozen, dark, tightly sealed), the standard should remain stable for the duration specified on the Certificate of Analysis. Once in solution, the stability is generally reduced. A stability study on several volatile nitrosamines found they were stable for up to one year in urine when stored at -70°C and for 10 weeks in prepared samples at -20°C.[4] It is best practice to prepare stock solutions fresh and use them within a few weeks, or to perform your own solution stability studies if longer-term storage is required.

Q5: What are the visual signs of NDNA degradation?

A5: Visual inspection can sometimes indicate degradation, although analytical confirmation is always necessary. Signs include:

  • Color Change: A noticeable change in the color of the solid or solution.

  • Precipitation: The formation of solid material in a previously clear solution.

  • Analytical Discrepancies: The most reliable indicator is a decrease in the purity or concentration of the main peak, and the appearance of new, unidentified peaks during chromatographic analysis (e.g., by HPLC-MS or GC-MS).[12]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem / Observation Potential Root Cause(s) Recommended Action(s) & Explanation
Loss of Purity / New Peaks in Chromatogram 1. Photodegradation: The standard was exposed to ambient or UV light.1. Action: Always work with NDNA solutions in amber glassware or light-protected vials. Minimize exposure time to room light during sample preparation. Causality: UV energy cleaves the N-N bond, creating degradation products that appear as new chromatographic peaks.[3]
2. Thermal Degradation: The standard (solid or solution) was stored at an improper temperature.2. Action: Verify storage temperatures. Ensure solutions are allowed to come to room temperature slowly before use to avoid condensation, then promptly returned to cold storage. Causality: Heat provides the activation energy for decomposition reactions, reducing the compound's shelf-life.[6]
3. Solvent-Mediated Degradation: The solvent used for the solution is impure or inappropriate for long-term storage.3. Action: Use high-purity, HPLC-grade or equivalent solvents. Consider aprotic solvents like acetonitrile for potentially better long-term stability over protic solvents like methanol.[5] Prepare solutions fresh when possible.
Inconsistent Quantitative Results 1. Standard Degradation: The concentration of the stock solution has decreased since it was prepared.1. Action: Prepare a fresh stock solution from the solid reference material. Compare the response of the new solution to the old one. If a significant difference is observed, discard the old solution.
2. Adsorption to Surfaces: The highly nonpolar NDNA molecule may adsorb to glass or plastic surfaces, especially at low concentrations.2. Action: Use silanized glass vials for preparing and storing low-concentration solutions. Ensure thorough vortexing/sonication after dilution steps.
3. Incomplete Dissolution: The solid standard was not fully dissolved when the stock solution was prepared.3. Action: Visually inspect for any undissolved material. Use gentle warming and sonication to ensure complete dissolution. The long nonyl chains of NDNA (C18H38N2O) contribute to its lipophilicity, which may require more effort to dissolve in some solvents.[1]
Solid Standard Appears Clumped or Discolored 1. Moisture Absorption: The vial was not sealed properly or was opened at cold temperatures, causing condensation.1. Action: Always allow the container to equilibrate to ambient temperature before opening. Store with a desiccant if in a high-humidity environment. Causality: Absorbed moisture can accelerate degradation pathways, especially at elevated temperatures.[9]
2. Long-Term Degradation: The standard has exceeded its shelf-life or was stored improperly.2. Action: Do not use the standard. Procure a new, certified reference standard.

Part 3: Key Experimental Protocols & Data

To ensure the integrity of your reference standard, strict adherence to proper handling protocols is essential.

Recommended Storage Conditions Summary
Form Temperature Light Condition Atmosphere Recommended Duration
Solid (Neat) ≤ -20°C (preferred) or 2-8°CIn the dark (amber vial, in a box)Tightly sealed; inert gas preferredPer manufacturer's expiry
Stock Solution ≤ -20°C (preferred) or 2-8°CIn the dark (amber glassware)Tightly sealedShort-term (prepare fresh); validate for longer periods
Working Solutions 2-8°C (during use)In the dark (amber autosampler vials)Sealed with appropriate cap/septumPrepare fresh daily
Protocol 1: Preparation of a Primary Stock Solution

This protocol describes the steps to accurately prepare a stock solution from a solid NDNA reference standard.

  • Equilibration: Remove the sealed vial of solid NDNA from cold storage (e.g., -20°C freezer). Place it in a desiccator at room temperature and allow it to equilibrate for at least 60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise the accuracy of the weight measurement and potentially accelerate degradation.

  • Weighing: In a controlled environment with low light, accurately weigh the desired amount of NDNA solid using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol, acetonitrile). Sonicate or vortex the flask until the solid is completely dissolved.

    • Solvent Choice: While methanol is common, acetonitrile is an aprotic solvent and may offer better long-term stability for nitrosamines.[5]

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent. Invert the flask multiple times to ensure the solution is homogeneous.

  • Storage: Immediately transfer the stock solution into a pre-labeled amber glass vial with a PTFE-lined cap.

  • Documentation: Record all details, including the standard lot number, final concentration, solvent, preparation date, and assigned expiry date, in your laboratory notebook.

  • Final Storage: Store the prepared stock solution under the recommended conditions (≤ -20°C, protected from light).

Diagram: Workflow for Minimizing NDNA Degradation

The following diagram illustrates the critical decision points and actions from receipt to use of the NDNA reference standard.

G cluster_0 Receipt & Storage cluster_1 Solution Preparation cluster_2 Analysis & Use Receipt Receive Standard Verify Verify CoA & Integrity Receipt->Verify StoreSolid Store Solid (≤ -20°C, Dark, Sealed) Verify->StoreSolid Equilibrate Equilibrate to RT in Desiccator StoreSolid->Equilibrate Prepare to Use Weigh Weigh in Low Light Equilibrate->Weigh Dissolve Dissolve & Dilute (Class A Glassware) Weigh->Dissolve StoreSolution Store Stock Solution (≤ -20°C, Amber Vial) Dissolve->StoreSolution PrepareWorking Prepare Fresh Working Standards StoreSolution->PrepareWorking Analysis Perform Analysis (Use Amber Vials) PrepareWorking->Analysis Check Purity Check: No new peaks? Consistent Response? Analysis->Check Proceed Results Valid Check->Proceed Yes Troubleshoot Troubleshoot (See Guide) Check->Troubleshoot No G cluster_factors Degradation Factors cluster_products Degradation Products Nitrosamine This compound (Stable Standard) PhotoProducts Photolytic Products (e.g., Aminium Radicals) Nitrosamine->PhotoProducts Photodegradation (N-N Bond Cleavage) ThermalProducts Thermal Decomposition Products Nitrosamine->ThermalProducts Thermal Decomposition DenitroProducts Denitrosated Products (Secondary Amine) Nitrosamine->DenitroProducts Denitrosation UV UV Light / Sunlight Heat High Temperature Acid Strongly Acidic pH

Caption: Major environmental factors causing nitrosamine degradation.

References

  • Cole-Parmer. Material Safety Data Sheet - N-Nitrosodimethylamine, 99+%. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO DIAMYLAMINE. Available at: [Link]

  • Kim, S., et al. (2020). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. N-nitroso-dimethylamine (solution in Methanol). Available at: [Link]

  • Thresher, A., et al. (2020). Developing Structure-Activity Relationships for N-Nitrosamine Activity. National Institutes of Health. Available at: [Link]

  • Chow, Y. L. (1970). A kinetic study of N-nitrosamine photodecomposition. SFU Summit. Available at: [Link]

  • Nitrosamines Exchange. (2025). Nitrosamine- pH role. Available at: [Link]

  • Rao, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Available at: [Link]

  • Reddit. (2024). N-nitroso compound stability in acid. r/Chempros. Available at: [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Available at: [Link]

  • Plym, A., et al. (2015). Long Term Stability of Volatile Nitrosamines in Human Urine. National Institutes of Health. Available at: [Link]

  • Mourne, R. (2025). Stability Testing Challenges for N-Nitrosamine Impurities. LinkedIn. Available at: [Link]

  • Veeprho. This compound | CAS 84424-96-4. Available at: [Link]

  • Baertschi, S. W., et al. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. Available at: [Link]

  • Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. Available at: [Link]

  • Nitrosamines Exchange. (2022). Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges. Available at: [Link]

  • Tuesuwan, B., & Vongsutilers, V. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Thompson, J., et al. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. National Energy Technology Laboratory. Available at: [Link]

  • Lepaumier, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. Available at: [Link]

  • Rao, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Manchuri, K. M., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health. Available at: [Link]

  • Wu, W., et al. (2012). Degradation kinetics and N-Nitrosodimethylamine formation during monochloramination of chlortoluron. PubMed. Available at: [Link]

  • Cambrex. (2022). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Available at: [Link]

  • Williams, D. L. (2022). Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for N-Nitroso-N,N-dinonylamine in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering chromatographic challenges with N-Nitroso-N,N-dinonylamine. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to diagnose and resolve peak tailing, ensuring the accuracy and reliability of your analytical results. Our approach is grounded in explaining the fundamental causes of chromatographic issues, empowering you to make informed, effective decisions in your method development and routine analyses.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles behind the peak tailing of this compound. Understanding these root causes is the first step toward an effective solution.

Q1: What is the primary cause of peak tailing for this compound?

A: The most common cause of peak tailing for this compound is the presence of secondary retention mechanisms that occur alongside the primary reversed-phase (hydrophobic) interaction.[1] While this compound is a largely non-polar molecule due to its two long nonyl chains (C9H19), the N-nitroso group (-N-N=O) introduces polarity.[2] This polar functional group can engage in undesirable secondary interactions with the stationary phase, most notably with residual silanol groups.[3][4] These interactions delay a fraction of the analyte molecules from eluting, creating an asymmetric peak with a "tail".[5]

Q2: What are silanol groups, and how do they cause peak tailing?

A: Silanol groups (Si-OH) are hydroxyl groups present on the surface of the silica particles used in most reversed-phase HPLC columns.[4] During the manufacturing process, where a hydrophobic ligand like C18 is bonded to the silica, not all silanol groups can be covered due to steric hindrance.[1][4] These remaining, or "residual," silanols are acidic and can interact strongly with polar or basic analytes.[6]

There are two primary interaction mechanisms:

  • Hydrogen Bonding: The polar N-nitroso group can form hydrogen bonds with neutral silanol groups.[4]

  • Ionic Interaction: At mobile phase pH levels above approximately 3-4, silanol groups can deprotonate to become negatively charged (Si-O⁻).[1] If the analyte has any basic character, it can be protonated and carry a positive charge, leading to a strong ionic attraction that significantly delays elution and causes severe peak tailing.[7]

Q3: How does mobile phase pH influence the peak shape of this compound?

A: Mobile phase pH is a critical parameter for controlling peak shape, as it dictates the ionization state of the residual silanol groups.[8][9]

  • Low pH (e.g., < 3.0): By operating at a low pH, the silanol groups on the stationary phase are fully protonated (neutral, Si-OH).[10] This prevents the strong secondary ionic interactions, which are a major cause of peak tailing for basic compounds.[11][12] This is the most common and effective strategy for improving peak symmetry.[10]

  • High pH (e.g., > 8.0): An alternative strategy involves using a high pH to ensure the analyte is in its neutral form, which also minimizes ionic interactions. However, this approach requires specialized pH-stable columns, as traditional silica-based columns can dissolve at high pH.[1]

Q4: My chromatogram shows tailing for all peaks, not just this compound. What does this indicate?

A: If every peak in your chromatogram exhibits tailing, the issue is likely a physical or systemic problem rather than a specific chemical interaction.[5] Common causes include:

  • Column Void or Damage: A void at the head of the column or a partially collapsed column bed can disrupt the flow path, causing band broadening and tailing.[1][3]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to analyte dispersion and peak tailing.[8][11]

  • Leaking Fittings: Poorly connected fittings can create small voids and disrupt the flow path, leading to distorted peaks.[3][5]

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. The initial step is to determine if the problem is chemical or physical, which will guide your subsequent actions.

Troubleshooting_Workflow cluster_start Step 1: Initial Diagnosis cluster_physical Troubleshoot Physical Issues cluster_chemical Troubleshoot Chemical Interactions Start Observe Peak Tailing for This compound CheckAllPeaks Do ALL peaks in the chromatogram exhibit tailing? Start->CheckAllPeaks PhysicalIssue Problem is likely PHYSICAL (System or Column Hardware) CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Problem is likely CHEMICAL (Analyte-Stationary Phase Interaction) CheckAllPeaks->ChemicalIssue No CheckFittings 1. Check and tighten all fittings. 2. Minimize tubing length/ID. PhysicalIssue->CheckFittings InspectColumn 3. Inspect column for voids. Flush or replace if necessary. CheckFittings->InspectColumn OptimizeMobilePhase Step 2A: Optimize Mobile Phase (See Protocol 1 & 2) ChemicalIssue->OptimizeMobilePhase SelectColumn Step 2B: Evaluate Column Choice (See Table 1) OptimizeMobilePhase->SelectColumn CheckMetals Step 2C: Investigate Metal Contamination (See Protocol 3) SelectColumn->CheckMetals Silanol_Interaction cluster_high_ph Problem: Mid-Range pH (e.g., pH 4-7) cluster_low_ph Solution: Low pH (e.g., pH < 3) Silica_High Silica Surface (Si-O⁻) Analyte_High This compound (Partial Positive Charge on N) Analyte_High->Silica_High Strong Ionic Interaction = PEAK TAILING Silica_Low Silica Surface (Si-OH) Analyte_Low This compound Analyte_Low->Silica_Low Interaction Minimized = SYMMETRIC PEAK

Caption: The effect of mobile phase pH on silanol interactions.

Protocol 3: System Passivation with a Chelating Agent

This procedure helps to remove metal ions that have adsorbed onto the column and system surfaces.

  • Remove the Column: Disconnect the column from the system.

  • Prepare Passivation Solution: Prepare a solution of a weak chelating agent, such as 10-50 mM citric acid or EDTA in HPLC-grade water.

  • Flush the System: Flush the entire HPLC system (from the pump to the detector) with this solution at a low flow rate (e.g., 0.2-0.5 mL/min) for several hours or overnight.

  • Rinse the System: Thoroughly rinse the system with fresh HPLC-grade water and then your mobile phase to remove all traces of the chelating agent.

  • Reinstall Column: Reinstall the column and equilibrate with the mobile phase before analysis.

ngcontent-ng-c3124257658="" class="ng-star-inserted">

Expert Insight: For methods highly sensitive to metal contamination, consider using bio-inert or PEEK-lined HPLC systems and columns to minimize metal contact throughout the entire flow path. [13]

Part 3: Recommended Starting Method

This protocol provides a robust starting point for the analysis of this compound, designed to produce excellent peak shape and reliable quantification.

ParameterRecommended ConditionRationale
HPLC System UHPLC or HPLC system with low extra-column volumeMinimizes system-induced band broadening.
Column High-Purity, End-Capped AQ-Type C18 (e.g., XSelect HSS T3, InertSustain AQ-C18) [14] 100 x 2.1 mm, 1.9 µmProvides good retention for polar analytes and excellent peak shape due to reduced silanol activity. [14]
Mobile Phase A 0.1% Formic Acid in Water [15]Ensures low pH (~2.7) to keep silanol groups neutralized. [10]
Mobile Phase B 0.1% Formic Acid in Methanol [15]Methanol often provides different selectivity than acetonitrile; acid maintains consistent pH.
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutesAppropriate for a non-polar analyte, ensuring elution and column wash.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Volume 5 µLSmall volume to prevent peak distortion from solvent effects or overload.
Sample Diluent 50:50 Water:MethanolA solvent close to the initial mobile phase composition to ensure good peak shape.
Detection Mass Spectrometry (LC-MS/MS)Provides the required sensitivity and selectivity for trace-level nitrosamine analysis. [16][17]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Axion Labs. [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A. [Link]

  • Gilar, M., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography A. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. GL Sciences Inc. [Link]

  • Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for N-Nitroso-N,N-dinonylamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical quality and safety, the rigorous control of nitrosamine impurities stands as a non-negotiable imperative. The discovery of these probable human carcinogens in various drug products has spurred a global regulatory and scientific effort to develop, validate, and implement highly sensitive analytical methods for their detection and quantification.[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the quantification of a specific nitrosamine, N-Nitroso-N,N-dinonylamine (NDNA), offering field-proven insights into method validation.

The Regulatory Imperative: A Foundation of Safety

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidance for the control of nitrosamine impurities in human drugs.[1][2][5] These guidelines mandate that manufacturers perform comprehensive risk assessments to evaluate the potential for nitrosamine formation and, where a risk is identified, conduct confirmatory testing using sensitive and appropriately validated methods.[1][5] The ultimate goal is to prevent or reduce the presence of these impurities to acceptable intake (AI) limits, often in the nanogram-per-day range.[5][6]

Core Analytical Strategies: A Comparative Overview

The choice of an analytical technique for NDNA quantification is a critical decision, dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. While several techniques exist, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have emerged as the predominant, gold-standard methods for trace-level nitrosamine analysis.[7][8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the premier technique for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including those that are non-volatile or thermally labile.[7][9][10][11]

  • Principle of Causality: The method separates NDNA from other components in the sample matrix using liquid chromatography. The analyte is then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer (MS/MS).[11] The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, monitoring a specific precursor-to-product ion transition, which drastically reduces matrix interference and enhances confidence in analyte identification.

  • Field-Proven Advantages:

    • High Sensitivity & Selectivity: Achieves limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, essential for meeting stringent regulatory limits.[9]

    • Broad Applicability: Suitable for both volatile and non-volatile nitrosamines, offering a more universal platform.

    • Avoids Thermal Degradation: Operates at ambient or near-ambient temperatures, mitigating the risk of artificially forming or degrading nitrosamines during analysis—a known issue with GC for certain compounds like ranitidine.[6]

  • Limitations:

    • Matrix effects (ion suppression or enhancement) can be a significant challenge, requiring careful sample preparation and the use of isotopically labeled internal standards for accurate quantification.[12]

    • Mobile phase composition and pH are critical and must be optimized to ensure efficient ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and trusted technique, particularly for volatile nitrosamines.[9][13]

  • Principle of Causality: The sample is vaporized in a heated inlet, and the volatile NDNA is separated based on its boiling point and interaction with the GC column's stationary phase. The separated analyte then enters the mass spectrometer for detection. For enhanced sensitivity and selectivity, a tandem mass spectrometer (GC-MS/MS) is often employed.[13]

  • Field-Proven Advantages:

    • Excellent for Volatiles: Provides high-resolution separation for volatile and semi-volatile compounds.[9]

    • Robust and Reliable: It is a well-established technique with extensive libraries for compound identification.

    • Headspace Sampling: Dynamic or static headspace sampling can be used, which simplifies sample preparation by analyzing the vapor phase above the sample, minimizing matrix introduction into the system.[14]

  • Limitations:

    • Thermal Labile Compounds: The high temperatures used in the GC inlet can cause thermal degradation of certain analytes or matrix components, potentially leading to inaccurate quantification or the artificial formation of nitrosamines.[6][7]

    • Derivatization: Non-volatile nitrosamines may require chemical derivatization to become suitable for GC analysis, adding complexity to the workflow.

Performance Data at a Glance: A Comparative Table

The following table summarizes typical performance characteristics for the validation of analytical methods for nitrosamine quantification, based on data from various studies and application notes. Note that specific values for NDNA may vary depending on the matrix, instrumentation, and specific method conditions.

Validation ParameterLC-MS/MSGC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.1 - 5 ng/mL (ppb)0.5 - 10 ng/mL (ppb)> 50 ng/mL (ppb)
Limit of Quantification (LOQ) 0.5 - 20 ng/mL (ppb)1 - 25 ng/mL (ppb)> 100 ng/mL (ppb)
Linearity (R²) > 0.99[15]> 0.99[13]> 0.99
Accuracy (% Recovery) 80 - 120%75 - 115%70 - 130%
Precision (% RSD) < 15%< 20%< 20%
Selectivity Very High (MRM)High (SIM/MRM)Low to Moderate
Applicability Volatile & Non-volatilePrimarily VolatileLimited by Chromophore

Note: HPLC-UV is generally considered insufficiently sensitive for trace-level nitrosamine impurity analysis in pharmaceuticals to meet regulatory requirements but may be used for screening at higher concentrations.[7][8]

In-Depth Experimental Protocol: A Self-Validating LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for NDNA quantification, grounded in the principles of the ICH Q2(R1) guideline.[16][17][18]

System Suitability Test (SST)
  • Causality: The SST is performed before any validation run to ensure the chromatographic system is performing adequately. It is a self-validating check.

  • Protocol:

    • Prepare a system suitability solution containing NDNA at a concentration near the LOQ.

    • Inject the solution six replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 15.0% and ≤ 2.0%, respectively.

Specificity
  • Causality: To demonstrate that the signal measured is unequivocally from NDNA and not from interference from the matrix (placebo), or other impurities.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient, API).

    • Analyze an NDNA standard solution.

    • Analyze a placebo sample spiked with NDNA.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of NDNA in the blank and placebo chromatograms.

Linearity and Range
  • Causality: To establish that the method's response is directly proportional to the analyte concentration across a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with NDNA to cover a range from the LOQ to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area response against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.99.[12] The y-intercept should be NMT 25% of the response at the LOQ.[12]

Accuracy (Recovery)
  • Causality: To determine the closeness of the measured value to the true value. This is assessed by spiking a known amount of NDNA into the sample matrix.

  • Protocol:

    • Spike placebo samples with NDNA at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 80-120% at each level.

Precision
  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples, spiked at 100% of the target concentration, on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 20%) and accuracy (80-120% recovery).

Visualizing the Validation Workflow

A robust method validation process follows a logical sequence to ensure the analytical procedure is fit for its intended purpose.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: System Verification cluster_2 Phase 3: Parameter Validation cluster_3 Phase 4: Reporting Plan Define Validation Protocol (ICH Q2) Prep Prepare Standards, Reagents & Samples Plan->Prep SST System Suitability Test (SST) Prep->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Report Compile Validation Report LOQ->Report

Caption: High-level workflow for analytical method validation.

Conclusion

The validation of analytical methods for the quantification of this compound is a scientifically rigorous process governed by strict regulatory standards. While both GC-MS and LC-MS/MS are powerful techniques, LC-MS/MS generally offers superior sensitivity and broader applicability, particularly for less volatile or thermally sensitive nitrosamines.[9][11] The choice of method must be justified, and its performance thoroughly documented through a comprehensive validation study that adheres to ICH Q2(R1) principles.[16][18] By implementing a self-validating system with built-in checks like system suitability, researchers can ensure the generation of trustworthy and defensible data, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • FDA revises final guidance on nitrosamine impurities. RAPS. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Spectroscopy Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. NIH. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass Laboratories Inc.. [Link]

  • GC-MS/LC-MS for the Analysis of Nitrosamines. BA Sciences. [Link]

  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu. [Link]

  • This compound. Veeprho. [Link]

  • Sorbic Acid, (Z,E). Pharmaffiliates. [Link]

Sources

A Comparative Toxicological Assessment: N-Nitroso-N,N-dinonylamine (NDNA) vs. N-Nitrosodimethylamine (NDMA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, the presence of nitrosamine impurities has become a critical concern for regulatory bodies and manufacturers alike. These compounds, often formed as byproducts during synthesis or degradation, are classified as probable human carcinogens, necessitating rigorous toxicological evaluation. This guide provides an in-depth comparative study of two such nitrosamines: the well-characterized, short-chain N-Nitrosodimethylamine (NDMA) and the less-studied, long-chain N-Nitroso-N,N-dinonylamine (NDNA).

While extensive toxicological data exists for NDMA, a significant data gap persists for NDNA. This document will therefore leverage the comprehensive understanding of NDMA's toxicity as a benchmark and extrapolate the likely toxicological profile of NDNA based on established structure-activity relationships (SARs) within the nitrosamine class and available data on surrogate long-chain nitrosamines. We will delve into their mechanisms of action, present methodologies for their toxicological assessment, and provide insights into the causal factors behind their differential toxicity.

Physicochemical Properties: A Foundation for Toxicological Behavior

The physical and chemical characteristics of a compound are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity.

PropertyThis compound (NDNA)N-Nitrosodimethylamine (NDMA)
Molecular Formula C₁₈H₃₈N₂OC₂H₆N₂O
Molecular Weight 298.5 g/mol 74.08 g/mol
Appearance Not readily available; likely a liquid or low-melting solidYellow oily liquid
Boiling Point Not readily available151-153 °C
Water Solubility Predicted to be lowMiscible
LogP (Octanol/Water Partition Coefficient) Predicted to be high-0.57

The significant difference in molecular weight and predicted LogP between NDNA and NDMA suggests substantial variations in their pharmacokinetic behavior. NDMA's high water solubility facilitates its rapid absorption and distribution throughout the body. In contrast, the long alkyl chains of NDNA result in a more lipophilic character, which may lead to different absorption and distribution patterns, potentially including accumulation in fatty tissues.

The Mechanism of Nitrosamine Toxicity: A Tale of Metabolic Activation

The carcinogenicity of most nitrosamines, including NDMA, is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This process is a critical first step in their toxic cascade.

The generally accepted mechanism involves the enzymatic hydroxylation of the α-carbon atom of one of the alkyl chains. This unstable intermediate then undergoes spontaneous decomposition to form a highly reactive electrophilic diazonium ion. This ion is the ultimate carcinogenic species, capable of alkylating nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[2][3][4]

If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Nitrosamine Metabolic Activation Nitrosamine N-Nitroso-dialkylamine CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 Metabolism Intermediate α-Hydroxy nitrosamine (Unstable) CYP450->Intermediate Diazonium Alkyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation of DNA Mutation Mutation DNA_Adducts->Mutation Miscoding during replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Accumulation of mutations

Caption: General metabolic activation pathway of N-nitrosamines.

For NDMA, the primary metabolic pathway involves CYP2E1, leading to the formation of a methyldiazonium ion, which methylates DNA, forming adducts such as 7-methylguanine (7-MeG) and O⁶-methylguanine (O⁶-MeG).[5] O⁶-MeG is considered a particularly pro-mutagenic lesion.

For NDNA, while direct metabolic studies are unavailable, research on other long-chain nitrosamines like N-nitrosodibutylamine (NDBA) suggests that metabolism can occur at various positions along the alkyl chain, including ω and ω-1 hydroxylation, in addition to α-hydroxylation.[6][7] The rate of α-hydroxylation, the key activation step, has been observed to decrease with increasing alkyl chain length. This suggests that NDNA might be metabolized more slowly to its ultimate carcinogenic form compared to NDMA.

Comparative Toxicity: Extrapolating from Structure-Activity Relationships

Due to the absence of direct experimental toxicity data for NDNA, we must rely on structure-activity relationships (SARs) within the nitrosamine class to predict its toxic potential relative to NDMA.

Acute Toxicity:

For NDMA, the oral LD50 in rats is approximately 23-40 mg/kg, indicating high acute toxicity.[8] Studies on a series of dialkylnitrosamines have shown that acute toxicity tends to decrease as the alkyl chain length increases.[9] For example, the oral LD50 for N-nitrosodipropylamine (NDPA) in rats is 480 mg/kg, and for N-nitrosodibutylamine (NDBA) it is 1200 mg/kg.[10][11] Based on this trend, it is reasonable to hypothesize that NDNA would have a significantly lower acute toxicity than NDMA.

Genotoxicity:

NDMA is a well-established mutagen in the Ames test (bacterial reverse mutation assay), typically requiring metabolic activation (S9 fraction) to induce a positive response.[12][13] The mutagenic potential of nitrosamines in the Ames test can be influenced by the specific bacterial strains used and the source of the S9 metabolic activation system.[12][14]

For long-chain nitrosamines, the mutagenic potency in the Ames test is generally lower than that of short-chain nitrosamines. This is consistent with the lower rate of metabolic activation. While no Ames test data for NDNA is available, it is predicted to be mutagenic, but likely with a lower potency than NDMA.

Carcinogenicity:

NDMA is classified as a probable human carcinogen (IARC Group 2A) and is a potent carcinogen in multiple animal species, primarily inducing liver tumors.[15] The carcinogenic potency of nitrosamines is also known to be influenced by the length of the alkyl chain. Some studies have shown a decrease in carcinogenic potency with increasing chain length, although the relationship is not always linear and can be influenced by the target organ.

Given the slower predicted rate of metabolic activation, it is plausible that NDNA would be a less potent carcinogen than NDMA. However, without experimental data from long-term animal bioassays, this remains a hypothesis.

Experimental Protocols for Toxicological Assessment

To address the data gap for NDNA and to provide a framework for the toxicological evaluation of other novel nitrosamines, we present detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., NDNA or NDMA) in a suitable solvent and add to the respective wells. Include vehicle controls and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with test compound Adhere->Treat Incubate_Treat Incubate for desired duration Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End Ames Test Workflow Start Start Prepare Prepare bacterial strains, test compound dilutions, and S9 mix Start->Prepare Mix Mix compound, bacteria, and S9 mix/buffer Prepare->Mix Incubate_Pre Pre-incubation (optional) Mix->Incubate_Pre Pour Pour onto minimal agar plates Mix->Pour Incubate_Pre->Pour Incubate_Plates Incubate plates for 48-72 hours Pour->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Analyze Analyze for dose-dependent increase Count->Analyze End End Analyze->End

Caption: General workflow for the Ames test.

In Vivo Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical. These studies are designed to evaluate the effects of lifetime exposure to a substance.

Protocol (General Principles):

  • Animal Model Selection: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

  • Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies.

  • Administration: The route of administration should be relevant to human exposure (e.g., oral gavage, in feed or drinking water). Dosing is typically performed daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: A complete necropsy is performed on all animals at the end of the study or when found moribund. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic examination.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Conclusion and Future Directions

The comparative toxicological assessment of this compound (NDNA) and N-Nitrosodimethylamine (NDMA) highlights a significant data disparity. NDMA is a well-characterized, potent genotoxic carcinogen, with its toxicity intrinsically linked to its metabolic activation to a reactive methylating agent. In stark contrast, there is a profound lack of experimental data on the toxicity of NDNA.

Based on established structure-activity relationships for nitrosamines, it is hypothesized that NDNA is likely to be less acutely toxic and a less potent mutagen and carcinogen than NDMA due to its longer alkyl chains, which are expected to decrease the rate of metabolic activation. However, this remains a postulation in the absence of empirical evidence.

To ensure patient safety and meet regulatory expectations, it is imperative that the existing data gap for NDNA and other novel nitrosamine impurities is addressed. The experimental protocols detailed in this guide provide a roadmap for the systematic toxicological evaluation of these compounds. Future research should focus on:

  • Generating robust in vitro toxicity data for NDNA, including cytotoxicity and genotoxicity assays.

  • Conducting in vivo studies to determine the acute toxicity and potential carcinogenicity of NDNA.

  • Investigating the metabolic pathways of NDNA to identify the specific CYP enzymes involved and the nature of the DNA adducts formed.

By systematically applying these established toxicological methodologies, the scientific community can build a comprehensive understanding of the risks associated with NDNA and other emerging nitrosamine impurities, ultimately contributing to the development of safer medicines.

References

Sources

A Comparative Analysis of the Carcinogenicity of Different Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the carcinogenic properties of various nitrosamines. It is designed for researchers, scientists, and drug development professionals to support risk assessment and mitigation strategies. We will explore the underlying mechanisms of carcinogenicity, compare the potency of specific nitrosamines with supporting data, and detail the experimental protocols used to generate this critical information.

The Underpinnings of Nitrosamine Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenic potential of N-nitrosamines is not an intrinsic property of the parent compound. Instead, it is a consequence of their metabolic activation into highly reactive electrophilic intermediates.[1] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, in the liver and other tissues.[1]

The pivotal initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[1] The resultant α-hydroxy nitrosamine is unstable and undergoes spontaneous decomposition. This decomposition yields a potent alkylating agent, an alkyldiazonium ion, which can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[1][2]

Should these DNA adducts evade the cell's repair mechanisms, they can lead to mutations during DNA replication, a critical event in the initiation of cancer.[3][4][5] The formation of O6-methylguanine is one such premutagenic DNA adduct that plays a significant role in the carcinogenic process initiated by nitrosamines like N-nitrosodimethylamine (NDMA).[2][3][5]

It is this multi-step process, from metabolic activation to the formation of persistent DNA adducts, that underpins the mutagenic and carcinogenic properties of this class of compounds.[6]

Nitrosamine Metabolic Activation cluster_0 Cellular Environment N-Nitrosamine N-Nitrosamine Alpha-hydroxy nitrosamine Alpha-hydroxy nitrosamine N-Nitrosamine->Alpha-hydroxy nitrosamine α-hydroxylation CYP Enzymes CYP Enzymes CYP Enzymes->Alpha-hydroxy nitrosamine Alkyldiazonium ion Alkyldiazonium ion (Reactive Electrophile) Alpha-hydroxy nitrosamine->Alkyldiazonium ion Spontaneous decomposition DNA Adducts DNA Adducts (e.g., O6-alkylguanine) Alkyldiazonium ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Replication/Repair Cancer Initiation Cancer Initiation Mutation->Cancer Initiation

Caption: General metabolic activation pathway of N-nitrosamines leading to cancer initiation.

Comparative Carcinogenic Potency of Nitrosamines

The carcinogenic potency of nitrosamines is not uniform across the class; it can span several orders of magnitude.[7][8] This variability is influenced by the specific chemical structure of each nitrosamine, which affects its metabolic activation and detoxification pathways. A key metric used to compare carcinogenic potency is the TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in 50% of test animals that would not have otherwise developed tumors.[9] A lower TD50 value indicates a more potent carcinogen.

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) use TD50 values to establish acceptable intake (AI) limits for nitrosamine impurities in pharmaceuticals.[9] For instance, the EMA has set a class-specific AI of 18 ng/day for many nitrosamines, based on the 5th percentile of known TD50 values.[7] However, for some well-studied nitrosamines, specific AI limits have been established. For example, the AI for N-nitrosodiethylamine (NDEA) is 26.5 ng/day, while for N-nitrosodimethylamine (NDMA) it is 96 ng/day.[7]

The following table summarizes the carcinogenic potency of several common nitrosamines based on their TD50 values.

Nitrosamine CompoundAbbreviationTD50 (mg/kg/day) in Rats (unless specified)Target Organs
N-NitrosodimethylamineNDMA0.096Liver, Kidney, Respiratory Tract
N-NitrosodiethylamineNDEA0.0265Liver, Esophagus, Nasal Cavity
N-Nitroso-di-n-butylamineNDBA0.177Bladder, Liver, Esophagus
N-NitrosopiperidineNPIP0.081Esophagus, Liver, Nasal Cavity
N-NitrosopyrrolidineNPYR0.228Liver
N-NitrosomorpholineNMOR0.111Liver, Kidney
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNK0.100Lung, Liver, Pancreas, Nasal Cavity
N'-NitrosonornicotineNNN0.380Esophagus, Nasal Cavity

Note: TD50 values can vary depending on the animal model, route of administration, and the specific study. The values presented here are representative and intended for comparative purposes.

This data clearly illustrates the significant differences in carcinogenic potency. NDEA, with one of the lowest TD50 values, is considered one of the most potent nitrosamine carcinogens.[8] In contrast, compounds like NNN have a higher TD50, indicating lower carcinogenic potency relative to NDEA. These differences are attributed to variations in their metabolic activation rates and the types of DNA adducts they form.

Factors Influencing Nitrosamine Carcinogenicity

Several factors can modulate the carcinogenic potential of nitrosamines:

  • Chemical Structure: The alkyl groups attached to the nitrogen atom significantly influence the rate and site of metabolic activation. For example, the presence of α-hydrogens is a critical structural feature for the metabolic activation pathway described earlier. Nitrosamines lacking α-hydrogens, such as N-nitrosodiphenylamine (NDPhA), are not subject to α-hydroxylation and are generally considered non-carcinogenic.[2]

  • Metabolic Enzyme Activity: The expression and activity of CYP enzymes can vary between individuals and tissues, leading to differences in the rate of nitrosamine activation and detoxification. This can influence susceptibility to nitrosamine-induced cancers.

  • Dose and Duration of Exposure: The carcinogenic potential of nitrosamines is dependent on both the dose and the duration of exposure.[10] Chronic exposure to low levels of nitrosamines is a significant concern, particularly in the context of impurities in pharmaceuticals and food.[11][12]

  • DNA Repair Capacity: The ability of a cell to repair DNA adducts before they lead to mutations is a crucial determinant of cancer risk. Efficient DNA repair mechanisms can mitigate the genotoxic effects of nitrosamines.

Experimental Methodologies for Carcinogenicity Assessment

The evaluation of nitrosamine carcinogenicity relies on a combination of in vitro and in vivo assays.

In Vitro Mutagenicity Testing: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs.

Principle: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (typically a liver S9 fraction containing CYP enzymes). If the chemical is a mutagen, it will cause mutations that revert the bacteria to a state where they can synthesize their own histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Experimental Workflow:

Ames Test Workflow cluster_workflow Ames Test Protocol cluster_plates Test Plates prep Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) plate_neg Negative Control: Bacteria + Vehicle prep->plate_neg plate_pos Positive Control: Bacteria + Known Mutagen prep->plate_pos plate_test_no_s9 Test Compound (-S9): Bacteria + Nitrosamine prep->plate_test_no_s9 plate_test_s9 Test Compound (+S9): Bacteria + Nitrosamine + S9 Mix prep->plate_test_s9 s9_prep Prepare S9 fraction from rat liver for metabolic activation s9_prep->plate_test_s9 incubation Incubate all plates at 37°C for 48-72 hours plate_neg->incubation plate_pos->incubation plate_test_no_s9->incubation plate_test_s9->incubation counting Count revertant colonies incubation->counting analysis Analyze Data: Compare test plates to controls counting->analysis

Caption: A simplified workflow diagram for the bacterial reverse mutation (Ames) test.

Causality Behind Experimental Choices:

  • Inclusion of S9 Mix: Since most nitrosamines are not directly mutagenic and require metabolic activation, the inclusion of a liver S9 fraction is crucial to mimic the in vivo metabolic environment and assess their true mutagenic potential.[2]

  • Use of Multiple Strains: Different bacterial strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions), providing a more comprehensive assessment of the chemical's mutagenic activity.

  • Controls: The use of both negative (vehicle) and positive controls is essential for the validation of the assay. The negative control establishes the baseline spontaneous reversion rate, while the positive control ensures that the test system is responsive to known mutagens.

In Vivo Carcinogenicity Studies: Rodent Bioassays

Long-term rodent bioassays are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve the chronic administration of the test substance to animals (typically rats and mice) over a significant portion of their lifespan.

Protocol Outline:

  • Dose Selection: A range of doses is selected based on preliminary toxicity studies. The highest dose is typically the maximum tolerated dose (MTD), which is the highest dose that does not cause significant non-carcinogenic toxicity or mortality.

  • Animal Groups: Animals are randomly assigned to several groups, including a control group (receiving the vehicle) and multiple dose groups.

  • Administration: The nitrosamine is administered daily through a relevant route of exposure (e.g., oral gavage, in drinking water, or in the diet) for up to two years.

  • Observation: Animals are monitored throughout the study for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically and microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the incidence in the control group to determine if there is a significant increase in tumor formation.

Trustworthiness and Self-Validation:

  • Long-Term Exposure: The chronic nature of these studies is designed to mimic potential long-term human exposure scenarios.

  • Comprehensive Pathology: The thorough histopathological examination of a wide range of tissues ensures that tumors at any potential target organ are detected.

  • Statistical Power: The use of a sufficient number of animals per group is critical to ensure the statistical power of the study to detect a carcinogenic effect.

Regulatory Perspectives and Risk Management

The potent carcinogenicity of many nitrosamines has led to stringent regulatory oversight, especially concerning their presence as impurities in pharmaceutical products.[12] Regulatory bodies have established AI limits to protect public health. The discovery of nitrosamine impurities in common medications has resulted in numerous product recalls and has prompted the pharmaceutical industry to implement robust risk assessment and mitigation strategies.[12][13] These strategies include:

  • Careful selection of raw materials and synthesis routes to avoid the formation of nitrosamines.

  • Development and validation of highly sensitive analytical methods for the detection and quantification of nitrosamine impurities.

  • Implementation of rigorous quality control measures throughout the manufacturing process.

Conclusion

The carcinogenicity of nitrosamines is a complex process that is highly dependent on their chemical structure and metabolic activation. While the entire class is of significant toxicological concern, there is a wide spectrum of carcinogenic potency among different nitrosamine compounds. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation using assays like the Ames test and long-term rodent bioassays, is essential for accurate risk assessment and the development of effective strategies to minimize human exposure.

References

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Available at: [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. Available at: [Link]

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available at: [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Available at: [Link]

  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor. Available at: [Link]

  • A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Publications. Available at: [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. Available at: [Link]

  • Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. NCBI Bookshelf - NIH. Available at: [Link]

  • Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. Available at: [Link]

  • Quantifying the nitrosamine potency distribution. Lhasa Limited. Available at: [Link]

  • Nitrosamine Risk Factors. Zamann Pharma Support GmbH. Available at: [Link]

  • What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology. Available at: [Link]

  • Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. Veeprho. Available at: [Link]

  • Nitrosamine Contamination in Pharmaceuticals: Threat, Impact, and Control. OUCI. Available at: [Link]

  • (PDF) Nitrosamines-A real Health Concern. ResearchGate. Available at: [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. FDA. Available at: [Link]

  • Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. NIH. Available at: [Link]

  • The Risk of Cancer Correlated with Nitrosamine Exposure. Journal of Biosciences and Medicines. Available at: [Link]

  • Some N-Nitroso Compounds. IARC Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for N-Nitroso-N,N-dinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the rigorous standards of pharmaceutical safety and quality control, the accurate detection of nitrosamine impurities is of paramount importance. N-Nitroso-N,N-dinonylamine, a member of this class of probable human carcinogens, necessitates highly specific and sensitive analytical methods for its quantification. While chromatographic techniques coupled with mass spectrometry are the gold standard, immunoassays present a high-throughput and cost-effective alternative for screening purposes. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, which can lead to inaccurate quantification and false-positive results.

This guide provides an in-depth technical comparison of hypothetical immunoassay performance for this compound, with a focus on the critical aspect of cross-reactivity. We will explore the underlying principles of antibody-antigen recognition, present a framework for evaluating cross-reactivity, and offer supporting, albeit hypothetical, experimental data to illustrate these concepts. Our objective is to equip you with the scientific rationale to critically assess and validate immunoassay data for this and other nitrosamine compounds.

The Challenge of Specificity in Nitrosamine Detection

This compound (C18H38N2O) is an organic compound characterized by a nitroso group bonded to a dinonylamine.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers alike, given their classification as probable human carcinogens.[2] Consequently, robust analytical methods are required to detect and quantify these impurities at trace levels.

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive platform for the detection of small molecules like this compound. These assays rely on the highly specific binding of an antibody to its target antigen.[3][4] However, the specificity of an antibody is not absolute. Structurally similar molecules present in the sample can also bind to the antibody, a phenomenon known as cross-reactivity.[5] Understanding and quantifying cross-reactivity is therefore a critical step in the validation of any immunoassay.

Principles of Antibody-Antigen Recognition and Cross-Reactivity

The interaction between an antibody and an antigen is a highly specific event, akin to a lock and key mechanism. The antigen-binding site (paratope) of an antibody recognizes a specific molecular shape and chemical structure on the antigen, known as the epitope.[6][7] For small molecules like this compound, the entire molecule or a significant portion of it acts as the epitope. The binding is mediated by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[4]

Cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally related compounds. The degree of cross-reactivity depends on the extent of structural similarity between the target antigen and the cross-reacting molecule at the epitope. Minor differences in the functional groups or the overall shape of the molecule can significantly impact the binding affinity of the antibody.[5]

In the context of an immunoassay for this compound, potential cross-reactants would include other N-nitrosodialkylamines with different alkyl chain lengths, as well as the parent secondary amine, dinonylamine.

Evaluating Cross-Reactivity: A Hypothetical Experimental Design

To assess the cross-reactivity of a hypothetical immunoassay for this compound, a competitive ELISA format would be employed. This method is highly suitable for the detection of small molecules.

Experimental Workflow: Competitive ELISA

The principle of a competitive ELISA is that the target antigen in the sample competes with a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites. The higher the concentration of the target antigen in the sample, the less labeled antigen will bind to the antibody, resulting in a weaker signal.

Diagram of the Competitive ELISA Workflow

competitive_ELISA cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection Well Microtiter Well Antibody Capture Antibody (Anti-N-Nitroso-N,N-dinonylamine) Analyte This compound (Sample) Antibody->Analyte Binding Labeled_Analyte Enzyme-Labeled This compound Antibody->Labeled_Analyte Binding Substrate Substrate Labeled_Analyte->Substrate Acts on Colored_Product Colored Product Substrate->Colored_Product Enzyme Reaction

Caption: Workflow of a competitive ELISA for this compound detection.

Step-by-Step Protocol
  • Antibody Coating: The wells of a microtiter plate are coated with a specific capture antibody raised against this compound.

  • Blocking: Any remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

  • Competition: A mixture of the sample (containing unknown amounts of this compound) and a fixed concentration of enzyme-labeled this compound is added to the wells. These two will compete for binding to the coated antibody.

  • Washing: The plate is washed to remove any unbound antigen.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

  • Signal Development and Measurement: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

  • Cross-Reactivity Assessment: To determine cross-reactivity, the same procedure is followed, but instead of this compound, standard solutions of potentially cross-reacting compounds are added to the wells at various concentrations.

Calculation of Cross-Reactivity

The cross-reactivity is typically calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Hypothetical Cross-Reactivity Data

The following table presents plausible, hypothetical cross-reactivity data for a fictional immunoassay specific to this compound. These values are estimated based on the principle of structural similarity.

CompoundStructureExpected Cross-Reactivity (%)Rationale
This compound (C9H19)2N-N=O 100 Target Analyte
N-Nitrosodibutylamine(C4H9)2N-N=O~15-25Shares the N-nitrosodialkylamine core, but the much shorter alkyl chains would lead to significantly lower binding affinity.
N-Nitrosodipropylamine(C3H7)2N-N=O~5-15Even shorter alkyl chains, resulting in a poorer fit within the antibody's binding site.
N-Nitrosodiethylamine(C2H5)2N-N=O< 5Very short alkyl chains, leading to minimal recognition by the antibody.
N-Nitrosodimethylamine(CH3)2N-N=O< 1The smallest of the dialkylnitrosamines, with very low structural similarity to the target.
Dinonylamine(C9H19)2NH< 0.1Lacks the critical N-nitroso functional group, which is a key part of the epitope.
N-Nitrosomethylnonylamine(CH3)(C9H19)N-N=O~10-20Asymmetrical structure with one nonyl chain and one methyl group. The presence of one correct chain might allow for some binding.

Diagram Illustrating Cross-Reactivity

cross_reactivity cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Antibody Target This compound (High Affinity) Target->Antibody Specific Binding Cross_Reactant N-Nitrosodibutylamine (Lower Affinity) Cross_Reactant->Antibody Cross-Reactivity Non_Reactant Dinonylamine (No Affinity)

Caption: Antibody binding to the target analyte and a structurally similar cross-reactant.

Interpretation and Conclusion

The hypothetical data underscores a crucial principle: the specificity of an immunoassay is dictated by the fine structural details of the target analyte. For an antibody developed against this compound, the two long nonyl chains and the N-nitroso group constitute the primary epitope. Consequently, other N-nitrosodialkylamines with significantly shorter alkyl chains are expected to exhibit substantially lower cross-reactivity. The absence of the N-nitroso group, as in the case of dinonylamine, would likely abrogate binding almost completely.

For scientists in drug development and quality control, this guide serves as a framework for understanding and critically evaluating immunoassays for nitrosamine impurities. While immunoassays can be powerful screening tools, their limitations, particularly cross-reactivity, must be thoroughly investigated and understood. Any positive results from an immunoassay screen should always be confirmed by a more selective and quantitative method, such as LC-MS/MS or GC-MS/MS, to ensure data integrity and regulatory compliance. The principles outlined herein provide a robust foundation for the development and validation of specific and reliable immunoassays for the detection of this compound and other critical impurities.

References

  • Immunobiology: The Immune System in Health and Disease. 5th edition. Janeway CA Jr, Travers P, Walport M, et al. New York: Garland Science; 2001. The interaction of the antibody molecule with specific antigen. Available from: [Link]

  • Wikipedia. Antibody. Available from: [Link]

  • Sodhi, N., & Amneet. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis, 11(2), 159-169.
  • Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • P. S. Rao, K. S. Reddy, P. S. Kumar, G. V. S. Kumar, K. Mukkanti, and M. V. N. Kumar Talluri, “Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices,” Chemical Research in Toxicology, vol. 37, no. 9, pp. 1456–1483, 2024. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53412427, this compound. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13542, N-Nitrosodibutylamine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12130, N-Nitrosodipropylamine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5921, N-Nitrosodiethylamine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6124, N-Nitrosodimethylamine. Available from: [Link].

  • Ismail, R. (2012). Interferences in Immunoassay. Journal of Clinical Laboratory Analysis, 26(4), I-V. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94761, Dinonylamine. Available from: [Link].

  • PubChemLite. N-nitrosomethylnonylamine (C10H22N2O). Available from: [Link].

Sources

Comparing the Wittig reactivity of "N-Nitroso-N,N-dinonylamine" with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of N-Nitroso-N,N-dinonylamine and Phosphonium Ylides in Organic Synthesis

Executive Summary

In the landscape of organic chemistry, the precise application of reagents is paramount to achieving desired molecular transformations. This guide addresses a critical clarification regarding the reactivity of this compound, juxtaposing its chemical behavior with that of classical Wittig reagents. A foundational premise must be established from the outset: This compound and related N-nitrosoamines are not participants in the Wittig reaction. The Wittig reaction is the exclusive domain of phosphonium ylides.

This document, therefore, serves not as a direct comparison of "Wittig reactivity," but as a comparative analysis of the distinct and non-overlapping chemical worlds these two classes of compounds inhabit. We will explore the nucleophilic character of Wittig reagents in olefination reactions and contrast it with the electrophilic nature of activated N-nitrosoamines, which function primarily as alkylating agents. This guide is intended for researchers and drug development professionals seeking to understand the fundamental reactivity, mechanisms, and appropriate applications of these disparate but important chemical entities.

Section 1: The Wittig Reaction - A Cornerstone of Alkene Synthesis

The Wittig reaction, first reported by Georg Wittig in 1954, remains one of the most robust and versatile methods for the synthesis of alkenes. The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location by coupling a carbonyl compound (aldehyde or ketone) with a phosphorus ylide, commonly known as a Wittig reagent.

The Wittig Reagent: A Stabilized Nucleophile

A Wittig reagent is a neutral molecule containing a formally positive phosphorus atom adjacent to a formally negative carbon atom. This carbanionic character makes the ylide a potent nucleophile, capable of attacking the electrophilic carbon of a carbonyl group. The most common Wittig reagents are derived from triphenylphosphine.

The general structure is Ph₃P=CHR, where 'R' can be a wide range of substituents that modulate the ylide's reactivity. Ylides are typically classified as:

  • Stabilized Ylides: The 'R' group is an electron-withdrawing group (e.g., -CO₂R, -CN), which delocalizes the negative charge on the carbanion. These ylides are less reactive and generally lead to (E)-alkenes.

  • Unstabilized Ylides: The 'R' group is an alkyl or hydrogen. These are highly reactive and typically produce (Z)-alkenes.

The Reaction Mechanism: From Ylide to Alkene

The mechanism of the Wittig reaction is a subject of ongoing study, but the generally accepted pathway involves the following key steps:

  • Nucleophilic Attack: The nucleophilic carbanion of the ylide attacks the electrophilic carbonyl carbon, leading to a dipolar betaine intermediate.

  • Oxaphosphetane Formation: The betaine rapidly undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide (Ph₃PO), a highly stable molecule whose formation is the thermodynamic driving force for the reaction.

Wittig_Mechanism Ylide Ph₃P⁺-C⁻HR¹ (Ylide) Betaine Ph₃P⁺-CHR¹-CR²R³-O⁻ (Betaine) Ylide->Betaine Nucleophilic Attack Carbonyl R²R³C=O (Carbonyl) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R¹HC=CR²R³ (Alkene) Oxaphosphetane->Alkene Cycloreversion TPO Ph₃P=O Oxaphosphetane->TPO Nitrosamine_Activation Nitrosamine R₂CH-N(N=O)-R (Nitrosamine) Hydroxylated R₂(OH)C-N(N=O)-R (α-Hydroxynitrosamine) Nitrosamine->Hydroxylated CYP450 Enzymes Diazonium [R₂CHN₂]⁺ (Alkyldiazonium Ion) Hydroxylated->Diazonium Decomposition Carbocation [R₂CH]⁺ (Carbocation) Diazonium->Carbocation - N₂ DNA_adduct DNA-CHR₂ (Alkylated DNA) Carbocation->DNA_adduct Alkylation DNA_base DNA (Nucleophile) DNA_base->DNA_adduct

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for N-Nitroso-N,N-dinonylamine (NDNA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Validated NDNA Analysis

The discovery of N-nitrosamine impurities in common pharmaceuticals has presented a significant challenge to the drug development and manufacturing industry.[1] These compounds, classified as probable human carcinogens, must be controlled at trace levels to ensure patient safety.[1] Among the broad class of nitrosamines, larger and less-studied molecules like N-Nitroso-N,N-dinonylamine (NDNA) pose a unique analytical challenge. Due to its high molecular weight (298.5 g/mol ) and low volatility, traditional analytical methods may not be suitable.[2]

Ensuring that an analytical method is reliable, reproducible, and fit for its intended purpose—quantifying trace levels of NDNA—is paramount. A single-laboratory validation is the first step, but to guarantee that a method can be successfully transferred and executed across different laboratories, instruments, and analysts, an inter-laboratory validation study is the gold standard. This guide provides a comparative overview of analytical techniques for NDNA and outlines a comprehensive framework for designing and executing a robust inter-laboratory validation study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3]

The Analytical Challenge: Why NDNA Dictates the Technology

The physicochemical properties of NDNA are the primary determinants of the analytical strategy. With a molecular weight of 298.5 g/mol and a high boiling point, it is significantly less volatile than smaller nitrosamines like N-Nitrosodimethylamine (NDMA).[2] This characteristic presents a critical decision point between the two most common analytical techniques for nitrosamine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography (GC): This technique requires the analyte to be volatile and thermally stable. For large molecules like NDNA, the high temperatures of the GC injection port can lead to thermal degradation, resulting in inaccurate quantification and an overestimation of risk.[4] While derivatization can sometimes overcome volatility issues, it adds complexity and potential variability to the method.

  • Liquid Chromatography (LC): LC separates compounds in a liquid phase at or near ambient temperature, making it ideal for thermally labile or non-volatile molecules like NDNA. When coupled with a highly sensitive and selective detector like a tandem mass spectrometer (MS/MS), it becomes the most powerful and reliable tool for this application.[5][6]

Therefore, for the purposes of this guide and for establishing a robust, transferable method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice.

Comparative Overview of Analytical Methodologies
Technique Applicability to NDNA Advantages Disadvantages
LC-MS/MS Excellent / Preferred High specificity and sensitivity for non-volatile compounds.[5] No derivatization required. Avoids thermal degradation.[4] Widely used and accepted by regulatory agencies.[7]Potential for matrix effects (ion suppression/enhancement). Higher initial instrument cost.
GC-MS/MS Poor / Not Recommended Excellent for volatile nitrosamines.[8] Established methodology in many labs.NDNA is not sufficiently volatile. High risk of on-column or in-port thermal degradation leading to inaccurate results.[4] Would likely require complex derivatization.
HPLC-UV Poor / Not Recommended Lower instrument cost.Lacks the sensitivity and specificity required to detect trace-level nitrosamine impurities against a complex drug product matrix.

Designing an Inter-Laboratory Validation Study

The primary objective of an inter-laboratory study is to assess the reproducibility of an analytical method.[9] This process demonstrates that the method is robust enough to withstand the minor variations inherent across different laboratory environments. The design and execution of such a study should be rigorously controlled and documented.

InterLab_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Draft Validation Protocol (ICH Q2(R2) Guidelines) P1->P2 P3 Recruit Participating Laboratories (N≥3) P2->P3 P4 Prepare & Distribute Homogeneous Test Samples & Reference Standards P3->P4 E1 Labs Execute Protocol & Analyze Samples P4->E1 E2 Labs Report Raw Data & System Suitability Results to Coordinating Lab E1->E2 A1 Coordinating Lab Collates All Data E2->A1 A2 Statistical Analysis (Accuracy, Precision, Outliers) A1->A2 A3 Final Validation Report Generation A2->A3

Caption: Workflow for an Inter-Laboratory Method Validation Study.

Protocol: A Validated LC-MS/MS Method for NDNA Quantification

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the instrumentation is performing correctly before any samples are analyzed.

Part A: Sample Preparation (from a Solid Dosage Form)

Causality: The goal of sample preparation is to efficiently extract NDNA from the drug product matrix while minimizing interferences. The choice of solvent (Methanol) is based on the good solubility of many nitrosamines. The centrifugation and filtration steps are critical for removing excipients that could clog the LC column or interfere with ionization.

  • Weighing: Accurately weigh a quantity of powdered tablets equivalent to 500 mg of the active pharmaceutical ingredient (API) into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10.0 mL of Methanol to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 5 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration: Carefully transfer the supernatant into a syringe fitted with a 0.22 µm PTFE syringe filter. Filter the extract into an HPLC vial for analysis.

Part B: LC-MS/MS Instrumentation and Parameters

Causality: The chromatographic conditions are chosen to achieve a sharp, symmetrical peak for NDNA, well-separated from the large API peak and other potential impurities.[5] The MS/MS parameters, specifically the MRM transitions, provide the high selectivity and sensitivity needed for trace-level quantification. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for mid-polar compounds like NDNA as it can provide robust ionization.[10]

Parameter Condition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to initial
Column Temp 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (TQMS)
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
MRM Transition 1 Precursor Ion (Q1): 299.3 m/z ([M+H]⁺) Product Ion (Q3): 128.2 m/z (Quantifier)
MRM Transition 2 Precursor Ion (Q1): 299.3 m/z ([M+H]⁺) Product Ion (Q3): 170.2 m/z (Qualifier)

Note: The exact m/z values for product ions should be determined by direct infusion of an NDNA reference standard and optimization on the specific instrument used.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Tablet Powder P2 Add Methanol P1->P2 P3 Vortex to Extract P2->P3 P4 Centrifuge P3->P4 P5 Filter Supernatant P4->P5 A1 Inject into UPLC System P5->A1 A2 C18 Column Separation A1->A2 A3 APCI Ionization A2->A3 A4 MRM Detection (TQMS) A3->A4 D1 Integrate Peak Area A4->D1 D2 Quantify against Calibration Curve D1->D2 D3 Report Result D2->D3

Caption: Analytical Workflow for NDNA Quantification by LC-MS/MS.

Part C: Method Validation Parameters (ICH Q2(R2))

For the inter-laboratory study, each participating lab must demonstrate the method's performance against pre-defined acceptance criteria for the following parameters.[11][12]

  • Specificity: The ability to detect NDNA without interference from the API, excipients, or other impurities. This is demonstrated by analyzing a blank (diluent) and a placebo sample, both of which should show no significant peak at the retention time of NDNA.

  • Linearity and Range: A calibration curve should be prepared with at least five concentration levels. The method should demonstrate a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy (Recovery): A placebo sample is spiked with NDNA at three different concentration levels (e.g., 50%, 100%, and 150% of the target limit). The recovery at each level should be within 80-120%.

  • Precision (Reproducibility): This is the core of the inter-laboratory study. Each lab analyzes the same homogeneous batch of test material (n=6 replicates). The inter-laboratory relative standard deviation (%RSD) is calculated.

  • Limit of Quantitation (LOQ): The lowest concentration of NDNA that can be reliably quantified with acceptable precision and accuracy. The LOQ must be well below the regulatory acceptable intake (AI) limit. A typical acceptance criterion is a signal-to-noise ratio (S/N) of ≥ 10.

Interpreting Inter-Laboratory Results: Data & Acceptance Criteria

After all laboratories have submitted their data, the coordinating laboratory performs a statistical analysis. The primary metrics are the mean recovery (for accuracy) and the %RSD across all labs (for reproducibility).

Table 1: Mock Inter-Laboratory Data for NDNA Accuracy

Sample: Drug Product spiked with NDNA at a target concentration of 10 ng/g

Laboratory Measured Conc. (ng/g) Recovery (%)
Lab A9.898.0%
Lab B10.5105.0%
Lab C9.595.0%
Lab D10.1101.0%
Mean 10.0 99.8%
Std. Dev. 0.42 4.2%
%RSD 4.2% 4.2%
Table 2: Mock Inter-Laboratory Data for NDNA Reproducibility

Sample: Homogeneous Drug Product Batch (n=6 preparations per lab)

Laboratory Mean Result (ng/g) Intra-lab %RSD
Lab A4.53.1%
Lab B4.92.8%
Lab C4.24.0%
Lab D4.63.5%
Overall Mean 4.55 ng/g
Inter-Laboratory Std. Dev. 0.29 ng/g
Inter-Laboratory %RSD 6.3%

Acceptance Criteria: The validation is considered successful if the results meet pre-defined criteria. For trace impurity analysis, typical criteria are:

  • Accuracy: Mean recovery between 80% and 120%.

  • Reproducibility: Inter-laboratory %RSD ≤ 15%.

In this mock example, with a mean recovery of 99.8% and an inter-laboratory RSD of 6.3%, the method would be deemed accurate and reproducible, and thus successfully validated for transfer between laboratories.

Conclusion

The validation of an analytical method for a challenging analyte like this compound is a rigorous but essential process. By selecting the appropriate technology (LC-MS/MS) based on the molecule's physicochemical properties and confirming its performance through a structured inter-laboratory study, pharmaceutical manufacturers can ensure they have a robust, reliable, and transferable method. This approach not only guarantees compliance with global regulatory expectations but also upholds the ultimate responsibility of ensuring the safety and quality of medicines for patients worldwide.

References

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6838, N-Nitrosodiphenylamine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53412427, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1981). N-NITROSODIPHENYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for N-Nitrosodiphenylamine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • OMCL Network. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Risk-Based Intermediate Precision Studies for Analytical Procedure Validation. Retrieved from [Link]

  • BA Sciences. (2021). GC-MS/LC-MS for the Analysis of Nitrosamines. Retrieved from [Link]

  • Pangarkar, K. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
  • Manchuri, et al. (2023).
  • Scherb, T., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit.
  • Selvan, C., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Semantic Scholar.

Sources

A Comparative Toxicological Profile of N-Nitroso-N,N-dinonylamine in the Context of Other Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological profile of N-Nitroso-N,N-dinonylamine (NDNA), a long-chain nitrosamine, in relation to other well-characterized nitrosamines. For researchers, scientists, and drug development professionals, understanding the toxicological landscape of nitrosamine impurities is critical for risk assessment and the development of safe therapeutics. While direct toxicological data on NDNA is limited, this guide synthesizes available information on analogous compounds and established structure-activity relationships (SAR) to provide a robust predictive profile.

Introduction to Nitrosamines: A Persistent Toxicological Challenge

N-nitrosamines are a class of potent genotoxic and carcinogenic compounds that have been a significant concern for decades.[1] Their presence has been identified in a wide range of products, including cured meats, tobacco smoke, and more recently, as impurities in pharmaceutical drugs.[1][2] This has led to heightened regulatory scrutiny and the recall of several medications.[3] The carcinogenicity of nitrosamines is not an intrinsic property of the parent compound but is a consequence of their metabolic activation into highly reactive electrophilic intermediates.[2] This guide will delve into the mechanistic underpinnings of nitrosamine toxicity and provide a comparative framework for assessing the potential risks associated with NDNA.

The Mechanism of Nitrosamine-Induced Carcinogenesis: Metabolic Activation is Key

The carcinogenic activity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[4] This process, known as α-hydroxylation, is the critical initiating step.

The α-Hydroxylation Pathway

The enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group is the primary pathway for the metabolic activation of dialkylnitrosamines. This reaction is predominantly catalyzed by CYP enzymes such as CYP2E1 and CYP2A6. The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion, which is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. If these adducts are not repaired, they can cause miscoding during DNA replication, resulting in mutations and the initiation of cancer.

Caption: A simplified workflow for the Ames Test.

In Vivo Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for identifying carcinogenic substances. The National Toxicology Program (NTP) provides detailed protocols for these two-year bioassays.

Step-by-Step Methodology:

  • Animal Selection: Use a well-characterized strain of rats (e.g., Fischer 344) and mice (e.g., B6C3F1).

  • Dose Selection: Conduct preliminary toxicity studies (e.g., 14-day and 90-day studies) to determine the maximum tolerated dose (MTD) and lower doses for the two-year study.

  • Administration: Administer the test compound (e.g., NDNA) to groups of animals (typically 50 per sex per group) via a relevant route of exposure (e.g., oral gavage, in drinking water, or in feed) for two years. A concurrent control group receives the vehicle only.

  • Clinical Observation: Observe the animals daily for clinical signs of toxicity. Record body weights and food/water consumption regularly.

  • Necropsy and Histopathology: At the end of the two-year period, perform a complete necropsy on all animals. Collect all organs and tissues and examine them for gross lesions. Process tissues for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of tumors in the dosed groups compared to the control group. A statistically significant increase in the incidence of tumors in the dosed groups is evidence of carcinogenicity.

In Vitro Cytochrome P450 Metabolism Assay

This assay is used to determine which CYP enzymes are involved in the metabolism of a compound and to characterize the metabolites formed.

Step-by-Step Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation: Incubate the test compound (e.g., NDNA) with the enzyme source and a NADPH-generating system at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

  • Sample Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, use a panel of recombinant CYPs or selective chemical inhibitors.

Conclusion and Future Directions

While a definitive toxicological profile for this compound is not yet established due to a lack of specific experimental data, a comparative analysis based on well-characterized nitrosamines and established structure-activity relationships provides a strong foundation for a preliminary risk assessment. The available evidence strongly suggests that NDNA is likely to be a genotoxic carcinogen, albeit potentially with lower potency than its short-chain counterparts.

This guide underscores the critical need for further research into the toxicology of long-chain nitrosamines. Such studies are essential for refining risk assessments and ensuring the safety of pharmaceuticals and other consumer products. The experimental protocols outlined herein provide a framework for conducting these necessary investigations. As our understanding of the nuances of nitrosamine toxicology evolves, so too will our ability to mitigate the potential risks they pose to human health.

References

  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Institute of Environmental Health Sciences. [Link]

  • Schmezer, P., Pool, B. L., & Wiessler, M. (1988). Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments. Carcinogenesis, 9(3), 499–503. [Link]

  • New Jersey Department of Health. (n.d.). N-Nitrosodi-n-Propylamine Hazard Summary. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for N-Nitrosodi-n-propylamine. Centers for Disease Control and Prevention. [Link]

  • Janzowski, C., Gottfried, J., Eisenbrand, G., & Preussmann, R. (1982). Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. Carcinogenesis, 3(7), 777–780. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for N-Nitrosodi-n-propylamine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

  • Yoo, J. S., Ishizaki, H., & Yang, C. S. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer Research, 48(6), 1499–1504. [Link]

  • Janzowski, C., Pool, B. L., Eisenbrand, G., & Preussmann, R. (1982). Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. Carcinogenesis, 3(7), 777–780. [Link]

  • Pool, B. L., Janzowski, C., Eisenbrand, G., & Preussmann, R. (1982). Fluoro-substituted N-nitrosamines. 4. Comparative genotoxic activities of N-nitrosodibutylamine and three fluorinated analogues in two bacterial systems. Carcinogenesis, 3(7), 781–784. [Link]

  • Wishnok, J. S., & Archer, M. C. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. [Link]

  • Wishnok, J. S. (1977). Quantitative structure-activity relationships in nitrosamine carcinogenesis. IARC Scientific Publications, (19), 153–156. [Link]

  • Wishnok, J. S., & Archer, M. C. (1976). Structure activity relationships in nitrosamine carcinogenesis. British journal of cancer, 33(3), 307. [Link]

  • Thresher, A., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 1938-1951. [Link]

  • U.S. Food and Drug Administration. (2023). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. [Link]

  • Wishnok, J. S., & Archer, M. C. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. [Link]

  • ChemSrc. (n.d.). N-Nitrosodibutylamine. [Link]

  • Occupational Safety and Health Administration. (n.d.). N-NITROSODIBUTYLAMINE. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodibutylamine. PubChem Compound Database. [Link]

  • New Jersey Department of Health. (n.d.). N-Nitrosodi-n-Butylamine Hazard Summary. [Link]

  • Mieczkowski, A., & Mlynarczyk, K. (2016). Formation and metabolism of N-nitrosamines. Polish Journal of Environmental Studies, 25(4). [Link]

Sources

A Comparative Guide to Benchmarking LC-MS/MS Methods for N-Nitroso-N,N-dinonylamine (NDNA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive NDNA Analysis

The detection of nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and drug manufacturers worldwide.[1][2][3] These compounds, classified as probable human carcinogens, can form during drug synthesis, manufacturing, or storage.[3][4] N-Nitroso-N,N-dinonylamine (NDNA) is one such nitrosamine that requires vigilant monitoring. The challenge lies in detecting and quantifying these impurities at trace levels, often in complex sample matrices, necessitating highly sensitive and robust analytical methods.

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance, compelling manufacturers to perform comprehensive risk assessments and implement control strategies to mitigate the presence of nitrosamines.[5][6][7][8] The United States Pharmacopeia (USP) has also established General Chapter <1469> "Nitrosamine Impurities," providing a framework for assessment, control, and analytical procedure performance.[1][2][9][10] This guide provides a comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the trace-level quantification of NDNA, offering insights into method development, optimization, and validation for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Strategic Overview

The successful analysis of NDNA at trace levels is not merely a function of the final measurement but a culmination of a well-designed workflow. Each step, from sample preparation to data interpretation, must be optimized to ensure accuracy, precision, and the required sensitivity.

Caption: A generalized workflow for the LC-MS/MS analysis of NDNA in pharmaceutical samples.

Part 1: A Head-to-Head Comparison of Sample Preparation Techniques

Sample preparation is a pivotal step, directly influencing method sensitivity, accuracy, and robustness by isolating NDNA from complex pharmaceutical matrices.[11] The choice of technique depends heavily on the sample matrix (Active Pharmaceutical Ingredient vs. Finished Drug Product), the physicochemical properties of NDNA, and the desired sample throughput.

Key Considerations:

  • Analyte Recovery: The efficiency of the extraction process. Spiking with an isotopically labeled internal standard before extraction is crucial to correct for recovery losses.[12]

  • Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of NDNA in the MS source, leading to inaccurate quantification.[12]

  • Preventing Artifactual Formation: Care must be taken to avoid conditions (e.g., high heat, presence of residual nitrosating agents) that could artificially generate nitrosamines during sample workup.

Technique Principle Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (LLE) Partitioning of NDNA between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like dichloromethane).Simple, inexpensive, effective for removing non-polar interferences.Can be labor-intensive, may form emulsions, requires large solvent volumes.Simple drug substance matrices where NDNA is readily soluble in an organic solvent.
Solid-Phase Extraction (SPE) NDNA is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.High concentration factor, excellent for matrix cleanup, can be automated.Higher cost per sample, requires method development to select the optimal sorbent.Complex drug product matrices with significant excipients.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step with acetonitrile and salts, followed by dispersive SPE for cleanup.High throughput, uses minimal solvent, effective for a wide range of analytes.May require optimization for specific nitrosamine/matrix combinations.High-throughput screening of multiple drug product batches.

Expert Recommendation: For robust, high-sensitivity analysis of NDNA in varied drug product formulations, Solid-Phase Extraction (SPE) is often the preferred method. A polymeric reversed-phase sorbent is a good starting point, given the non-polar nature of NDNA.

Part 2: Benchmarking LC-MS/MS Methodologies

The core of the analytical method is the LC-MS/MS system, which provides the necessary selectivity and sensitivity for trace-level quantification.

Chromatographic Separation (LC)

The goal of the LC is to separate NDNA from the API, its related substances, and any co-extracted matrix components before it enters the mass spectrometer. This is critical to prevent ion suppression.[13]

Parameter Option 1: C18 Column Option 2: Phenyl-Hexyl Column Rationale & Causality
Stationary Phase Reversed-phase (non-polar)Reversed-phase with Aromatic SelectivityNDNA is a relatively non-polar molecule, making reversed-phase chromatography the ideal choice. A standard C18 provides excellent hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions, which can be beneficial for resolving NDNA from structurally similar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/AcetonitrileA: 5mM Ammonium Formate in WaterB: Methanol/AcetonitrileThe acidic modifier (formic acid) is crucial for promoting the protonation of NDNA, which is necessary for positive ion mode detection in the mass spectrometer. Ammonium formate can serve a similar purpose and may improve peak shape.
Elution Gradient ElutionGradient ElutionA gradient elution (gradually increasing the percentage of organic solvent) is typically required to elute NDNA with a good peak shape and to ensure that more strongly retained matrix components are washed from the column in a reasonable time.
Mass Spectrometric Detection (MS/MS)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity.

Ionization Source: APCI vs. ESI

The choice of ionization source is a critical decision point in method development for nitrosamines.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is generally favored for less polar, more volatile compounds.[14] APCI often provides robust and sensitive ionization for many small-molecule nitrosamines and can be less susceptible to matrix effects compared to ESI.[13][14][15]

  • Electrospray Ionization (ESI): ESI is the workhorse for polar, thermally labile molecules.[14] While some nitrosamines can be analyzed by ESI, it may be less efficient for non-polar compounds like NDNA and more prone to ion suppression from the sample matrix.[13][15]

Comparative Performance:

Parameter Atmospheric Pressure Chemical Ionization (APCI) Electrospray Ionization (ESI)
Principle Gas-phase chemical ionizationIonization from charged droplets
NDNA Suitability Generally preferred. Better for less polar, volatile compounds.Can be effective, but may be less sensitive for NDNA.
Sensitivity Often provides a stronger signal for small-molecule nitrosamines.[15]Can provide high sensitivity, but is highly dependent on the analyte's ability to ionize in solution.[14]
Matrix Effects Generally more robust and less prone to ion suppression.[14]More susceptible to signal suppression or enhancement from co-eluting matrix components.
Recommendation Start with APCI for NDNA method development.Consider as a secondary option if APCI fails to provide adequate sensitivity.

Multiple Reaction Monitoring (MRM): For unambiguous quantification, MRM is essential. This involves selecting a specific precursor ion (the protonated NDNA molecule) and monitoring for a specific product ion generated after fragmentation.

  • Precursor Ion ([M+H]⁺): For NDNA (C₁₈H₃₈N₂O), the theoretical m/z would be 299.3.

  • Product Ion: A characteristic fragment ion would be determined by infusing an NDNA standard and performing a product ion scan.

  • Internal Standard: An isotopically labeled internal standard (e.g., NDNA-d14) should be used with its own MRM transition to ensure the highest accuracy.

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes a robust method for the analysis of NDNA using SPE and LC-APCI-MS/MS. It must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

1. Reagents and Standards

  • This compound (NDNA) analytical standard

  • This compound-d14 (NDNA-d14) internal standard (IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥99%)

  • Polymeric Reversed-Phase SPE Cartridges (e.g., 60 mg, 3 mL)

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare separate stock solutions of NDNA and NDNA-d14 in methanol.

  • Intermediate & Working Standards: Prepare a series of calibration standards by diluting the stock solutions in a suitable diluent (e.g., 50:50 Methanol:Water) to cover the desired concentration range (e.g., 0.1 ng/mL to 50 ng/mL). Each calibration standard should be fortified with the IS at a constant concentration.

3. Sample Preparation (SPE)

  • Sample Weighing: Accurately weigh a representative amount of the drug substance or crushed drug product into a centrifuge tube.

  • Spiking: Add a known volume of the NDNA-d14 IS solution.

  • Dissolution/Extraction: Add an appropriate solvent (e.g., 1% formic acid in water) to dissolve the sample. Vortex and sonicate to ensure complete extraction.

  • Centrifugation: Centrifuge to pelletize insoluble excipients.

  • SPE Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the supernatant from the sample tube onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the NDNA and IS with methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of the mobile phase starting condition.

4. LC-MS/MS Parameters

LCMS_Parameters LC_Params LC_Params MS_Params MS_Params

Caption: Recommended starting parameters for an LC-MS/MS method for NDNA analysis.

5. System Suitability Before running the sample sequence, inject a mid-level calibration standard multiple times (n=5) to ensure the system is performing adequately. The relative standard deviation (%RSD) for the peak areas should be <15%.

Conclusion and Best Practices

The reliable quantification of this compound requires a meticulously developed and validated LC-MS/MS method. While multiple approaches can yield acceptable results, a strategy employing Solid-Phase Extraction for sample cleanup followed by LC-MS/MS analysis using an APCI source offers a robust, sensitive, and selective platform.

Key Takeaways for Method Benchmarking:

  • Prioritize Sample Preparation: A clean sample is paramount for minimizing matrix effects and ensuring long-term instrument performance.[11]

  • Choose the Right Ionization: For small-molecule nitrosamines like NDNA, APCI is often the more robust and sensitive choice compared to ESI.[13][14]

  • Use an Internal Standard: An isotopically labeled internal standard is non-negotiable for achieving the accuracy required for trace-level impurity analysis.

  • Validate Rigorously: All methods must be fully validated according to regulatory expectations (e.g., ICH Q2(R1)) to ensure they are fit for purpose.

By systematically evaluating each stage of the analytical workflow and making informed decisions based on the principles outlined in this guide, laboratories can develop and benchmark high-performing LC-MS/MS methods to ensure the safety and quality of pharmaceutical products.

References

  • Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]

  • EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]

  • USP’s Nitrosamine Impurity Standard is Now Official. Pharmaceutical Technology. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [Link]

  • EMA Nitrosamine Guidance. Zamann Pharma Support GmbH. [Link]

  • USP: New General Chapter <1469> on Nitrosamine Impurities. GMP Publishing. [Link]

  • FDA revises final guidance on nitrosamine impurities. RAPS. [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu Latin America. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Nitrosamine impurities. European Medicines Agency (EMA). [Link]

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Nitrosamines Analysis with LC/MS-MS. Waters. [Link]

  • Sensitivity comparison of (A) electrospray ionization (ESI) and (B) atmospheric pressure chemical ionization (APCI) mode for detection of N‐nitroso dimethylamine (NDMA) at 100 ng/mL under controlled liquid chromatography (LC) conditions. ResearchGate. [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. NIH. [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences Inc.. [Link]

  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Spectroscopy Online. [Link]

  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. [Link]

  • By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion GmbH. [Link]

  • Nitrosamines in Pharma. Ellutia. [Link]

  • (PDF) Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). NIH. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Nitroso-N,N-dinonylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. N-Nitroso compounds, as a class, are recognized for their potential carcinogenic properties, necessitating stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Nitroso-N,N-dinonylamine, grounded in established safety principles for nitrosamines.

Part 1: Foundational Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. N-nitrosamines are reasonably anticipated to be human carcinogens, and all contact should be minimized.

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of nitrosamines, a robust PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents dermal absorption, a potential route of exposure.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical or contaminated materials.
Lab Coat Standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when working in a fume hood. Consult your EHS for specific scenarios.A fume hood provides primary respiratory protection.
Waste Classification: A Critical First Step

All materials that have come into contact with this compound must be classified as hazardous waste. This includes:

  • The chemical itself

  • Empty containers

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves)

  • Spill cleanup materials

Proper segregation of this waste from non-hazardous materials is crucial to prevent cross-contamination and ensure compliant disposal.

Part 2: Disposal Workflow: A Step-by-Step Protocol

The primary and most recommended method for the final disposal of this compound is high-temperature hazardous waste incineration . This process ensures the complete destruction of the carcinogenic compounds. However, for laboratory-scale waste, chemical decontamination may be employed as a preliminary step to reduce the hazard level before collection by a certified waste disposal vendor.

Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation cluster_decon Optional Lab-Scale Decontamination cluster_collection Waste Collection & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify decon_choice Choose Decontamination Method classify->decon_choice For Lab-Scale Waste package Package Waste in Labeled, Sealed Container classify->package For Bulk Waste method_a Method A: Reductive Degradation decon_choice->method_a method_b Method B: Oxidative Degradation decon_choice->method_b method_c Method C: UV Photolysis decon_choice->method_c decon_complete Decontamination Complete method_a->decon_complete method_b->decon_complete method_c->decon_complete decon_complete->package store Store in Designated Hazardous Waste Area package->store pickup Arrange for Professional Waste Pickup store->pickup incinerate High-Temperature Incineration pickup->incinerate end End: Compliant Disposal incinerate->end

Caption: Decision workflow for the safe disposal of this compound.

Laboratory-Scale Decontamination Protocols

Important: These chemical degradation methods are intended for small quantities of waste generated in a laboratory setting and should be performed by trained personnel in a chemical fume hood. They are not a substitute for final disposal by a licensed hazardous waste contractor.

Method A: Reductive Degradation with Aluminum-Nickel Alloy

This method reduces the nitrosamine to the corresponding, less hazardous amine.

  • Preparation: For every 1 part of this compound waste, prepare a solution of 10 parts of a 1 M aqueous alkali (e.g., sodium hydroxide).

  • Reaction: Slowly and carefully add 1 part of aluminum-nickel alloy powder to the alkaline nitrosamine solution. The reaction is exothermic and may produce hydrogen gas; ensure adequate ventilation and avoid ignition sources.

  • Stirring: Stir the mixture at room temperature for at least 24 hours to ensure complete reduction.

  • Neutralization: After the reaction is complete, cautiously neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal: The resulting solution, now containing the amine, should still be collected as hazardous waste for final disposal.

Method B: Degradation with Hydrobromic Acid in Acetic Acid

This method hydrolyzes the N-nitroso group.

  • Preparation: Prepare a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.

  • Reaction: Carefully add the nitrosamine waste to an excess of the hydrobromic acid/acetic acid solution.

  • Monitoring: Allow the reaction to proceed at room temperature for several hours. The reaction progress can be monitored by appropriate analytical techniques if available.

  • Neutralization and Disposal: Once the reaction is complete, the acidic solution should be carefully neutralized with a base (e.g., sodium bicarbonate) and collected as hazardous waste.

Method C: UV Photolysis

Nitrosamines are known to be sensitive to ultraviolet (UV) light, which can be used to degrade them.

  • Solvent: Dissolve the this compound waste in a suitable solvent that is transparent to UV light (e.g., water or methanol).

  • Irradiation: Expose the solution to a UV light source (e.g., a mercury lamp) in a photoreactor. The duration of irradiation required for complete degradation will depend on the concentration of the nitrosamine, the intensity of the UV source, and the volume of the solution.

  • Disposal: The resulting solution should be collected as hazardous waste.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, ventilate the area cautiously, avoiding the spread of contaminants.

  • Don PPE: Do not re-enter the spill area without the appropriate PPE, as outlined in Part 1.1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. For solid spills, gently cover with a plastic sheet to prevent airborne dispersal.

  • Cleanup: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it in a labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area using one of the methods described in Part 2.2, or with a soap and water solution followed by a solvent rinse (e.g., ethanol). All decontamination materials must be collected as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • National Toxicology Program. (n.d.). N-Nitrosamines. U.S. Department of Health and Human Services.
  • Lunn, G., & Sansone, E. B. (1985).
  • International Agency for Research on Cancer. (1978). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17: Some N-Nitroso Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.